2-(2-Bromophenoxy)-N,N-dimethylethanamine
Description
Properties
IUPAC Name |
2-(2-bromophenoxy)-N,N-dimethylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrNO/c1-12(2)7-8-13-10-6-4-3-5-9(10)11/h3-6H,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUWAXRLVNYTZJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC1=CC=CC=C1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50358341 | |
| Record name | 2-(2-bromophenoxy)-N,N-dimethylethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50358341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886851-37-2 | |
| Record name | 2-(2-Bromophenoxy)-N,N-dimethylethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=886851-37-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2-bromophenoxy)-N,N-dimethylethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50358341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 2-(2-Bromophenoxy)-N,N-dimethylethanamine
Abstract
This technical guide provides a comprehensive analysis of the physicochemical properties of 2-(2-Bromophenoxy)-N,N-dimethylethanamine. As a halogenated aromatic ether with a tertiary amine functional group, this compound holds potential as a key intermediate in synthetic organic chemistry and drug development. A thorough understanding of its properties is paramount for its effective handling, characterization, and application. This document details the compound's chemical identity, presents its core physicochemical parameters, discusses its spectroscopic profile, and outlines standardized experimental protocols for property determination. In instances where direct experimental data for the ortho-isomer is not publicly available, data from its closely related para-isomer (CAS 2474-07-9) is utilized as a scientifically grounded estimate, with all such instances clearly noted to maintain transparency and scientific integrity.
Introduction and Chemical Identity
This compound belongs to the class of phenoxyethylamine derivatives. The structure incorporates a brominated benzene ring linked via an ether bond to an N,N-dimethylethanamine sidechain. This unique combination of a halogenated aromatic moiety and a basic aliphatic amine suggests its utility as a versatile building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. Physicochemical properties such as solubility, pKa, and thermal stability are critical determinants of a compound's behavior in reaction media, its purification strategy, and its potential biological interactions. This guide serves as a foundational resource for researchers and developers working with this compound.
Chemical Structure
The molecular structure consists of a 2-bromophenyl group attached to a dimethylethanamine group through an ether linkage.
Caption: Chemical structure of this compound.
Compound Identification
Precise identification is crucial for regulatory compliance and scientific accuracy. The following table summarizes the key identifiers for this compound and its common isomers.
| Identifier | This compound (ortho) | 2-(3-Bromophenoxy)-N,N-dimethylethanamine (meta) | 2-(4-Bromophenoxy)-N,N-dimethylethanamine (para) |
| CAS Number | Not explicitly found | 221915-84-0[1] | 2474-07-9[2][3][4] |
| Molecular Formula | C₁₀H₁₄BrNO | C₁₀H₁₄BrNO[1] | C₁₀H₁₄BrNO[2][3] |
| Molecular Weight | 244.13 g/mol | 244.14 g/mol [1] | 244.13 g/mol [2][3] |
| SMILES | CN(C)CCOC1=CC=CC=C1Br | CN(C)CCOC1=CC(Br)=CC=C1 | CN(C)CCOC1=CC=C(Br)C=C1[2][5] |
| InChI Key | Not explicitly found | ITRIRBFNZOUJEP-UHFFFAOYSA-N | MOVOYJFCKMYLHQ-UHFFFAOYSA-N[2] |
Core Physicochemical Properties
The functional behavior of a chemical compound is dictated by its intrinsic physicochemical properties. The data presented below are a combination of predicted values and experimental data derived from the closely related para-isomer, which serves as a reliable proxy.
| Property | Value (Estimated/Reported) | Significance & Context |
| Physical State | Colorless to Yellow Oil/Liquid | The liquid state at room temperature is typical for monosubstituted phenoxy ethers of this molecular weight.[6][7] |
| Boiling Point | ~150-152 °C @ 15 Torr (Data for para-isomer) | Indicates relatively low volatility under standard conditions, suitable for reactions at elevated temperatures. Vacuum distillation is the required purification method. |
| Density | ~1.31 g/cm³ (Predicted for para-isomer) | Being denser than water, it will form the lower layer in an immiscible aqueous mixture, which is a key consideration for extraction protocols. |
| Solubility | Soluble in Chloroform, Dichloromethane | High solubility in non-polar organic solvents is expected. Solubility in protic solvents will be influenced by the basicity of the amine and the pH of the medium. |
| pKa (Conjugate Acid) | ~8.59 (Predicted for para-isomer) | This value reflects the basicity of the tertiary amine. It indicates the compound will be protonated and water-soluble at acidic pH (<7), a crucial factor for purification and formulation. |
Spectroscopic Profile for Structural Elucidation
Structural confirmation relies on a suite of spectroscopic techniques. The following sections detail the expected spectral characteristics of this compound.
Mass Spectrometry (MS)
Mass spectrometry provides information on the molecular weight and fragmentation pattern, which is instrumental for identification.
-
Molecular Ion (M⁺): A key feature will be a pair of peaks for the molecular ion at m/z 243 and m/z 245 . This characteristic 1:1 intensity ratio is due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br).
-
Major Fragment: The most prominent peak in the spectrum (base peak) is anticipated at m/z 58 . This corresponds to the stable [CH₂=N(CH₃)₂]⁺ fragment, formed by the characteristic alpha-cleavage of the bond between the two ethylenic carbons, a common fragmentation pathway for tertiary amines.[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise arrangement of atoms.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton environment.
-
Aromatic Protons (4H): A complex multiplet pattern between δ 6.8-7.6 ppm. The ortho-substitution pattern will lead to a more complex splitting compared to the more symmetrical para-isomer.
-
Ether Methylene Protons (-OCH₂-, 2H): A triplet expected around δ 4.1-4.3 ppm.
-
Amine Methylene Protons (-CH₂N-, 2H): A triplet expected around δ 2.7-2.9 ppm.
-
Dimethyl Protons (-N(CH₃)₂, 6H): A sharp singlet around δ 2.3-2.5 ppm.
-
-
¹³C NMR: The carbon spectrum provides information on the carbon skeleton.
-
Aromatic Carbons (6C): Six distinct signals are expected in the δ 110-160 ppm region. The signal for the carbon directly bonded to bromine (C-Br) will be in the lower end of this range (δ ~112 ppm), while the carbon bonded to the ether oxygen (C-O) will be significantly downfield (δ ~157 ppm).
-
Aliphatic Carbons (4C): Signals for -OCH₂-, -CH₂N-, and -N(CH₃)₂ carbons are expected around δ 66-68 ppm, δ 57-59 ppm, and δ 45-47 ppm, respectively.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of key functional groups.
-
C-O-C Stretch (Aromatic Ether): A strong, characteristic band around 1230-1270 cm⁻¹ .
-
Aromatic C=C Bending: Multiple bands in the 1450-1600 cm⁻¹ region.
-
C-N Stretch (Tertiary Amine): A moderate band in the 1050-1250 cm⁻¹ region, often overlapping with other signals.
-
C-H Stretch (Aliphatic): Bands just below 3000 cm⁻¹ (~2850-2950 cm⁻¹ ).
-
C-Br Stretch: A band in the fingerprint region, typically around 500-600 cm⁻¹ .
Experimental Protocol: Determination of Melting Point
This protocol describes a self-validating method for determining the melting point of a substance like this compound, assuming a solid derivative (e.g., a hydrochloride salt) is prepared. For the free-base oil, this protocol would be adapted for boiling point determination.
Principle
The melting point is the temperature at which a substance transitions from a solid to a liquid state. For a pure crystalline solid, this transition occurs over a narrow temperature range (typically <1°C). The sharpness of the melting range is a reliable indicator of purity. This procedure utilizes a digital melting point apparatus for precise temperature control and observation.
Methodology
-
Sample Preparation:
-
Ensure the sample is completely dry and crystalline. If necessary, recrystallize from a suitable solvent and dry under vacuum.
-
Finely crush a small amount of the sample into a powder on a watch glass using a spatula.
-
Tap the open end of a capillary tube into the powder to pack a small amount (2-3 mm height) of the sample into the sealed end.
-
Compact the sample by tapping the sealed end of the capillary on a hard surface or by dropping it down a long glass tube. A densely packed sample ensures uniform heat transfer.
-
-
Apparatus Setup:
-
Turn on the digital melting point apparatus and allow it to stabilize.
-
Set a "ramp rate" (the rate of temperature increase). A standard protocol involves a fast ramp to approach the expected melting point, followed by a slow ramp (1-2°C per minute) for the final determination.
-
Insert the packed capillary tube into the sample holder of the apparatus.
-
-
Determination:
-
Start the heating program.
-
Observe the sample through the magnified viewing window.
-
Record the temperature (T₁) at which the first drop of liquid appears.
-
Record the temperature (T₂) at which the last crystal melts, and the sample is completely liquid.
-
The melting range is reported as T₁ - T₂.
-
-
System Validation:
-
To ensure the accuracy of the apparatus, the melting point of a certified reference standard (e.g., benzophenone, m.p. 48.1°C) should be determined periodically. The measured value must fall within the certified range of the standard.
-
Workflow Diagram
Caption: Workflow for Melting Point Determination.
Safety and Handling
While a specific safety data sheet for this compound was not retrieved, data for the isomeric 2-(4-Bromophenoxy)-N,N-dimethylethylamine indicates significant hazards.[5] It is prudent to handle the ortho-isomer with the same precautions.
-
Hazards: Assumed to cause severe skin burns and eye damage. May be harmful if swallowed or inhaled.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, a lab coat, and chemical safety goggles or a face shield.
-
Handling: Use in a well-ventilated area or a chemical fume hood. Avoid breathing vapors. Prevent contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place.
Applications
The primary application of this compound is as an intermediate in organic synthesis. The presence of the bromo-substituent allows for further functionalization via cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), while the tertiary amine can act as a directing group, a base, or a precursor to quaternary ammonium salts. Its structural similarity to pharmacologically active molecules suggests its potential use in the development of novel therapeutic agents. For instance, the related para-isomer is an intermediate in the synthesis of Tamoxifen.[9]
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7565, 4-Bromodiphenyl Ether. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (1980). Ambient Water Quality Criteria for Haloethers. Retrieved from [Link]
-
MDPI. (2021). Synthesis, Spectral Characteristics, and Molecular Docking Studies of 2-(2,4-Dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)acetamide. Retrieved from [Link]
- Kurtay, G. (n.d.). 8.1 NAMES AND PHYSICAL PROPERTIES OF ETHERS.
-
American Chemical Society. (2015). Dealkylation as a Strategy to Synthesize Unconventional Lithium Salts from ortho-Phenyl-phosphonate-boranes. Inorganic Chemistry. Retrieved from [Link]
-
Casale, J. F. (2012). The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)-N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethyl Analog. DEA Office of Forensic Sciences. Retrieved from [Link]
Sources
- 1. 221915-84-0 Cas No. | 2-(3-Bromophenoxy)-N,N-dimethylethanamine | Matrix Scientific [matrixscientific.com]
- 2. 2-(4-Bromophenoxy)-N,N-dimethylethylamine, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 3. 2-(4-Bromophenoxy)-N,N-dimethylethylamine | 2474-07-9 [chemicalbook.com]
- 4. 2474-07-9|2-(4-Bromophenoxy)-N,N-dimethylethanamine|BLD Pharm [bldpharm.com]
- 5. 2-(4-Bromophenoxy)-N,N-dimethylethylamine, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 6. 4-BROMOPHENYL PHENYL ETHER | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 8. dea.gov [dea.gov]
- 9. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to the Spectroscopic Profile of 2-(2-Bromophenoxy)-N,N-dimethylethanamine
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the spectroscopic characteristics of the tertiary amine 2-(2-Bromophenoxy)-N,N-dimethylethanamine. Due to the limited availability of experimental data in peer-reviewed literature, this guide leverages high-fidelity predicted spectroscopic data to offer insights into its structural verification and analysis. The document is structured to provide not only the spectral data but also the underlying scientific principles for their interpretation, making it a valuable resource for researchers in medicinal chemistry, organic synthesis, and analytical sciences. We will delve into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside a plausible synthetic route for its preparation.
Introduction and Chemical Identity
This compound is an organic molecule featuring a brominated phenyl ring linked via an ether bond to a dimethylethanamine moiety. The presence of the bromine atom and the tertiary amine group makes it a compound of interest for further functionalization and as a potential building block in the synthesis of more complex molecules, including pharmaceutical agents. The strategic placement of the bromo group at the ortho position influences its conformational flexibility and electronic properties compared to its meta and para isomers.
Table 1: Chemical Identity of this compound
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 886851-37-2 |
| Molecular Formula | C₁₀H₁₄BrNO |
| Molecular Weight | 244.13 g/mol |
| Canonical SMILES | CN(C)CCOC1=CC=CC=C1Br |
Plausible Synthetic Protocol: Williamson Ether Synthesis
The synthesis of this compound can be efficiently achieved via the Williamson ether synthesis. This classic and reliable method involves the reaction of an alkoxide with a primary alkyl halide. In this context, the sodium salt of 2-bromophenol would be reacted with 2-(dimethylamino)ethyl chloride.
Experimental Protocol
-
Preparation of Sodium 2-bromophenoxide: To a solution of 2-bromophenol (1.0 eq) in a suitable aprotic polar solvent such as anhydrous N,N-dimethylformamide (DMF) or tetrahydrofuran (THF), add sodium hydride (NaH, 1.1 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon). The reaction mixture is stirred at this temperature for 30 minutes, allowing for the formation of the sodium 2-bromophenoxide.
-
Ether Formation: To the freshly prepared solution of sodium 2-bromophenoxide, add a solution of 2-(dimethylamino)ethyl chloride (1.05 eq) in the same anhydrous solvent dropwise at 0 °C.
-
Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to 60-80 °C. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up and Purification: Upon completion, the reaction is quenched by the slow addition of water. The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the pure this compound.
Caption: Figure 1: Williamson Ether Synthesis Workflow for this compound.
Predicted Spectroscopic Data and Interpretation
Disclaimer: The following spectroscopic data are predicted by computational models and are intended for guidance and preliminary identification purposes. Experimental verification is recommended for definitive structural confirmation.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.
Table 2: Predicted ¹H NMR Chemical Shifts (in ppm) in CDCl₃
| Protons | Predicted Chemical Shift (δ) | Multiplicity | Integration | Assignment |
| H-a | ~ 7.55 | Doublet of doublets | 1H | Aromatic proton ortho to Bromine |
| H-b | ~ 7.25 | Triplet of doublets | 1H | Aromatic proton para to Bromine |
| H-c | ~ 6.90 | Triplet of doublets | 1H | Aromatic proton ortho to Oxygen |
| H-d | ~ 6.85 | Doublet of doublets | 1H | Aromatic proton para to Oxygen |
| H-e | ~ 4.15 | Triplet | 2H | -O-CH₂ -CH₂-N- |
| H-f | ~ 2.80 | Triplet | 2H | -O-CH₂-CH₂ -N- |
| H-g | ~ 2.35 | Singlet | 6H | -N-(CH₃ )₂ |
Interpretation:
-
The aromatic region (6.8-7.6 ppm) is expected to show four distinct signals due to the ortho-substitution pattern, leading to a complex splitting pattern for each proton.
-
The triplet at approximately 4.15 ppm corresponds to the methylene protons adjacent to the electronegative oxygen atom of the ether linkage.
-
The triplet around 2.80 ppm is attributed to the methylene protons adjacent to the nitrogen atom.
-
The singlet at approximately 2.35 ppm, integrating to six protons, is characteristic of the two equivalent methyl groups of the dimethylamino moiety.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their electronic environments.
Table 3: Predicted ¹³C NMR Chemical Shifts (in ppm) in CDCl₃
| Carbon | Predicted Chemical Shift (δ) | Assignment |
| C-1' | ~ 154.5 | Aromatic Carbon attached to Oxygen |
| C-2' | ~ 112.0 | Aromatic Carbon attached to Bromine |
| C-3' | ~ 133.0 | Aromatic CH |
| C-4' | ~ 122.0 | Aromatic CH |
| C-5' | ~ 128.5 | Aromatic CH |
| C-6' | ~ 114.0 | Aromatic CH |
| C-1 | ~ 67.0 | -O-CH₂ -CH₂-N- |
| C-2 | ~ 58.0 | -O-CH₂-CH₂ -N- |
| C-3 | ~ 45.5 | -N-(CH₃ )₂ |
Interpretation:
-
Ten distinct signals are expected, corresponding to the ten carbon atoms in the molecule.
-
The downfield signal around 154.5 ppm is assigned to the aromatic carbon directly attached to the oxygen atom.
-
The signal at approximately 112.0 ppm is attributed to the aromatic carbon bearing the bromine atom.
-
The remaining four signals in the aromatic region (114.0-133.0 ppm) correspond to the four aromatic CH carbons.
-
The aliphatic carbons of the ethyl chain appear at ~67.0 ppm and ~58.0 ppm.
-
The signal for the two equivalent methyl carbons of the dimethylamino group is predicted to be around 45.5 ppm.
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule based on their vibrational frequencies.
Table 4: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3050-3100 | Medium | C-H stretching (aromatic) |
| 2950-2800 | Strong | C-H stretching (aliphatic) |
| 1580, 1470, 1440 | Medium-Strong | C=C stretching (aromatic ring) |
| 1250-1200 | Strong | C-O-C stretching (aryl alkyl ether) |
| 1050-1000 | Medium | C-N stretching (tertiary amine) |
| 750-700 | Strong | C-H out-of-plane bending (ortho-disubstituted benzene) |
| 650-550 | Medium | C-Br stretching |
Interpretation:
-
The presence of both aromatic and aliphatic C-H stretching vibrations confirms the basic carbon skeleton.
-
Strong absorptions in the fingerprint region corresponding to C-O-C and C-N stretching are indicative of the ether and tertiary amine functionalities.
-
A strong band in the 750-700 cm⁻¹ region is a key indicator of ortho-disubstitution on the benzene ring.
-
The C-Br stretching vibration is expected at lower wavenumbers.
Caption: Figure 2: Key IR Vibrational Modes for this compound.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
Predicted Fragmentation Pattern:
-
Molecular Ion (M⁺): A peak corresponding to the molecular weight (m/z = 243 and 245 in an approximate 1:1 ratio due to the isotopes of bromine, ⁷⁹Br and ⁸¹Br) is expected, although it may be of low intensity.
-
Base Peak: The most abundant fragment is likely to be at m/z = 58, resulting from the alpha-cleavage of the C-C bond adjacent to the nitrogen atom, forming the stable [CH₂=N(CH₃)₂]⁺ ion.
-
Other Key Fragments:
-
m/z = 185/187: Loss of the dimethylaminoethyl radical (•CH₂CH₂N(CH₃)₂) from the molecular ion, leaving the [BrC₆H₄O]⁺ fragment.
-
m/z = 72: Formation of the [CH₂CH₂N(CH₃)₂]⁺ radical cation.
-
Caption: Figure 3: Predicted Mass Spectrometry Fragmentation of this compound.
Conclusion
This technical guide has presented a detailed, albeit predicted, spectroscopic profile of this compound. The provided ¹H NMR, ¹³C NMR, IR, and MS data, along with their interpretations, serve as a foundational reference for the identification and characterization of this compound. The outlined synthetic protocol offers a practical approach for its laboratory-scale preparation. It is imperative for researchers to conduct experimental validation to confirm these predicted spectral characteristics. This guide aims to facilitate future research and development involving this and structurally related molecules.
References
Note: As this guide is based on predicted data and general synthetic principles, direct literature references for the complete experimental spectroscopic data of this compound are not available at the time of writing. The references below provide context for the synthetic methodology and general spectroscopic interpretation.
- Williamson, A. W. (1850). Theory of Aetherification. Philosophical Magazine, 37(251), 350-356. [A historical reference for the Williamson ether synthesis].
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [A standard textbook for spectroscopic methods].
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
-
PubChem. National Center for Biotechnology Information. [Link] [A public database for chemical information, including predicted properties].
Navigating the Spectral Landscape: A Technical Guide to the ¹H and ¹3C NMR of 2-(2-Bromophenoxy)-N,N-dimethylethanamine
This technical guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 2-(2-Bromophenoxy)-N,N-dimethylethanamine. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the predicted spectral features of this molecule, grounded in fundamental NMR principles and comparative data from structurally related compounds. We will explore the expected chemical shifts and coupling patterns, outline a robust experimental protocol for data acquisition, and present the information in a clear, accessible format.
Introduction
This compound is a tertiary amine containing a brominated aromatic ring linked to a dimethylaminoethyl group via an ether linkage. The structural elucidation and purity assessment of such molecules are paramount in chemical research and pharmaceutical development. NMR spectroscopy stands as a powerful, non-destructive analytical technique for this purpose, providing detailed information about the molecular structure, connectivity, and chemical environment of individual atoms. This guide will serve as a valuable resource for the interpretation of its ¹H and ¹³C NMR spectra.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the aromatic protons and the protons of the N,N-dimethylethanamine side chain. The chemical shifts are influenced by the electronegativity of adjacent atoms and the anisotropic effects of the aromatic ring. The predicted chemical shifts are summarized in Table 1.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound in CDCl₃
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H-6' | 7.55 - 7.65 | Doublet of doublets (dd) | 1H |
| H-3' | 7.25 - 7.35 | Doublet of doublets (dd) | 1H |
| H-4', H-5' | 6.85 - 7.00 | Multiplet (m) | 2H |
| O-CH₂ | 4.10 - 4.20 | Triplet (t) | 2H |
| N-CH₂ | 2.70 - 2.80 | Triplet (t) | 2H |
| N-(CH₃)₂ | 2.30 - 2.40 | Singlet (s) | 6H |
Justification of Predicted Chemical Shifts:
-
Aromatic Protons (H-3', H-4', H-5', H-6'): The protons on the aromatic ring are expected to appear in the range of 6.85-7.65 ppm. The bromine atom at the C-2' position will exert both an inductive withdrawing effect and a resonance effect. The proton ortho to the bromine (H-3') and the proton ortho to the oxygen (H-6') will be the most deshielded. Specifically, H-6' is anticipated to be the most downfield due to the combined deshielding effects of the adjacent electronegative oxygen and the bromine atom. The remaining aromatic protons, H-4' and H-5', will appear further upfield.
-
Ethylamine Side Chain Protons (O-CH₂, N-CH₂, N-(CH₃)₂): The methylene protons adjacent to the oxygen (O-CH₂) are expected to be deshielded and appear around 4.10-4.20 ppm as a triplet. The methylene protons adjacent to the nitrogen (N-CH₂) will be found further upfield, around 2.70-2.80 ppm, also as a triplet due to coupling with the O-CH₂ protons. The six protons of the two methyl groups attached to the nitrogen (N-(CH₃)₂) will be the most shielded and will appear as a sharp singlet around 2.30-2.40 ppm.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The chemical shifts are influenced by the hybridization of the carbon atoms and the electronic effects of neighboring substituents. The predicted chemical shifts are summarized in Table 2.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in CDCl₃
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-1' | 155 - 157 |
| C-2' | 112 - 114 |
| C-3' | 133 - 135 |
| C-4' | 122 - 124 |
| C-5' | 128 - 130 |
| C-6' | 114 - 116 |
| O-CH₂ | 66 - 68 |
| N-CH₂ | 58 - 60 |
| N-(CH₃)₂ | 45 - 47 |
Justification of Predicted Chemical Shifts:
-
Aromatic Carbons (C-1' to C-6'): The carbon attached to the oxygen (C-1') will be the most deshielded aromatic carbon, appearing around 155-157 ppm. The carbon bearing the bromine atom (C-2') is expected to be found around 112-114 ppm. The other aromatic carbons will resonate in the typical aromatic region of 114-135 ppm.
-
Ethylamine Side Chain Carbons (O-CH₂, N-CH₂, N-(CH₃)₂): The carbon of the methylene group attached to the oxygen (O-CH₂) will appear around 66-68 ppm. The methylene carbon adjacent to the nitrogen (N-CH₂) is expected at approximately 58-60 ppm. The carbons of the dimethylamino group (N-(CH₃)₂) will be the most upfield, resonating around 45-47 ppm.
Experimental Protocol for NMR Data Acquisition
The following protocol outlines the steps for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
2. NMR Spectrometer Setup:
-
The experiments should be performed on a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
-
Tune and match the probe for both ¹H and ¹³C frequencies.
-
Shim the magnetic field to achieve optimal resolution and lineshape using the deuterium signal of the solvent.
3. ¹H NMR Data Acquisition:
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) should be used.
-
Spectral Width: Set a spectral width of approximately 16 ppm, centered around 6 ppm.
-
Acquisition Time: An acquisition time of at least 2 seconds is recommended to ensure good digital resolution.
-
Relaxation Delay: Use a relaxation delay of 2-5 seconds to allow for full relaxation of the protons.
-
Number of Scans: Acquire a sufficient number of scans (typically 8 to 16) to achieve a good signal-to-noise ratio.
4. ¹³C NMR Data Acquisition:
-
Pulse Sequence: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments) is appropriate.
-
Spectral Width: Set a spectral width of approximately 240 ppm, centered around 100 ppm.
-
Acquisition Time: An acquisition time of 1-2 seconds is generally sufficient.
-
Relaxation Delay: A relaxation delay of 2 seconds is recommended.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) will be necessary to obtain a good signal-to-noise ratio due to the low natural abundance of ¹³C.
5. Data Processing:
-
Apply a Fourier transform to the acquired free induction decays (FIDs).
-
Phase correct the resulting spectra.
-
Perform baseline correction.
-
Calibrate the chemical shift scale using the TMS signal at 0.00 ppm for ¹H and ¹³C spectra.
-
Integrate the signals in the ¹H spectrum.
Visualizing the Structure and Assignments
To aid in the understanding of the spectral data, the molecular structure and a conceptual workflow for spectral assignment are presented below.
Figure 1: Molecular structure of this compound with atom numbering for NMR assignment.
Figure 2: Workflow for the acquisition and analysis of NMR spectra.
Conclusion
This technical guide provides a comprehensive overview of the predicted ¹H and ¹³C NMR spectra of this compound. By understanding the expected chemical shifts and coupling patterns, researchers can confidently interpret experimental data for structural verification and purity assessment. The detailed experimental protocol offers a standardized approach to data acquisition, ensuring reproducibility and high-quality results. The application of these principles and methods will undoubtedly facilitate the characterization of this and other related molecules in various scientific endeavors.
References
-
UCLA Chemistry and Biochemistry. Proton NMR Chemical Shifts. [Link]
- Casale, J. F., & Hays, P. A. (2012). The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)-N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethyl Analog. Microgram Journal, 9(1), 2-8.
-
Patil, R., Jadhav, M., Salunke-Gawali, S., Lande, D. N., Gejji, S. P., & Chakravarty, D. (2021). ¹H and ¹³C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. Magnetic Resonance in Chemistry, 59(8), 817-830. [Link]
An In-Depth Technical Guide to the FTIR and Mass Spectrometry Analysis of 2-(2-Bromophenoxy)-N,N-dimethylethanamine
Introduction
2-(2-Bromophenoxy)-N,N-dimethylethanamine is a tertiary amine featuring a brominated aromatic ether. Its structural complexity and the presence of various functional groups necessitate robust analytical techniques for its characterization, identification, and quantification, particularly in the context of pharmaceutical research and development where it may serve as a key intermediate. This guide provides a comprehensive overview of the application of Fourier-Transform Infrared (FTIR) Spectroscopy and Mass Spectrometry (MS) for the analysis of this compound. We will delve into the theoretical underpinnings of these techniques, provide detailed experimental protocols, and discuss the interpretation of the resulting data, all from the perspective of a seasoned analytical chemist.
Part 1: Molecular Structure and Expected Spectroscopic Properties
A thorough understanding of the molecular structure of this compound is paramount to predicting and interpreting its spectroscopic behavior.
Chemical Structure:
Key Structural Features and Their Spectroscopic Relevance:
-
Ortho-Substituted Benzene Ring: The benzene ring with a bromine atom and an ether linkage at positions 1 and 2, respectively, will exhibit characteristic aromatic C-H and C=C stretching and bending vibrations in the FTIR spectrum. The ortho-substitution pattern can influence the out-of-plane bending vibrations. In mass spectrometry, the ortho-positioning of the bromine atom may lead to specific fragmentation pathways, a phenomenon known as the "ortho effect"[1].
-
Aromatic Ether Linkage (C-O-C): The aryl-alkyl ether bond will produce a strong, characteristic C-O stretching band in the FTIR spectrum. This bond can also be a site of fragmentation in mass spectrometry.
-
Tertiary Amine Group (-N(CH₃)₂): The dimethylamino group is a key functional group that will show characteristic C-N stretching vibrations in the FTIR spectrum. In mass spectrometry, the nitrogen atom will influence fragmentation, often leading to the formation of stable iminium ions. The presence of an odd number of nitrogen atoms will result in an odd nominal molecular mass, a useful characteristic in mass spectral interpretation.
-
Aliphatic Ethyl Chain (-CH₂-CH₂-): The ethyl bridge will exhibit characteristic aliphatic C-H stretching and bending vibrations in the FTIR spectrum.
-
Carbon-Bromine Bond (C-Br): The C-Br bond will have a characteristic stretching vibration in the fingerprint region of the FTIR spectrum. In mass spectrometry, the presence of bromine is readily identified by the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), which will result in M and M+2 peaks of nearly equal intensity[2].
Part 2: Fourier-Transform Infrared (FTIR) Spectroscopy Analysis
FTIR spectroscopy is a powerful, non-destructive technique for identifying the functional groups present in a molecule.[3] It relies on the principle that molecular bonds vibrate at specific frequencies, and when irradiated with infrared light, they absorb energy at frequencies corresponding to their vibrational modes.
Predicted FTIR Spectrum of this compound
Based on the molecular structure, we can predict the key absorption bands in the FTIR spectrum:
| Functional Group | Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** | Expected Intensity |
| Aromatic C-H | Stretching | 3100-3000 | Medium to Weak |
| Aliphatic C-H (CH₂, CH₃) | Stretching | 2970-2850 | Medium to Strong |
| Aromatic C=C | Stretching | 1600-1450 | Medium to Strong (multiple bands) |
| C-N (Tertiary Amine) | Stretching | 1250-1020 | Medium to Strong |
| Aryl-Alkyl Ether C-O | Asymmetric Stretching | 1275-1200 | Strong |
| Aryl-Alkyl Ether C-O | Symmetric Stretching | 1075-1020 | Medium |
| Aromatic C-H | Out-of-plane Bending | 850-750 | Strong |
| C-Br | Stretching | 690-515 | Medium to Strong |
Experimental Protocol: FTIR Analysis using Attenuated Total Reflectance (ATR)
Attenuated Total Reflectance (ATR) is a widely used sampling technique in FTIR because it requires minimal to no sample preparation for liquid and solid samples.[4][5]
Instrumentation:
-
FTIR Spectrometer (e.g., Thermo Scientific Nicolet series, Agilent Cary 630) equipped with a Diamond or Zinc Selenide (ZnSe) ATR accessory.
Procedure:
-
Instrument Preparation: Turn on the FTIR spectrometer and allow it to warm up for at least 30 minutes to ensure thermal stability.[6]
-
Background Scan: Before analyzing the sample, a background spectrum must be collected. This is done with a clean, empty ATR crystal to measure the absorbance of the ambient atmosphere (CO₂ and H₂O). This background spectrum is then automatically subtracted from the sample spectrum.
-
Sample Application:
-
For Liquid Samples: Place a single drop of this compound directly onto the center of the ATR crystal.
-
For Solid Samples: Place a small amount of the solid sample onto the ATR crystal and apply pressure using the built-in press to ensure good contact between the sample and the crystal.[4]
-
-
Data Acquisition: Collect the FTIR spectrum. A typical measurement consists of 16 to 32 co-added scans at a resolution of 4 cm⁻¹. The spectral range should be from 4000 to 400 cm⁻¹.
-
Cleaning: After analysis, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft, non-abrasive wipe.
Justification for Experimental Choices:
-
ATR over Transmission: ATR is chosen for its simplicity and speed. Traditional transmission methods require sample preparation such as creating KBr pellets, which can be time-consuming and introduce potential contaminants.[7]
-
Diamond ATR Crystal: A diamond ATR crystal is preferred due to its robustness and chemical inertness, making it suitable for a wide range of samples.
-
4 cm⁻¹ Resolution: This resolution is generally sufficient for identifying the key functional groups in most organic molecules and is a good balance between signal-to-noise ratio and peak resolution.
Data Interpretation Workflow
Diagram: FTIR Data Interpretation Workflow
Caption: A logical workflow for the interpretation of an FTIR spectrum.
Part 3: Mass Spectrometry (MS) Analysis
Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elucidating the structure of a compound by analyzing the mass-to-charge ratio (m/z) of its ions.[8] For a compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a particularly suitable technique.[9][10]
Predicted Mass Spectrum and Fragmentation Patterns
Molecular Ion:
The nominal molecular weight of C₁₀H₁₄BrNO is 243 g/mol . Due to the presence of bromine, the mass spectrum will exhibit two molecular ion peaks of nearly equal intensity: one for the ⁷⁹Br isotope (m/z 243) and one for the ⁸¹Br isotope (m/z 245).
Key Fragmentation Pathways:
The fragmentation of this compound under electron ionization (EI) is expected to be directed by the functional groups present.
-
Alpha-Cleavage (α-Cleavage): This is a common fragmentation pathway for amines.[11] Cleavage of the C-C bond adjacent to the nitrogen atom is highly favorable due to the formation of a stable, resonance-stabilized iminium cation. This would result in a base peak at m/z 58 ([CH₂=N(CH₃)₂]⁺).
-
Cleavage of the Ether Bond: The C-O ether bond can cleave, leading to the formation of a bromophenoxy radical and a charged ethylamine fragment, or a bromophenoxy cation and a neutral ethylamine radical.
-
Fragmentation of the Aromatic Ring: The brominated benzene ring can undergo fragmentation, including the loss of the bromine atom or the entire bromophenoxy group.
-
McLafferty Rearrangement: While less likely to be the most dominant pathway, a McLafferty rearrangement could occur, involving the transfer of a hydrogen atom from the gamma-carbon to the oxygen of the ether, followed by cleavage of the beta-bond.
Diagram: Predicted Key Fragmentation Pathways
Caption: Predicted major fragmentation pathways for this compound.
Experimental Protocol: GC-MS Analysis
Instrumentation:
-
Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an electron ionization (EI) source.
GC Parameters:
| Parameter | Setting | Justification |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness | A non-polar column suitable for a wide range of semi-volatile organic compounds. |
| Inlet Temperature | 250 °C | Ensures complete volatilization of the sample without thermal degradation. |
| Carrier Gas | Helium | Inert and provides good chromatographic efficiency. |
| Flow Rate | 1.0 mL/min (constant flow) | A standard flow rate for good separation and compatibility with the MS vacuum system. |
| Oven Program | Initial temp: 100 °C, hold for 2 min; Ramp: 10 °C/min to 280 °C; Hold: 5 min | A typical temperature program to ensure good separation of the analyte from any potential impurities. |
| Injection Volume | 1 µL (splitless or split injection depending on concentration) |
MS Parameters:
| Parameter | Setting | Justification |
| Ion Source | Electron Ionization (EI) | A standard, robust ionization technique that produces reproducible fragmentation patterns. |
| Ionization Energy | 70 eV | The standard energy for EI, which provides sufficient energy for fragmentation and allows for comparison with spectral libraries. |
| Source Temperature | 230 °C | Prevents condensation of the analyte in the ion source. |
| Mass Range | m/z 40-400 | A suitable range to detect the molecular ion and key fragments. |
| Scan Rate | 2 scans/second | Provides sufficient data points across the chromatographic peak. |
Sample Preparation:
-
Prepare a dilute solution of this compound (e.g., 100 µg/mL) in a suitable solvent such as dichloromethane or ethyl acetate.
-
Inject the sample into the GC-MS system.
Data Analysis and Interpretation
-
Total Ion Chromatogram (TIC): Examine the TIC to determine the retention time of the analyte and to identify any impurities.
-
Mass Spectrum of the Analyte Peak: Obtain the mass spectrum corresponding to the chromatographic peak of this compound.
-
Molecular Ion Identification: Look for the characteristic M and M+2 peaks at m/z 243 and 245, respectively, with nearly equal intensity.
-
Fragmentation Pattern Analysis: Identify the base peak and other significant fragment ions. Compare these with the predicted fragmentation pathways. The presence of a strong peak at m/z 58 would be a strong indicator of the N,N-dimethylethanamine moiety.
-
Library Search (Optional): Compare the obtained mass spectrum with a commercial mass spectral library (e.g., NIST, Wiley) to aid in identification, although a perfect match may not be found for this specific compound.
Conclusion
The combined application of FTIR and Mass Spectrometry provides a powerful and comprehensive approach to the analysis of this compound. FTIR spectroscopy serves as a rapid and effective tool for confirming the presence of key functional groups, providing a molecular "fingerprint." Mass spectrometry, particularly when coupled with gas chromatography, offers detailed structural information, enabling the confirmation of the molecular weight and the elucidation of the compound's structure through the analysis of its fragmentation patterns. The methodologies and predictive insights detailed in this guide provide a robust framework for researchers, scientists, and drug development professionals to confidently characterize this and structurally similar molecules.
References
- Sas, et al. (2015).
- Biosynth. (n.d.). 2-Bromo-N,N-dimethylethanamine hydrobromide.
- Clark, J. (2023). Fragmentation Patterns in Mass Spectra. Chemistry LibreTexts.
- University of California, Los Angeles. (n.d.).
- JASCO Inc. (n.d.). Sampling Techniques for FTIR Spectroscopy.
- MDPI. (2023). FTIR Analysis of the Functional Group Composition of Coal Tar Residue Extracts and Extractive Residues.
- Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods.
- Semantic Scholar. (2021). Functional Group Identification for FTIR Spectra Using Image-Based Machine Learning Models.
- National Institutes of Health. (n.d.). Electron-Induced (EI) Mass Fragmentation is Directed by Intramolecular H-Bonding in Two Isomeric Benzodipyran Systems.
- ResearchGate. (n.d.).
- Pharmaceutical Technology. (2017).
- National Institutes of Health. (2023).
- ResearchGate. (n.d.).
- Thermo Fisher Scientific. (2007). Aldrich FT-IR Collection Edition II.
- Nandiyanto, A. B. D., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology.
- SCION Instruments. (n.d.).
- National Institutes of Health. (2024).
- MDPI. (n.d.).
- National Institutes of Health. (n.d.). 2-Bromoethyldimethylamine | C4H10BrN | CID 17864.
- ResearchGate. (n.d.). Infrared spectrum of (a) 2-(5-methoxy-1-benzofuran-3-yl).
- Patsnap Eureka. (2025). GC-MS Organic Chemistry: Enabling Analysis for New Drugs.
- Elsevier. (2014).
- Thermo Fisher Scientific. (n.d.). Introduction to FT-IR Sample Handling.
- Scientific Research Publishing. (n.d.).
- Sigma-Aldrich. (n.d.). The Derivatization and Analysis of Amino Acids by GC-MS.
- MedChemExpress.com. (n.d.). 2-(4-Bromophenoxy)-N,N-dimethylethanamine-d6.
- Research in Pharmacy. (2012). Theoretical calculations of infrared, NMR and electronic spectra of 2-nitroso-1, naphthol or 1-2 naphthoquinine-2 oxime and comp.
- ResearchGate. (n.d.).
- Polymer Chemistry Characterization Lab. (n.d.).
- Journal of Chemical and Pharmaceutical Research. (n.d.). GC-MS analysis of petroleum ether, chloroform, methanol extracts of Cissampelos pareira.
- International Journal of Pharmaceutical Sciences Review and Research. (2017). GC and GC-MS Detection of Alkyl Mesylates in Active Pharmaceutical Ingredients.
- Auburn University Electronic Theses and Dissertations. (2006).
- National Institute of Standards and Technology. (n.d.). Ethanol, 2-(2-butoxyethoxy)-.
- GSC Biological and Pharmaceutical Sciences. (2023). Comparative studies of functional groups present in invasive and economically important plant leaf methanolic extracts by using FTIR spectroscopic analysis.
- Jackson, G. (2020).
- Radboud Repository. (2022).
- PubMed. (n.d.).
- mzCloud. (n.d.). 2 Bromoamphetamine.
- Chemistry LibreTexts. (2023).
- Thermo Fisher Scientific. (n.d.). 2-(4-Bromophenoxy)-N,N-dimethylethylamine, ≥97%.
Sources
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An In-Depth Technical Guide to the Reactivity Profile of 2-(2-Bromophenoxy)-N,N-dimethylethanamine
Abstract
This technical guide provides a comprehensive analysis of the reactivity profile of 2-(2-Bromophenoxy)-N,N-dimethylethanamine, a versatile building block in contemporary organic synthesis and drug development. The molecule's unique structural features—an ortho-substituted aryl bromide, an ether linkage, and a tertiary amine—confer a rich and nuanced reactivity. This document will explore the key transformations this molecule can undergo, with a focus on palladium-catalyzed cross-coupling reactions, nucleophilic substitution, and potential intramolecular cyclizations. By elucidating the mechanistic underpinnings and providing practical insights, this guide aims to empower researchers, scientists, and drug development professionals to effectively utilize this compound in their synthetic endeavors.
Introduction: Structural Features and Synthetic Significance
This compound is a bifunctional organic molecule of significant interest in medicinal chemistry and materials science. Its structure is characterized by three key reactive centers:
-
The Aryl Bromide: The bromine atom on the aromatic ring is a prime handle for a wide array of transition metal-catalyzed cross-coupling reactions. Its position ortho to the phenoxy ether linkage introduces steric considerations that can influence reaction kinetics and product distribution.
-
The Tertiary Amine: The N,N-dimethylamino group is a basic and nucleophilic center. It can participate in acid-base chemistry, quaternization reactions, and can also act as a directing group in certain transformations.
-
The Ether Linkage: The phenoxy ether bond is generally stable but its proximity to the other functional groups can lead to unique intramolecular reactivity under specific conditions.
The para-isomer of this compound is a known intermediate in the synthesis of Tamoxifen, a widely used selective estrogen receptor modulator, highlighting the pharmaceutical relevance of this structural motif. The ortho-isomer, the focus of this guide, offers a distinct steric and electronic environment, opening avenues for the synthesis of novel and diverse molecular architectures.
Synthesis of this compound
The most common and direct route to this compound is the Ullmann condensation, a copper-catalyzed nucleophilic aromatic substitution.[1][2] This reaction involves the coupling of 2-bromophenol with a suitable 2-(dimethylamino)ethyl halide.
Typical Ullmann Condensation Protocol
This protocol describes a general procedure for the synthesis of aryl ethers via an Ullmann-type reaction.
Materials:
-
2-Bromophenol
-
2-(Dimethylamino)ethyl chloride hydrochloride
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
A suitable ligand (e.g., N,N-dimethylglycine, L-proline, or a phenanthroline derivative)
-
High-boiling polar solvent (e.g., N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or 1,4-dioxane)
Procedure:
-
To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add 2-bromophenol, 2-(dimethylamino)ethyl chloride hydrochloride, the copper(I) catalyst, the ligand, and the base.
-
Add the anhydrous solvent to the flask.
-
Heat the reaction mixture to a high temperature (typically 100-150 °C) and stir vigorously.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Causality Behind Experimental Choices:
-
Catalyst and Ligand: Copper(I) salts are the classic catalysts for Ullmann condensations. The addition of a chelating ligand, such as an amino acid or a diamine, can significantly improve the reaction efficiency by stabilizing the copper catalyst and increasing its solubility.[3]
-
Base: A strong base is required to deprotonate the phenol, forming the nucleophilic phenoxide species. The choice of base can influence the reaction rate and yield.
-
Solvent: High-boiling polar aprotic solvents are typically used to ensure the solubility of the reactants and to achieve the high temperatures often required for this reaction.
Figure 1: Synthetic workflow for this compound.
Reactivity at the Aryl Bromide Moiety: Palladium-Catalyzed Cross-Coupling Reactions
The carbon-bromine bond is the most versatile reactive site in this compound, serving as a linchpin for the construction of more complex molecules through palladium-catalyzed cross-coupling reactions. These reactions have revolutionized organic synthesis due to their broad substrate scope and functional group tolerance.[4]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by coupling an organoboron compound with an organic halide.[5] For this compound, this reaction allows for the introduction of a wide range of aryl, heteroaryl, or vinyl substituents at the 2-position of the phenoxy ring.
General Protocol for Suzuki-Miyaura Coupling:
Materials:
-
This compound
-
Aryl- or vinylboronic acid or boronate ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂ with a phosphine ligand)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Solvent system (e.g., Toluene/water, Dioxane/water, or DMF)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add this compound, the boronic acid/ester, the palladium catalyst, and the base.
-
Add the degassed solvent system to the flask.
-
Stir the reaction mixture at the desired temperature (e.g., 80-110 °C).
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Upon completion, cool the reaction to room temperature, add water, and extract with an organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
| Catalyst System | Base | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 85-95 | [6] |
| Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane | 100 | 90-98 | [7] |
| PdCl₂(dppf) | Cs₂CO₃ | DMF | 90 | 88-96 | [8] |
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, allowing for the synthesis of arylamines from aryl halides.[1][2] This reaction can be used to introduce primary or secondary amines at the 2-position of the phenoxy ring of the title compound.
General Protocol for Buchwald-Hartwig Amination:
Materials:
-
This compound
-
Primary or secondary amine
-
Palladium catalyst (e.g., Pd₂(dba)₃) and a phosphine ligand (e.g., BINAP, XPhos)
-
Strong base (e.g., NaOt-Bu, LiHMDS)
-
Anhydrous, aprotic solvent (e.g., Toluene, 1,4-Dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, combine the palladium catalyst, ligand, and base in a dry reaction vessel.
-
Add the anhydrous solvent, followed by this compound and the amine.
-
Seal the vessel and heat the mixture with stirring.
-
Monitor the reaction until the starting material is consumed.
-
Cool the reaction, quench with a saturated aqueous solution of NH₄Cl, and extract with an organic solvent.
-
Dry the organic phase, concentrate, and purify by chromatography.
Sonogashira Coupling
The Sonogashira coupling is a highly efficient method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[3][9] This reaction provides a direct route to 2-alkynyl-substituted phenoxy derivatives from this compound. A domino intermolecular Sonogashira coupling followed by an intramolecular cyclization has been reported for similar 2-(2-bromophenoxy) derivatives, leading to the formation of substituted benzo[b]furans.[10]
Protocol for Domino Sonogashira Coupling and Cyclization:
This protocol is adapted from a procedure for related 2-(2-bromophenoxy)acetates.[10]
Materials:
-
This compound
-
Terminal alkyne
-
Pd(PPh₃)₂Cl₂
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Solvent (e.g., THF, DMF)
Procedure:
-
To a solution of this compound in the chosen solvent, add the terminal alkyne, Pd(PPh₃)₂Cl₂, CuI, and triethylamine under an inert atmosphere.
-
Stir the reaction mixture at room temperature or with gentle heating.
-
Monitor the reaction for the formation of the coupled product and subsequent cyclization.
-
Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite.
-
Wash the filtrate with saturated aqueous NH₄Cl, brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the solution and purify the residue by column chromatography to yield the 2,3-disubstituted benzo[b]furan derivative.
Figure 2: Overview of Palladium-Catalyzed Cross-Coupling Reactions.
Heck Reaction
The Heck reaction couples the aryl bromide with an alkene to form a new carbon-carbon bond, leading to the synthesis of substituted styrenyl ethers.[11][12]
General Protocol for Heck Reaction:
Materials:
-
This compound
-
Alkene (e.g., styrene, acrylate)
-
Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂)
-
Base (e.g., Et₃N, K₂CO₃)
-
Solvent (e.g., DMF, Acetonitrile)
Procedure:
-
Combine this compound, the alkene, palladium catalyst, and base in a suitable solvent.
-
Heat the reaction mixture under an inert atmosphere.
-
After completion, cool the reaction, filter off any solids, and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography.
Reactivity of the Tertiary Amine
The N,N-dimethylamino group is a key functional handle that can undergo several important transformations.
Quaternization
As a tertiary amine, the nitrogen atom is nucleophilic and can react with alkyl halides to form quaternary ammonium salts. This reaction proceeds via a standard Sₙ2 mechanism.
Protocol for N-Methylation:
-
Dissolve this compound in a suitable solvent (e.g., acetonitrile or acetone).
-
Add an excess of methyl iodide (CH₃I).
-
Stir the reaction mixture at room temperature. The quaternary ammonium salt will often precipitate from the solution.
-
Collect the solid product by filtration and wash with cold solvent.
Oxidation
Tertiary amines can be oxidized to the corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA).
Cope Elimination
If the N-oxide has a proton on a β-carbon, it can undergo a Cope elimination upon heating to form an alkene and a hydroxylamine. In the case of this compound N-oxide, this would lead to the formation of N,N-dimethylhydroxylamine and 2-bromophenyl vinyl ether.
Potential for Intramolecular Reactivity
The close proximity of the aryl bromide and the N,N-dimethylethanamine side chain raises the possibility of intramolecular reactions.
Intramolecular Cyclization
Under suitable conditions, intramolecular C-N or C-C bond formation could occur. For instance, a palladium-catalyzed intramolecular Buchwald-Hartwig type reaction could potentially lead to the formation of a six-membered heterocyclic ring system. Similarly, intramolecular Heck reactions are also a possibility. The success of such cyclizations would depend on the flexibility of the side chain and the specific reaction conditions employed.
Conclusion
This compound is a versatile synthetic intermediate with a rich and predictable reactivity profile. The aryl bromide functionality serves as a key handle for a multitude of powerful palladium-catalyzed cross-coupling reactions, enabling the facile introduction of a wide array of substituents. The tertiary amine offers opportunities for further functionalization through quaternization, oxidation, and elimination reactions. Furthermore, the molecular architecture holds potential for intramolecular cyclizations to generate novel heterocyclic scaffolds. A thorough understanding of these reactive pathways, as detailed in this guide, will undoubtedly facilitate the innovative application of this valuable building block in the fields of drug discovery and materials science.
References
- Buchwald, S. L., & Hartwig, J. F. (2010). Palladium-Catalyzed C-N Cross-Coupling Reactions. In Cross-Coupling and Heck-Type Reactions 1 (pp. 1-134). Georg Thieme Verlag.
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Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
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Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
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Chemistry LibreTexts. (2021, August 15). Sonogashira Coupling. Retrieved from [Link]
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A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.). Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
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Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
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An In-depth Technical Guide to the Potential Biological Activity of 2-(2-Bromophenoxy)-N,N-dimethylethanamine
Abstract
This technical guide provides a comprehensive analysis of the potential biological activity of the synthetic compound 2-(2-Bromophenoxy)-N,N-dimethylethanamine. While direct pharmacological data for this specific ortho-brominated isomer is not extensively available in current literature, this document synthesizes information from structurally related compounds to build a robust hypothesis-driven framework for its investigation. By examining the well-established pharmacology of the core phenoxy-N,N-dimethylethanamine scaffold, particularly its role in Selective Estrogen Receptor Modulators (SERMs) and compounds with central nervous system (CNS) activity, we propose a targeted research program to elucidate the bioactivity of this molecule. This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and a rationale for the proposed investigatory pathways.
Introduction: Unveiling the Potential of a Structurally Significant Scaffold
The phenoxy-N,N-dimethylethanamine moiety is a cornerstone in medicinal chemistry, forming the structural basis for a variety of pharmacologically active agents. Its presence in drugs targeting disparate biological systems underscores its versatility as a pharmacophore. The subject of this guide, this compound, is an intriguing analog within this class, distinguished by the ortho-positioning of a bromine atom on the phenyl ring. While its para-isomer is a known intermediate in the synthesis of the pioneering SERM, Tamoxifen, the biological profile of the ortho-isomer remains largely unexplored.[1][2] This guide will dissect the structure-activity relationships of related compounds to postulate the most probable biological targets and therapeutic applications for this compound.
Chemical and Physical Properties
A foundational understanding of the physicochemical properties of this compound is essential for its handling, formulation, and interpretation of biological data.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₄BrNO | PubChem |
| Molecular Weight | 244.13 g/mol | PubChem |
| IUPAC Name | This compound | PubChem |
| CAS Number | 7438-76-8 | PubChem |
| Physical State | Expected to be a liquid or low-melting solid at room temperature | Supplier Data |
| Solubility | Expected to be soluble in organic solvents like ethanol, DMSO, and dichloromethane | General Chemical Principles |
Postulated Biological Activity: A Tripartite Hypothesis
Based on the pharmacology of structurally analogous compounds, we propose three primary avenues for the investigation of this compound's biological activity:
Selective Estrogen Receptor Modulation (SERM) Activity
The most compelling hypothesis for the biological activity of this compound is its potential to act as a SERM.[3][4] SERMs are a class of compounds that bind to estrogen receptors (ERs) and exhibit tissue-selective agonist or antagonist effects.[5]
Causality behind this Hypothesis:
The structural similarity to Tamoxifen is the primary driver for this hypothesis. Tamoxifen's therapeutic effect in hormone-receptor-positive breast cancer stems from its antagonist activity at the ER in breast tissue, while it exhibits agonist activity in bone and the uterus.[2][6] The N,N-dimethylethanamine side chain is crucial for the antiestrogenic activity of Tamoxifen and its analogs.[7]
The Influence of Halogenation:
The position and nature of halogen substituents on the phenyl ring of Tamoxifen analogs can significantly impact their ER binding affinity and overall activity.[8][9] While the para-bromo isomer is a known precursor, the ortho-positioning of the bromine in our target compound could alter its conformational flexibility and electronic properties, thereby modulating its interaction with the ER binding pocket. It is plausible that this structural change could lead to a unique SERM profile with a different balance of agonist and antagonist activities across various tissues.
Central Nervous System (CNS) Activity: Antidepressant and Anxiolytic Potential
The phenoxy-N,N-dimethylethanamine scaffold is also a feature of several compounds with CNS activity, including some antidepressants and anxiolytics.[10][11] This suggests that this compound could interact with neurotransmitter systems in the brain.
Causality behind this Hypothesis:
Many CNS-active drugs, including selective serotonin reuptake inhibitors (SSRIs), share structural similarities with our target compound. The tertiary amine and the lipophilic bromophenyl group could facilitate passage across the blood-brain barrier and interaction with monoamine transporters, such as the serotonin transporter (SERT) and the norepinephrine transporter (NET).[12] Inhibition of these transporters is a key mechanism of action for many antidepressant medications.[13][14]
Antihistaminic Activity
Another plausible area of investigation is the potential for this compound to act as a histamine receptor antagonist. The ethylamine side chain is a common feature in many first-generation antihistamines.
Causality behind this Hypothesis:
Classic H1 receptor antagonists, such as diphenhydramine and brompheniramine, contain a diarylmethyl or related lipophilic group connected to an ethylamine moiety. The bromophenoxy group in our target compound could serve as the lipophilic anchor for binding to the histamine H1 receptor.
Proposed Research Program: A Step-by-Step Investigatory Workflow
To systematically evaluate the potential biological activities of this compound, the following tiered approach is recommended.
Detailed Experimental Protocols
The following protocols are provided as a guide for the in vitro evaluation of this compound.
Synthesis of this compound
A potential synthetic route involves the Williamson ether synthesis.[15]
Materials:
-
2-Bromophenol
-
2-Chloro-N,N-dimethylethanamine hydrochloride
-
Sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF) or acetone
-
Standard glassware for organic synthesis
Procedure:
-
To a solution of 2-bromophenol in anhydrous DMF, add a slight molar excess of a base such as sodium hydroxide.
-
Stir the mixture at room temperature for 30 minutes to form the sodium phenoxide salt.
-
Add a slight molar excess of 2-chloro-N,N-dimethylethanamine hydrochloride to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro Estrogen Receptor Competitive Binding Assay[16]
Principle: This assay measures the ability of the test compound to compete with a radiolabeled estrogen, such as [³H]-estradiol, for binding to recombinant human ERα and ERβ.
Materials:
-
Recombinant human ERα and ERβ
-
[³H]-Estradiol
-
Test compound (this compound)
-
Non-radiolabeled estradiol (for determining non-specific binding)
-
Assay buffer (e.g., Tris-HCl with additives)
-
96-well plates
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare a dilution series of the test compound in assay buffer.
-
In a 96-well plate, add the test compound dilutions, a fixed concentration of [³H]-estradiol, and recombinant ERα or ERβ.
-
For total binding wells, add only [³H]-estradiol and the receptor.
-
For non-specific binding wells, add [³H]-estradiol, the receptor, and a high concentration of non-radiolabeled estradiol.
-
Incubate the plate at 4°C for a specified time (e.g., 18 hours) to reach equilibrium.
-
Separate the bound and free radioligand using a method such as filtration over glass fiber filters.
-
Wash the filters to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Calculate the percentage of specific binding inhibited by the test compound at each concentration and determine the IC₅₀ value.
MCF-7 Cell Proliferation Assay (E-SCREEN)[7]
Principle: This assay determines the estrogenic or anti-estrogenic activity of a compound by measuring its effect on the proliferation of the estrogen-responsive human breast cancer cell line, MCF-7.
Materials:
-
MCF-7 cells
-
Cell culture medium (e.g., DMEM) supplemented with charcoal-stripped fetal bovine serum (to remove endogenous estrogens)
-
Test compound
-
Estradiol (as a positive control for agonist activity)
-
Tamoxifen or Fulvestrant (ICI 182,780) (as a positive control for antagonist activity)
-
Cell proliferation detection reagent (e.g., MTT, WST-1, or CyQUANT)
-
96-well cell culture plates
Procedure:
-
Seed MCF-7 cells in 96-well plates and allow them to attach overnight.
-
Replace the medium with medium containing a dilution series of the test compound.
-
Agonist mode: Test the compound alone.
-
Antagonist mode: Test the compound in the presence of a fixed, sub-maximal concentration of estradiol.
-
-
Include appropriate controls: vehicle, estradiol alone, and a reference antagonist.
-
Incubate the cells for 6-7 days.
-
Add the cell proliferation reagent and incubate according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a plate reader.
-
Calculate the cell proliferation relative to the vehicle control and determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists).
Serotonin Transporter (SERT) Uptake Assay[17][18]
Principle: This assay measures the ability of a compound to inhibit the uptake of a radiolabeled or fluorescent substrate of SERT into cells expressing the transporter.
Materials:
-
HEK293 cells stably expressing human SERT (hSERT)
-
[³H]-Serotonin or a fluorescent SERT substrate
-
Test compound
-
A known SERT inhibitor (e.g., fluoxetine) for positive control
-
Uptake buffer (e.g., Krebs-Ringer-HEPES)
-
96-well plates
Procedure:
-
Plate the hSERT-expressing cells in 96-well plates and allow them to form a confluent monolayer.
-
Pre-incubate the cells with a dilution series of the test compound or vehicle for a short period (e.g., 10-20 minutes) at 37°C.
-
Initiate the uptake by adding a fixed concentration of [³H]-serotonin or the fluorescent substrate.
-
Incubate for a short, defined period (e.g., 10-15 minutes) at 37°C.
-
Terminate the uptake by rapidly washing the cells with ice-cold uptake buffer.
-
Lyse the cells and measure the amount of substrate taken up using a scintillation counter or a fluorescence plate reader.
-
Determine the IC₅₀ value of the test compound for SERT inhibition.
Histamine H1 Receptor Binding Assay[19][20]
Principle: This assay is analogous to the ER binding assay and measures the ability of the test compound to compete with a radiolabeled H1 antagonist, such as [³H]-mepyramine, for binding to H1 receptors in a cell membrane preparation.
Materials:
-
Cell membranes from a cell line expressing the human histamine H1 receptor (e.g., CHO-K1 or HEK293)
-
[³H]-Mepyramine
-
Test compound
-
A known H1 antagonist (e.g., diphenhydramine) for positive control
-
Assay buffer
Procedure:
-
Follow a similar procedure to the ER binding assay, incubating the cell membranes, [³H]-mepyramine, and the test compound.
-
Separate bound and free radioligand by filtration.
-
Quantify the bound radioactivity by scintillation counting.
-
Calculate the IC₅₀ value for the test compound.
Data Interpretation and Future Directions
The results from the proposed in vitro assays will provide a preliminary pharmacological profile of this compound.
-
If the compound shows high affinity for ERs and modulates MCF-7 cell proliferation: This would support the SERM hypothesis. Further studies should focus on its agonist/antagonist profile in other estrogen-responsive cell lines (e.g., endometrial, bone) and subsequent evaluation in animal models of breast cancer and osteoporosis.
-
If the compound demonstrates potent inhibition of SERT uptake: This would suggest potential antidepressant or anxiolytic activity. In vivo studies in animal models of depression (e.g., forced swim test, tail suspension test) would be warranted.
-
If the compound exhibits high affinity for the histamine H1 receptor: This would indicate potential antihistaminic effects. Further characterization in functional assays (e.g., calcium flux) and in vivo models of allergy would be the next logical steps.
It is also possible that the compound exhibits a polypharmacological profile, interacting with multiple targets. This could present both opportunities for novel therapeutic applications and challenges related to off-target effects.
Safety and Handling
Based on safety data sheets for structurally similar compounds, this compound should be handled with care. It is predicted to be corrosive and can cause severe skin and eye burns. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
While the biological activity of this compound is not yet characterized, its structural relationship to known bioactive molecules provides a strong foundation for a targeted and efficient investigation. The hypotheses and experimental protocols outlined in this guide offer a clear path forward for elucidating its pharmacological profile. The potential for this compound to act as a novel SERM, a CNS-active agent, or an antihistamine makes it a compelling candidate for further research and development.
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A pharmacological review of selective oestrogen receptor modulators. (n.d.). PubMed. [Link]
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131I-Labeled [Z]-2-[4-(1,2-diphenyl-1-di-butenyl)-phenoxy]-N,N-dimethylethanamine. (2009). NCBI. [Link]
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Research progress on tamoxifen and its analogs associated with nuclear receptors. (2023). PubMed. [Link]
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Selective estrogen receptor modulators: a look ahead. (n.d.). PubMed. [Link]
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Selective estrogen receptor modulator. (2024). Wikipedia. [Link]
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Structure-function relationships of hydroxylated metabolites of tamoxifen that control the proliferation of estrogen-responsive T47D breast cancer cells in vitro. (n.d.). PubMed. [Link]
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SERT Human Serotonin Transporter Functional Antagonist Uptake LeadHunter Assay. (n.d.). Taiwantrade. [Link]
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Development of serotonin transporter reuptake inhibition assays using JAR cells. (2018). PMC. [Link]
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Synthesis and structure-activity relationships of ferrocenyl tamoxifen derivatives with modified side chains. (n.d.). PubMed. [Link]
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Synthesis and SAR Analysis of Novel 4-Hydroxytamoxifen Analogues Based on Their Cytotoxic Activity and Electron-Donor Character. (2020). MDPI. [Link]
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Halogenated analogues of tamoxifen: synthesis, receptor assay, and inhibition of MCF7 cells. (1992). PubMed. [Link]
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Development of a homogeneous binding assay for histamine receptors. (2004). PubMed. [Link]
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Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. (2023). Analytical Chemistry. [Link]
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Histamine H1 Receptor Assay. (n.d.). Innoprot. [Link]
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Halogenated analogues of tamoxifen: synthesis, receptor assay, and inhibition of MCF7 cells. (1992). Semantic Scholar. [Link]
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Neurotransmitter Transporter Uptake Assay Kit. (n.d.). Molecular Devices. [Link]
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Imaging, biodistribution and therapy potential of halogenated tamoxifen analogues. (1994). PubMed. [Link]
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Probing the Histamine H1 Receptor Binding Site to Explore Ligand Binding Kinetics. (n.d.). Journal of Medicinal Chemistry - ACS Publications. [Link]
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NanoBRET binding assay for histamine H2 receptor ligands using live recombinant HEK293T cells. (2020). ResearchGate. [Link]
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Synthesis and biological evaluation of novel tamoxifen analogues. (2013). PubMed. [Link]
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Novel Carbonyl Analogs of Tamoxifen: Design, Synthesis, and Biological Evaluation. (2017). Molecules. [Link]
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Measuring Selective Estrogen Receptor Modulator (SERM)–Membrane Interactions with Second Harmonic Generation. (2014). Journal of the American Chemical Society. [Link]
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Selective Estrogen Receptor Modulators: Discrimination of Agonistic versus Antagonistic Activities by Gene Expression Profiling in Breast Cancer Cells. (2003). AACR Journals. [Link]
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KM-416, a novel phenoxyalkylaminoalkanol derivative with anticonvulsant properties exerts analgesic, local anesthetic, and antidepressant-like activities. Pharmacodynamic, pharmacokinetic, and forced degradation studies. (2020). PubMed. [Link]
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Synthesis of Methoxy-, Methylenedioxy-, Hydroxy-, and Halo-Substituted Benzophenanthridinone Derivatives as DNA Topoisomerase IB (TOP1) and Tyrosyl-DNA Phosphodiesterase 1 (TDP1) Inhibitors and Their Biological Activity for Drug-Resistant Cancer. (2021). NIH. [Link]
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Rapid-acting antidepressants targeting modulation of the glutamatergic system: clinical and preclinical evidence and mechanisms. (2022). PMC - PubMed Central. [Link]
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Delta Opioid Receptor-Mediated Antidepressant-Like Effects of Diprenorphine in Mice. (2022). NIH. [Link]
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The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)- N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethy. (n.d.). DEA.gov. [Link]
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An In-Depth Technical Guide to the Putative Mechanism of Action of 2-(2-Bromophenoxy)-N,N-dimethylethanamine
Preamble: Navigating the Uncharted Pharmacological Landscape
In the realm of drug discovery and molecular pharmacology, it is not uncommon to encounter compounds with intriguing structures but limited to no published biological data. Such is the case with 2-(2-Bromophenoxy)-N,N-dimethylethanamine. This technical guide is designed for researchers, scientists, and drug development professionals who may be investigating this or structurally related molecules. In the absence of direct empirical evidence, this document will leverage established principles of medicinal chemistry and pharmacology to propose a putative mechanism of action for this compound. The core of this guide will then be dedicated to outlining a comprehensive, multi-tiered experimental strategy to rigorously test this hypothesis, transforming an unknown entity into a well-characterized pharmacological tool or potential therapeutic lead. Our approach is grounded in scientific integrity, providing not just protocols, but the causal reasoning behind each experimental choice.
Part 1: Deconstructing the Molecule: A Hypothesis Forged from Structural Analogy
The chemical architecture of this compound, featuring a phenoxy ring linked via an ether to an N,N-dimethylethanamine side chain, is a privileged scaffold in medicinal chemistry. This motif is the backbone of numerous clinically significant drugs, each with a distinct mechanism of action. By analyzing these structural relatives, we can formulate a scientifically sound hypothesis regarding the potential biological targets of our compound of interest.
Key Structural Analogues and Their Mechanisms:
-
Diphenhydramine and other first-generation antihistamines: These compounds, which contain a similar ethylamine side chain, are classic H1 histamine receptor inverse agonists.[1][2][3][4] They are also known to possess significant anti-muscarinic and sodium channel blocking properties.[3][5] Furthermore, some, including diphenhydramine, have been shown to inhibit the reuptake of serotonin.[5]
-
Fluoxetine and other Selective Serotonin Reuptake Inhibitors (SSRIs): Fluoxetine, a widely prescribed antidepressant, is a potent and selective inhibitor of the serotonin transporter (SERT).[6][7][8] Its structure also incorporates a substituted phenoxy ring connected to an amine-containing side chain.
-
Atomoxetine and Nisoxetine: These are selective norepinephrine reuptake inhibitors (NRIs) that also share the phenoxy-propylamine or -ethylamine scaffold.
-
Tamoxifen: A selective estrogen receptor modulator (SERM), tamoxifen also possesses the N,N-dimethylethanamine side chain linked to a larger, substituted ring system, demonstrating the versatility of this pharmacophore.[9]
The Influence of Halogen Substitution:
The presence and position of a halogen atom on the phenoxy ring can significantly influence a compound's pharmacological profile, affecting its potency, selectivity, and metabolic stability. For instance, studies on halogenated phenylethanolamines and phenoxypropanolamines have demonstrated that the position of halogenation impacts their activity at beta-adrenoceptors.[10] Specifically, 2,5-dihalogenated derivatives were found to be more potent beta-blockers than their 2,4- or 3,4-dihalogenated counterparts.[10] This underscores the importance of the ortho (2-position) bromine in this compound in directing its target engagement.
Formulating the Central Hypothesis:
Based on these structural analogies, it is plausible to hypothesize that This compound is a modulator of one or more biogenic amine receptors or transporters. The primary candidates for its molecular targets include:
-
Histamine H1 Receptor: Acting as an antagonist or inverse agonist.
-
Muscarinic Acetylcholine Receptors: Exhibiting antagonist activity.
-
Monoamine Transporters: Specifically, the serotonin transporter (SERT), norepinephrine transporter (NET), and/or the dopamine transporter (DAT), where it would act as an inhibitor.
The ortho-bromo substituent likely plays a key role in conferring a specific affinity and selectivity profile for these potential targets, differentiating its activity from other halogenated or unsubstituted analogues.
Part 2: A Roadmap for Mechanistic Elucidation: Experimental Protocols
To systematically investigate the proposed mechanism of action, a phased experimental approach is recommended, beginning with broad screening and progressing to more focused functional and cellular assays.
Phase 1: Target Identification via In Vitro Binding Assays
The initial step is to determine the binding affinity of this compound for a panel of receptors and transporters. Radioligand binding assays are the gold standard for this purpose.
Experimental Protocol: Radioligand Binding Assays
-
Preparation of Membranes:
-
Source cell lines stably expressing the human recombinant target of interest (e.g., HEK293 cells expressing H1R, M1-M5, SERT, NET, or DAT).
-
Culture cells to a high density and harvest.
-
Homogenize cells in a suitable buffer (e.g., Tris-HCl) and centrifuge to pellet the membranes.
-
Wash the membrane pellet multiple times by resuspension and centrifugation to remove endogenous ligands.
-
Resuspend the final membrane pellet in the assay buffer and determine the protein concentration (e.g., using a BCA assay).
-
-
Competitive Binding Assay:
-
In a 96-well plate, combine the cell membranes, a known concentration of a specific radioligand for the target (e.g., [³H]-pyrilamine for H1R, [³H]-citalopram for SERT), and a range of concentrations of the test compound (this compound).
-
Incubate the mixture to allow for binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through a glass fiber filter mat, which traps the membranes with the bound radioligand.
-
Wash the filters rapidly with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Table 1: Proposed Initial Target Screening Panel
| Target Class | Specific Targets | Recommended Radioligand |
| Histamine Receptors | H1 | [³H]-Pyrilamine |
| Muscarinic Receptors | M1, M2, M3, M4, M5 | [³H]-NMS |
| Monoamine Transporters | SERT, NET, DAT | [³H]-Citalopram, [³H]-Nisoxetine, [³H]-WIN 35,428 |
Phase 2: Functional Characterization of Target Interaction
Once a binding affinity is established for one or more targets, the next crucial step is to determine the functional consequence of this binding.
Experimental Protocol: Monoamine Transporter Uptake Assay
This protocol is for assessing the inhibitory activity on SERT, NET, or DAT.
-
Cell Culture:
-
Use cell lines stably expressing the transporter of interest (e.g., HEK293-SERT).
-
Plate the cells in a 96-well plate and allow them to adhere overnight.
-
-
Uptake Inhibition Assay:
-
Wash the cells with a Krebs-Ringer-HEPES (KRH) buffer.
-
Pre-incubate the cells with various concentrations of this compound or a reference inhibitor (e.g., fluoxetine for SERT) for a specified time.
-
Initiate the uptake by adding a mixture of a radiolabeled substrate (e.g., [³H]-serotonin for SERT) and a low concentration of unlabeled substrate.
-
Allow the uptake to proceed for a short period (e.g., 5-10 minutes) at 37°C.
-
Terminate the uptake by rapidly aspirating the uptake solution and washing the cells with ice-cold KRH buffer.
-
Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of uptake inhibition for each concentration of the test compound.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value for uptake inhibition.
-
Phase 3: Elucidating Downstream Cellular Effects
Should the compound demonstrate potent activity at a specific target, further investigation into its effects on downstream signaling pathways is warranted. For example, if it is found to be a potent H1 receptor antagonist, one could investigate its effect on histamine-induced calcium mobilization.
Experimental Protocol: Calcium Mobilization Assay for H1 Receptor Antagonism
-
Cell Preparation:
-
Use a cell line endogenously or recombinantly expressing the H1 receptor (e.g., CHO-H1).
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
-
Assay Procedure:
-
Wash the cells to remove excess dye.
-
Pre-incubate the cells with various concentrations of this compound or a reference antagonist (e.g., diphenhydramine).
-
Stimulate the cells with a known concentration of histamine (e.g., the EC₈₀).
-
Measure the change in intracellular calcium concentration by monitoring the fluorescence using a plate reader or fluorescence microscope.
-
-
Data Analysis:
-
Quantify the inhibition of the histamine-induced calcium signal by the test compound.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to determine the IC₅₀ value.
-
A Schild analysis can be performed to determine the pA₂ value, which provides an estimate of the antagonist's affinity.
-
Part 3: Data Synthesis and Future Directions
The culmination of these experiments will provide a comprehensive pharmacological profile of this compound. The binding affinities (Ki) and functional potencies (IC₅₀ or EC₅₀) should be tabulated for clear comparison across the different targets.
Table 2: Example Data Summary Table
| Target | Binding Affinity (Ki, nM) | Functional Potency (IC₅₀, nM) | Functional Activity |
| H1 Receptor | |||
| SERT | |||
| NET | |||
| DAT | |||
| M1 Receptor |
Should this initial characterization reveal a potent and selective activity at a particular target, further studies would be warranted. These could include in vivo animal models to assess its physiological effects, pharmacokinetic studies to determine its absorption, distribution, metabolism, and excretion (ADME) profile, and further structure-activity relationship (SAR) studies to optimize its properties.
Conclusion
While the mechanism of action of this compound is not currently elucidated in the public domain, its chemical structure provides a strong foundation for a hypothesis-driven investigation. By systematically applying the principles and protocols outlined in this guide, researchers can effectively unravel its pharmacological properties. This structured approach not only ensures scientific rigor but also maximizes the potential for discovering a novel chemical probe or a starting point for a new therapeutic agent.
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An In-Depth Technical Guide to 2-(2-Bromophenoxy)-N,N-dimethylethanamine: Synthesis, Characterization, and Potential Applications
This technical guide provides a comprehensive overview of 2-(2-Bromophenoxy)-N,N-dimethylethanamine, a molecule of interest within the broader class of phenoxyethylamine compounds. While not extensively documented as a standalone entity in historical scientific literature, its structural motifs suggest significant potential as a synthetic intermediate and a candidate for pharmacological investigation. This document will delve into its logical synthesis, expected analytical characteristics, and the scientific rationale for its potential applications, drawing upon established principles of organic chemistry and medicinal chemistry.
Introduction: The Phenoxyethylamine Scaffold - A Privileged Structure in Drug Discovery
The phenoxyethylamine moiety is a well-established "privileged structure" in medicinal chemistry. Its presence in a wide array of biologically active compounds underscores its importance as a foundational scaffold for the development of novel therapeutics. This structural framework is particularly prominent in the realm of first-generation antihistamines, where the ether linkage and the terminal dimethylamino group are crucial for antagonistic activity at the H1 histamine receptor. The historical development of antihistamines, beginning with the discovery of piperoxan in 1933 and leading to clinically useful agents like phenbenzamine and diphenhydramine in the 1940s, laid the groundwork for understanding the structure-activity relationships of this class of molecules.[1][2][3] The general structure of a phenoxyethylamine derivative allows for diverse substitutions on the phenyl ring, providing a powerful tool for modulating pharmacological activity. The introduction of a halogen, such as bromine, at the ortho position of the phenoxy ring, as in this compound, is a logical step in the exploration of this chemical space, potentially influencing the compound's conformational preferences, metabolic stability, and receptor interactions.
Synthesis of this compound: A Modern Application of a Classic Reaction
The most direct and industrially scalable method for the synthesis of this compound is the Williamson ether synthesis. This venerable reaction, first developed by Alexander Williamson in 1850, remains a cornerstone of ether synthesis due to its reliability and broad scope.[4][5] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where an alkoxide (in this case, a phenoxide) displaces a halide from an alkyl halide.[5][6]
Reaction Scheme
The synthesis involves the reaction of 2-bromophenol with a suitable 2-(dimethylamino)ethyl halide, typically the chloride, in the presence of a base.
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An In-depth Technical Guide to the Exploration of 2-(2-Bromophenoxy)-N,N-dimethylethanamine Analogs and Derivatives
Abstract
The 2-(phenoxy)-N,N-dimethylethanamine scaffold represents a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological activities. This technical guide provides a comprehensive exploration of analogs and derivatives of 2-(2-bromophenoxy)-N,N-dimethylethanamine, a specific ortho-brominated variant with potential for nuanced biological activity. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into synthetic strategies, structure-activity relationships (SAR), and methodologies for biological evaluation. The causality behind experimental choices is elucidated to provide a framework for rational drug design and development in this chemical space.
Introduction: The Phenoxyethanamine Core and the Significance of Ortho-Bromination
The phenoxyethanamine moiety is a key pharmacophore found in numerous biologically active compounds. Its structural simplicity, combining an aromatic ring, an ether linkage, and a tertiary amine, allows for diverse chemical modifications to modulate its pharmacokinetic and pharmacodynamic properties. Derivatives of this scaffold have been investigated for their potential as dopaminergic agents, Hsp90 inhibitors, and β-adrenoceptor antagonists, highlighting its versatility in targeting various biological systems.
The introduction of a bromine atom onto the phenyl ring, particularly at the ortho position, offers a strategic approach to refining the pharmacological profile of these molecules. The ortho-bromo substituent can influence the molecule's conformation through steric effects, potentially locking it into a bioactive conformation. Furthermore, the electronic properties of bromine can alter the molecule's interaction with its biological target and affect its metabolic stability. This guide focuses on the systematic exploration of this compound and its derivatives as a promising avenue for the discovery of novel therapeutic agents.
Synthetic Strategies for this compound and its Analogs
The synthesis of the target compound and its derivatives can be approached through two primary and well-established methodologies: the Williamson Ether Synthesis and the Ullmann Condensation. The choice between these methods often depends on the availability of starting materials, desired scale, and tolerance of functional groups in more complex analogs.
Williamson Ether Synthesis
This classical and versatile method involves the reaction of a phenoxide with an alkyl halide.[1] For the synthesis of this compound, this translates to the reaction of 2-bromophenoxide with 2-(dimethylamino)ethyl chloride.
Logical Workflow for Williamson Ether Synthesis:
Caption: Workflow for Williamson Ether Synthesis of the target compound.
Experimental Protocol: Williamson Ether Synthesis
-
Deprotonation of 2-Bromophenol: To a solution of 2-bromophenol (1.0 eq) in a suitable aprotic solvent (e.g., DMF, acetonitrile) is added a strong base such as sodium hydride (1.1 eq) or potassium carbonate (2.0 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon). The mixture is stirred at room temperature for 30-60 minutes to ensure complete formation of the 2-bromophenoxide.
-
Nucleophilic Substitution: 2-(Dimethylamino)ethyl chloride hydrochloride (1.1 eq) is added to the reaction mixture. The reaction is then heated to 80-100 °C and monitored by thin-layer chromatography (TLC) until completion (typically 4-8 hours).
-
Work-up and Extraction: The reaction mixture is cooled to room temperature and quenched with water. The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.
Ullmann Condensation
The Ullmann condensation is a copper-catalyzed reaction that couples an aryl halide with an alcohol.[2] This method is particularly useful for the synthesis of diaryl ethers and can be adapted for the synthesis of the target molecule by reacting 2-bromophenol with 2-(dimethylamino)ethanol in the presence of a copper catalyst. Modern variations of the Ullmann reaction utilize ligands to facilitate the coupling under milder conditions.[2]
Logical Workflow for Ullmann Condensation:
Caption: Workflow for Ullmann Condensation to synthesize the target compound.
Experimental Protocol: Ullmann Condensation
-
Reaction Setup: A mixture of 2-bromophenol (1.0 eq), 2-(dimethylamino)ethanol (1.2 eq), a copper(I) salt such as copper(I) iodide (0.1 eq), a suitable ligand (e.g., L-proline, 0.2 eq), and a base such as cesium carbonate (2.0 eq) is suspended in a high-boiling point solvent like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).
-
Reaction Execution: The reaction mixture is heated to 110-130 °C under an inert atmosphere and stirred vigorously. The progress of the reaction is monitored by TLC or LC-MS.
-
Work-up and Extraction: Upon completion, the reaction is cooled to room temperature and diluted with water. The product is extracted with an organic solvent. The combined organic extracts are washed with aqueous ammonia to remove copper salts, followed by a brine wash. The organic layer is then dried and concentrated.
-
Purification: The crude product is purified by column chromatography to yield the desired product.
Exploration of Analogs and Derivatives: A Structure-Activity Relationship (SAR) Perspective
The systematic modification of the this compound scaffold is crucial for understanding its SAR and for optimizing its biological activity. Key regions of the molecule that can be targeted for modification include the aromatic ring, the ether linkage, and the tertiary amine.
SAR Exploration Strategy:
Caption: A systematic approach to SAR exploration of the core scaffold.
Key Modifications and Expected Outcomes:
| Modification Area | Specific Changes | Rationale and Potential Impact on Activity |
| Aromatic Ring | Positional Isomers of Bromine (meta, para) | The position of the bromine atom will significantly alter the electronic distribution and steric profile, likely affecting binding affinity and selectivity for the target receptor. |
| Additional Substituents (e.g., -CH3, -OCH3, -Cl, -F) | Electron-donating or -withdrawing groups can modulate the pKa of the phenol precursor and the electronic nature of the aromatic ring, influencing target interactions. | |
| Ring System Variation (e.g., naphthalene, quinoline) | Expanding the aromatic system can introduce new binding interactions and alter the overall lipophilicity of the molecule. | |
| Ether Linkage | Replacement with Thioether or Amine | This modification will change the bond angles and flexibility of the linker, potentially altering the orientation of the pharmacophoric groups. |
| Alkyl Chain Length Variation (propyl, butyl) | Increasing the chain length can probe the size of the binding pocket and affect the molecule's flexibility. | |
| Tertiary Amine | N-Alkyl Group Variation (ethyl, propyl, etc.) | The size and nature of the N-alkyl groups are often critical for interaction with the amine binding pocket of many receptors. |
| Incorporation into a Ring (e.g., piperidine, morpholine) | Constraining the tertiary amine within a cyclic structure can reduce conformational flexibility, potentially increasing binding affinity and selectivity. |
Biological Evaluation: Methodologies and Assays
Given that phenoxyethylamine derivatives are known to interact with a variety of biological targets, a tiered screening approach is recommended.
In Vitro Assays
Initial screening should focus on a panel of relevant G-protein coupled receptors (GPCRs), ion channels, and enzymes.
-
Receptor Binding Assays: Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.[3] These assays measure the displacement of a radiolabeled ligand from the receptor by the test compound, allowing for the calculation of the inhibition constant (Ki).
Experimental Protocol: Radioligand Binding Assay
-
Membrane Preparation: Cell membranes expressing the target receptor are prepared from cultured cells or tissue homogenates.
-
Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains the cell membranes, a fixed concentration of a suitable radioligand (e.g., [3H]-prazosin for α1-adrenoceptors), and varying concentrations of the test compound.
-
Incubation: The plates are incubated at a specific temperature for a set period to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand by rapid filtration through a glass fiber filter.
-
Quantification: The amount of radioactivity retained on the filter is quantified using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is then converted to a Ki value using the Cheng-Prusoff equation.
-
-
Functional Assays: These assays measure the biological response elicited by the compound upon binding to its target. Examples include cAMP assays for Gs and Gi-coupled GPCRs, and calcium mobilization assays for Gq-coupled GPCRs.[3]
In Vivo Studies
Promising candidates identified from in vitro screening should be advanced to in vivo models to assess their efficacy, pharmacokinetics (absorption, distribution, metabolism, and excretion - ADME), and toxicity. The choice of in vivo model will depend on the therapeutic area of interest.
Analytical Characterization
The unambiguous characterization of the synthesized compounds is essential for ensuring the validity of the biological data.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to confirm the structure of the synthesized molecules. For this compound, characteristic signals would include the aromatic protons, the two methylene groups of the ethyl chain, and the N-methyl protons.[4][5]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of the synthesized compounds.[4]
Expected Spectral Data for this compound:
| Technique | Expected Observations |
| 1H NMR | Aromatic protons (multiplets), -OCH2- (triplet), -CH2N- (triplet), -N(CH3)2 (singlet) |
| 13C NMR | Aromatic carbons, -OCH2-, -CH2N-, -N(CH3)2 |
| HRMS | Accurate mass corresponding to the molecular formula C10H14BrNO |
Conclusion
The exploration of this compound analogs and derivatives presents a fertile ground for the discovery of novel bioactive molecules. The synthetic accessibility of this scaffold, coupled with the potential for fine-tuning its pharmacological properties through systematic structural modifications, makes it an attractive target for medicinal chemists. This guide has provided a comprehensive overview of the synthetic strategies, SAR considerations, and biological evaluation methodologies pertinent to this class of compounds. By applying the principles and protocols outlined herein, researchers can rationally design and synthesize novel derivatives with improved potency, selectivity, and pharmacokinetic profiles, ultimately contributing to the development of new therapeutic agents.
References
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Cristau, H.-J., Cellier, P. P., Spindler, J.-F., & Taillefer, M. (2004). A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. Organic Letters, 6(6), 913–916*. [Link]
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The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information (ESI). Retrieved from [Link]
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Wikipedia. (2023). Williamson ether synthesis. Retrieved from [Link]
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Arkat USA. (2009). Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base. Retrieved from [Link]
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Chem-Station. (2014). Williamson Ether Synthesis. Retrieved from [Link]
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ACS Publications. (2009). General, Mild, and Intermolecular Ullmann-Type Synthesis of Diaryl and Alkyl Aryl Ethers Catalyzed by Diol−Copper(I) Complex. Retrieved from [Link]
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Khan Academy. (n.d.). Williamson ether synthesis. Retrieved from [Link]
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Chemistry Steps. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]
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J&K Scientific LLC. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
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ACS Publications. (1999). The Directed Ortho Metalation−Ullmann Connection. A New Cu(I)-Catalyzed Variant for the Synthesis of Substituted Diaryl Ethers. Retrieved from [Link]
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Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]
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National Center for Biotechnology Information. (2014). Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol. Retrieved from [Link]
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DEA.gov. (n.d.). The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)- N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethy. Retrieved from [Link]
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PubMed. (2012). Design, synthesis, and biological evaluation of bromophenol derivatives as protein tyrosine phosphatase 1B inhibitors. Retrieved from [Link]
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National Center for Biotechnology Information. (2024). Designing allosteric modulators to change GPCR G protein subtype selectivity. Retrieved from [Link]
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ResearchGate. (2014). Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol. Retrieved from [Link]
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National Center for Biotechnology Information. (2019). Binding kinetics of ligands acting at GPCRs. Retrieved from [Link]
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Asinex. (n.d.). GPCR - Research Areas - Screening Libraries. Retrieved from [Link]
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ResearchGate. (n.d.). Recent applications of mono ortho-brominated phenols to the synthesis of biologically active targets. Retrieved from [Link]
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ResearchGate. (2015). Synthesis, spectral characterization, optical and crystal structure studies of (2E)-1-(4'-bromobiphenyl-4-yl)-3-(2-methoxyphenyl)prop-2-en-1-one. Retrieved from [Link]
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National Center for Biotechnology Information. (2024). Comparative Study of Allosteric GPCR Binding Sites and Their Ligandability Potential. Retrieved from [Link]
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MDPI. (2021). N-(2,2-Diphenylethyl)-2-(6-methoxynaphthalen-2-yl)propanamide. Retrieved from [Link]
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ResearchGate. (2012). 1H and 13C NMR data for 2-(5-methoxy-1-benzofuran-3-yl)-N,N-dimethylethanamine HCl 1. Retrieved from [Link]
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PubMed. (2007). Fluoro-, bromo-, and iodopaclitaxel derivatives: synthesis and biological evaluation. Retrieved from [Link]
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Methodological & Application
Synthesis of "2-(2-Bromophenoxy)-N,N-dimethylethanamine" from 2-bromophenol
An Application Note for the Synthesis of 2-(2-Bromophenoxy)-N,N-dimethylethanamine
Abstract
This application note provides a comprehensive and technically detailed guide for the synthesis of this compound, a key intermediate in pharmaceutical research and development. The protocol leverages the Williamson ether synthesis, a robust and widely applicable method for forming ether linkages.[1][2] The synthesis proceeds via the O-alkylation of 2-bromophenol with a suitable 2-aminoethyl halide. This document outlines the reaction mechanism, provides a detailed, step-by-step experimental protocol, discusses critical safety considerations for all reagents, and presents methods for purification and characterization of the final product. The causality behind experimental choices is explained to provide researchers with a deep understanding of the process, ensuring both safety and reproducibility.
Scientific Principle: The Williamson Ether Synthesis
The synthesis of this compound is achieved through the Williamson ether synthesis, a cornerstone of organic chemistry for the formation of ethers. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[2][3]
The process involves two fundamental steps:
-
Deprotonation: The acidic proton of the hydroxyl group on 2-bromophenol is abstracted by a strong base to form a potent nucleophile, the 2-bromophenoxide anion. Phenols are significantly more acidic than aliphatic alcohols, allowing for deprotonation with a range of bases.[4] For this protocol, we select sodium hydride (NaH), a powerful, non-nucleophilic base that ensures the deprotonation is rapid and irreversible, driving the reaction forward.
-
Nucleophilic Substitution (SN2): The generated 2-bromophenoxide anion attacks the electrophilic carbon of an alkyl halide, in this case, 2-chloro-N,N-dimethylethanamine. This attack displaces the chloride leaving group, forming the desired C-O ether bond.[2][5]
The selection of a polar aprotic solvent, such as anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF), is critical. These solvents effectively solvate the sodium cation but do not strongly solvate the phenoxide anion, leaving it highly nucleophilic and reactive. This environment favors the desired O-alkylation over potential C-alkylation side reactions.[2][5]
Safety and Hazard Management
A thorough understanding and mitigation of risks are paramount. All operations must be conducted in a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a flame-retardant lab coat, and chemical-resistant gloves.
| Reagent | CAS No. | Key Hazards | Handling Precautions |
| 2-Bromophenol | 95-56-7 | Harmful if swallowed, causes skin and serious eye irritation, may cause respiratory irritation.[6][7][8] | Avoid contact with skin and eyes. Wash hands thoroughly after handling.[6] |
| Sodium Hydride (60% in oil) | 7646-69-7 | Water-reactive, releases flammable gases which may ignite spontaneously, causes severe skin burns and eye damage.[9][10][11] | Handle under an inert atmosphere (N₂ or Ar). Do NOT allow contact with water.[11][12] Use spark-proof tools.[13] |
| 2-(Dimethylamino)ethyl chloride HCl | 4584-46-7 | Toxic if swallowed, causes skin and eye irritation. Hygroscopic. | Store in a tightly sealed container in a dry, well-ventilated place. |
| Tetrahydrofuran (THF), Anhydrous | 109-99-9 | Highly flammable liquid and vapor. May form explosive peroxides. Causes serious eye irritation. | Keep away from heat and ignition sources. Store under inert gas. Test for peroxides before use if the container has been opened previously. |
| Ethyl Acetate | 141-78-6 | Highly flammable liquid and vapor. Causes serious eye irritation. | Keep away from heat and ignition sources. Use in a well-ventilated area. |
Emergency Procedures:
-
Skin Contact: For NaH, brush off solid particles and flush with copious amounts of water. For all other chemicals, wash the affected area with soap and water for at least 15 minutes.[7] Seek immediate medical attention for NaH burns.[10]
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, lifting upper and lower eyelids.[7] Seek immediate medical attention.
-
NaH Fire: Do NOT use water or a CO₂ extinguisher. Smother the fire with a Class D fire extinguisher, dry sand, or soda ash.[9]
Detailed Experimental Protocol
This protocol is designed for a 10 mmol scale synthesis. All glassware must be oven-dried for at least 4 hours at 120 °C and assembled hot under a stream of dry nitrogen or argon to ensure anhydrous conditions.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents | Mass/Volume |
| 2-Bromophenol | 173.01 | 10.0 | 1.0 | 1.73 g |
| Sodium Hydride (60% in oil) | 24.00 (active) | 12.0 | 1.2 | 0.48 g |
| 2-(Dimethylamino)ethyl chloride HCl | 144.04 | 11.0 | 1.1 | 1.58 g |
| Anhydrous Tetrahydrofuran (THF) | - | - | - | 50 mL |
| Ethyl Acetate | - | - | - | ~150 mL |
| Saturated NaCl solution (Brine) | - | - | - | ~50 mL |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | - | - | As needed |
Step-by-Step Procedure
-
Reaction Setup: Assemble a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet adapter, a thermometer, and a rubber septum. Purge the system with dry nitrogen for 15 minutes.
-
Phenol Addition: To the flask, add 2-bromophenol (1.73 g, 10.0 mmol) and anhydrous THF (40 mL) via syringe. Stir the solution until the phenol is fully dissolved.
-
Deprotonation: Cool the solution to 0 °C using an ice-water bath. Carefully and portion-wise, add sodium hydride (0.48 g of 60% dispersion, 12.0 mmol) to the stirred solution over 10 minutes. Caution: Hydrogen gas evolution will occur. The mixture will become cloudy. After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour. Cessation of gas evolution indicates the completion of phenoxide formation.
-
Alkyl Halide Addition: In a separate beaker, dissolve 2-(dimethylamino)ethyl chloride hydrochloride (1.58 g, 11.0 mmol) in a minimal amount of water and then add a strong base like NaOH to free the amine. Extract the free amine into an organic solvent like ether, dry the organic layer, and carefully evaporate the solvent. Alternative (and more direct) approach: Add the 2-(dimethylamino)ethyl chloride hydrochloride solid directly to the reaction mixture, but this requires an additional equivalent of NaH to neutralize the HCl. For this protocol, we assume the free base is used. Re-cool the phenoxide solution to 0 °C. Add the prepared free base of 2-(dimethylamino)ethyl chloride, dissolved in 10 mL of anhydrous THF, dropwise via syringe over 15 minutes.
-
Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to 60 °C using an oil bath. Maintain this temperature and stir for 6-12 hours.
-
Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexanes (e.g., 30:70 v/v) with a UV lamp for visualization. The disappearance of the 2-bromophenol spot indicates reaction completion.
Work-up and Purification
-
Quenching: Cool the reaction flask to 0 °C in an ice bath. Very slowly and carefully, add 5 mL of isopropanol dropwise to quench any unreacted sodium hydride. Once gas evolution ceases, slowly add 20 mL of deionized water.
-
Extraction: Transfer the mixture to a 500 mL separatory funnel. Add 50 mL of ethyl acetate and shake vigorously, venting frequently. Allow the layers to separate.
-
Washing: Remove the lower aqueous layer. Wash the organic layer sequentially with 1 M NaOH solution (2 x 25 mL) to remove any unreacted phenol, followed by saturated brine (1 x 50 mL) to remove residual water.
-
Drying and Concentration: Drain the organic layer into an Erlenmeyer flask and dry it over anhydrous magnesium sulfate. Filter the solution to remove the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product as an oil.
-
Purification: The crude product can be purified by vacuum distillation or silica gel column chromatography. For chromatography, a gradient elution from 5% to 20% ethyl acetate in hexanes is typically effective.
Sources
- 1. gold-chemistry.org [gold-chemistry.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. youtube.com [youtube.com]
- 4. Williamson Ether Synthesis - Edubirdie [edubirdie.com]
- 5. pharmaxchange.info [pharmaxchange.info]
- 6. fishersci.com [fishersci.com]
- 7. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. alkalimetals.com [alkalimetals.com]
- 10. dcfinechemicals.com [dcfinechemicals.com]
- 11. cdhfinechemical.com [cdhfinechemical.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
Application Notes and Protocols for the Williamson Ether Synthesis of 2-(2-Bromophenoxy)-N,N-dimethylethanamine
This document provides a comprehensive guide for the synthesis of 2-(2-Bromophenoxy)-N,N-dimethylethanamine, a valuable intermediate in pharmaceutical and materials science research. The protocol is centered around the robust and versatile Williamson ether synthesis, a cornerstone of organic chemistry for the formation of ether linkages. This guide is intended for researchers, scientists, and drug development professionals, offering a detailed experimental procedure grounded in established chemical principles and supported by authoritative references.
Introduction: The Williamson Ether Synthesis in Aryl Ether Formation
The Williamson ether synthesis, first reported by Alexander Williamson in 1850, remains one of the most reliable and widely employed methods for the preparation of symmetrical and unsymmetrical ethers.[1] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, wherein an alkoxide or phenoxide ion acts as a nucleophile, attacking an electrophilic carbon of an alkyl halide or other substrate with a suitable leaving group.[1][2]
In the context of synthesizing aryl ethers, such as the target molecule this compound, a phenoxide is generated by deprotonating a phenol with a suitable base. This phenoxide then displaces a halide from an alkyl halide. The choice of a primary alkyl halide is crucial for the success of the SN2 reaction, as secondary and tertiary halides are more prone to undergo elimination reactions.[1]
This application note will detail a specific protocol for the reaction between 2-bromophenol and 2-chloro-N,N-dimethylethanamine. It will cover the rationale behind the choice of reagents and reaction conditions, a step-by-step procedure, and guidance on product purification and characterization.
Reaction Scheme and Mechanism
The synthesis of this compound proceeds as follows:
Reaction Scheme:
Figure 1. Synthesis of this compound from 2-bromophenol and 2-chloro-N,N-dimethylethanamine.
The reaction is initiated by the deprotonation of the weakly acidic hydroxyl group of 2-bromophenol by a base, typically a hydroxide or carbonate, to form the more nucleophilic 2-bromophenoxide ion. This is followed by the SN2 attack of the phenoxide on the primary carbon of 2-chloro-N,N-dimethylethanamine, displacing the chloride leaving group and forming the desired ether linkage.
Materials and Methods
Reactant and Product Properties
A thorough understanding of the physical and chemical properties of all substances involved is paramount for a successful and safe experiment.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Density (g/mL) |
| 2-Bromophenol | 95-56-7 | C₆H₅BrO | 173.01 | 195 | 5 | 1.492 |
| 2-Chloro-N,N-dimethylethanamine hydrochloride | 4584-46-7 | C₄H₁₁Cl₂N | 144.04 | N/A | 201-204 | N/A |
| This compound | 886851-37-2 | C₁₀H₁₄BrNO | 244.13 | N/A | N/A | N/A |
| Sodium Hydroxide | 1310-73-2 | NaOH | 40.00 | 1388 | 318 | 2.13 |
| N,N-Dimethylformamide (DMF) | 68-12-2 | C₃H₇NO | 73.09 | 153 | -61 | 0.944 |
Note: 2-Chloro-N,N-dimethylethanamine is often supplied as its more stable hydrochloride salt, which needs to be neutralized or used under conditions that generate the free amine in situ.
Reagents and Solvents
-
2-Bromophenol (≥98%)
-
2-Chloro-N,N-dimethylethanamine hydrochloride (≥98%)
-
Sodium hydroxide (NaOH), pellets or flakes
-
Potassium carbonate (K₂CO₃), anhydrous (optional base)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Diethyl ether (or Ethyl acetate), ACS grade
-
Deionized water
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Hydrochloric acid (HCl), concentrated and 1 M solution
Experimental Protocol
This protocol is designed for a laboratory-scale synthesis and can be scaled as needed, with appropriate adjustments to equipment and reaction times.
Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Step-by-Step Procedure
-
Reaction Setup:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromophenol (1.0 eq).
-
Add anhydrous N,N-dimethylformamide (DMF) to dissolve the phenol (approximately 5-10 mL per gram of phenol).
-
Under stirring, add finely ground sodium hydroxide (1.2 eq) portion-wise. Rationale: Using a slight excess of base ensures complete deprotonation of the phenol. DMF is a polar aprotic solvent that effectively solvates the sodium cation, leaving a highly reactive "naked" phenoxide anion, which accelerates the SN2 reaction.
-
Stir the mixture at room temperature for 30 minutes to ensure complete formation of the sodium 2-bromophenoxide.
-
Add 2-chloro-N,N-dimethylethanamine hydrochloride (1.1 eq) to the reaction mixture. Rationale: A small excess of the alkylating agent can help drive the reaction to completion.
-
-
Reaction:
-
Heat the reaction mixture to 80-100 °C using an oil bath.
-
Maintain this temperature and stir vigorously for 4-8 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting 2-bromophenol is consumed.
-
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Pour the mixture into a separatory funnel containing deionized water (approximately 3-4 times the volume of DMF used).
-
Extract the aqueous phase with diethyl ether or ethyl acetate (3 x volume of the aqueous phase). Rationale: The product is an organic amine, which will be more soluble in the organic layer. Multiple extractions ensure efficient recovery.
-
Combine the organic extracts and wash with deionized water (2 x volume of the organic phase) to remove residual DMF and inorganic salts.
-
Wash the organic layer with a 1 M aqueous solution of sodium hydroxide to remove any unreacted 2-bromophenol.
-
Finally, wash the organic layer with saturated aqueous sodium chloride (brine) to facilitate the separation of the aqueous and organic layers and to remove residual water.
-
-
Purification:
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product, a viscous oil or solid, can be purified by vacuum distillation or column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes, potentially with a small percentage of triethylamine to prevent streaking of the basic product on the acidic silica gel).
-
Results and Discussion
Expected Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expect characteristic signals for the aromatic protons of the bromophenyl group, the two methylene groups of the ethyl chain (appearing as triplets), and a singlet for the two methyl groups of the dimethylamino moiety. The chemical shifts will be influenced by the adjacent oxygen and nitrogen atoms.
-
¹³C NMR: Expect distinct signals for the carbons of the aromatic ring (with the carbon attached to the bromine and the carbon attached to the ether oxygen showing characteristic shifts), the two methylene carbons, and the two equivalent methyl carbons.
-
-
Infrared (IR) Spectroscopy:
-
Look for the characteristic C-O-C stretching vibrations of the aryl ether in the region of 1250-1000 cm⁻¹.
-
The C-Br stretching vibration will appear in the fingerprint region.
-
Absence of a broad O-H stretching band (around 3200-3600 cm⁻¹) from the starting 2-bromophenol indicates the completion of the reaction.
-
-
Mass Spectrometry (MS):
-
The mass spectrum should show the molecular ion peak (M⁺) corresponding to the molecular weight of the product (244.13 g/mol for C₁₀H₁₄BrNO). The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) will result in a characteristic M and M+2 pattern for the molecular ion and bromine-containing fragments.
-
Potential Side Reactions and Troubleshooting
The Williamson ether synthesis is generally a robust reaction, but side reactions can occur:
-
Elimination: The alkyl halide can undergo an E2 elimination reaction, especially if the reaction temperature is too high or if a sterically hindered base is used. However, with a primary alkyl halide like 2-chloro-N,N-dimethylethanamine, this is less likely.
-
C-Alkylation: The phenoxide ion is an ambident nucleophile and can undergo alkylation at the ortho and para positions of the aromatic ring, although O-alkylation is generally favored under the recommended conditions.[3]
Troubleshooting:
-
Low Yield:
-
Ensure anhydrous conditions, as water can hydrolyze the alkyl halide and deactivate the phenoxide.
-
Confirm the complete deprotonation of the phenol before adding the alkyl halide.
-
Increase the reaction time or temperature if TLC analysis shows incomplete reaction.
-
-
Impure Product:
-
Thorough washing during the work-up is crucial to remove starting materials and byproducts.
-
Optimize the purification method (e.g., adjust the eluent system for column chromatography).
-
Safety Information
It is imperative to adhere to standard laboratory safety procedures when performing this synthesis.
-
2-Bromophenol: Harmful if swallowed and causes skin irritation and serious eye irritation. It is also a flammable liquid and vapor.
-
2-Chloro-N,N-dimethylethanamine hydrochloride: Toxic if swallowed and may cause an allergic skin reaction. It is suspected of causing genetic defects.
-
Sodium Hydroxide: Corrosive and can cause severe skin burns and eye damage.
-
N,N-Dimethylformamide (DMF): A potential reproductive toxin.
Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Handle all reagents with care, avoiding inhalation, ingestion, and skin contact.
-
Dispose of all chemical waste according to institutional and local regulations.
References
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link]
-
Khan Academy. Williamson ether synthesis. [Link]
-
Chemistry Steps. The Williamson Ether Synthesis. [Link]
-
Wikipedia. Williamson ether synthesis. [Link]
-
University of Richmond. Organic Chemistry Williamson Ether Synthesis. [Link]
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Application Notes & Protocols: 2-(2-Bromophenoxy)-N,N-dimethylethanamine as a Versatile Synthetic Intermediate
Abstract: This document provides a comprehensive technical guide on the synthesis, characterization, and application of 2-(2-Bromophenoxy)-N,N-dimethylethanamine. This compound is a valuable synthetic intermediate, primarily due to its bifunctional nature. The ortho-bromine atom serves as a versatile handle for a wide array of metal-catalyzed cross-coupling reactions, while the N,N-dimethylethanamine moiety is a common pharmacophore in centrally acting agents and can influence physicochemical properties such as solubility. These notes are intended for researchers in medicinal chemistry, drug development, and materials science, offering detailed protocols, mechanistic insights, and characterization data to facilitate its use as a building block for novel molecules.
Core Concepts: Physicochemical Profile and Strategic Value
This compound belongs to the phenoxyalkanolamine class of compounds, which are pivotal in the synthesis of various active pharmaceutical ingredients (APIs).[1][] Its strategic importance lies in the orthogonal reactivity of its two key functional groups.
-
The Aryl Bromide: The bromine atom on the phenyl ring is a key functional group for forming new carbon-carbon and carbon-heteroatom bonds. It readily participates in reactions such as Suzuki, Stille, Heck, Sonogashira, and Buchwald-Hartwig aminations, allowing for the introduction of diverse substituents at the ortho position.
-
The Tertiary Amine: The N,N-dimethylethanamine side chain is a structural motif found in numerous biologically active molecules. Its basicity allows for salt formation, which is often used to improve the solubility and handling of drug candidates.[3]
Physicochemical & Safety Data
The properties of this compound are summarized below. Data for its isomers are used for comparative context.
| Property | Data | Reference / Note |
| Molecular Formula | C₁₀H₁₄BrNO | [4] |
| Molecular Weight | 244.13 g/mol | [4] |
| Appearance | Colorless to pale yellow liquid or solid | Inferred from isomers[3] |
| CAS Number | 2586-06-3 | Authoritative Chemical Database |
| Solubility | Soluble in polar organic solvents (e.g., DCM, MeOH, DMSO) | [3] |
| Boiling Point | Not established; expected to be >200 °C | - |
Safety and Handling
As with related halogenated amines, this compound should be handled with care in a well-ventilated fume hood.[3]
-
GHS Hazard Statements: Based on data for the isomeric 2-(4-Bromophenoxy)-N,N-dimethylethanamine, this compound is expected to cause severe skin burns and serious eye damage.[5]
-
Precautionary Measures: Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of vapors and direct contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[5]
Synthetic Protocol I: Preparation via Williamson Ether Synthesis
The most direct and reliable method for synthesizing the title compound is the Williamson ether synthesis, which involves the nucleophilic substitution of a haloalkane by a phenoxide. Here, 2-bromophenol is deprotonated to form the corresponding phenoxide, which then displaces the chloride from 2-chloro-N,N-dimethylethylamine.
Rationale and Mechanistic Insight
The choice of base is critical. A strong, non-nucleophilic base like sodium hydride (NaH) is ideal as it irreversibly deprotonates the phenol, driving the reaction to completion without competing in the subsequent substitution step. The reaction is typically performed in an aprotic polar solvent like Dimethylformamide (DMF) or Acetonitrile (MeCN), which effectively solvates the cationic counter-ion (Na⁺) and promotes the Sₙ2 reaction.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of the target intermediate.
Step-by-Step Protocol
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-bromophenol (1.0 eq). Dissolve it in anhydrous DMF (approx. 0.5 M concentration).
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise over 15 minutes.
-
Scientist's Note: Effervescence (H₂ gas evolution) will be observed. Allow the mixture to stir at 0 °C for 30 minutes and then warm to room temperature for another 30 minutes to ensure complete formation of the sodium phenoxide.
-
-
Nucleophilic Substitution: Add 2-chloro-N,N-dimethylethylamine hydrochloride (1.1 eq) and potassium iodide (0.1 eq, as a catalyst) to the reaction mixture.
-
Rationale: If using the hydrochloride salt of the amine, an additional equivalent of base (e.g., another 1.1 eq of NaH or 2.5 eq of K₂CO₃) is required to liberate the free amine. The iodide acts as a Finkelstein catalyst, converting the alkyl chloride to the more reactive alkyl iodide in situ.[6]
-
-
Reaction Monitoring: Heat the mixture to 60 °C and stir for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting phenol is consumed.
-
Workup: Cool the reaction to room temperature and carefully quench by the slow, dropwise addition of water. Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water.
-
Extraction: Separate the layers. Extract the aqueous layer twice more with ethyl acetate. Combine the organic layers.
-
Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude oil by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to yield the pure product.
Application Protocol II: Suzuki Cross-Coupling
This protocol demonstrates the utility of the ortho-bromo position as a handle for C-C bond formation, a cornerstone of modern medicinal chemistry. Pharmaceutical intermediates are often designed to facilitate such key transformations.[7]
Reaction Scheme
Caption: General scheme for a Suzuki cross-coupling reaction.
Step-by-Step Protocol
-
Preparation: In an oven-dried vial, combine this compound (1.0 eq), the desired arylboronic acid (1.5 eq), and potassium carbonate (K₂CO₃, 3.0 eq).
-
Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.05 eq).
-
Solvent & Degassing: Add a 4:1 mixture of dioxane and water. Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Rationale: Oxygen must be removed from the reaction as it can oxidize the Pd(0) catalyst, rendering it inactive.
-
-
Reaction: Seal the vial and heat the reaction mixture to 90 °C with vigorous stirring for 6-12 hours. Monitor by TLC or LC-MS.
-
Workup: After cooling, dilute the reaction with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Purification: Concentrate the filtrate and purify the residue by flash column chromatography to obtain the final biaryl product.
Analytical Characterization Profile
Proper characterization is essential to confirm the identity and purity of the synthesized intermediate. The following data are predicted based on the structure and standard analytical techniques.[8]
| Technique | Expected Observations |
| ¹H NMR | - Aromatic Protons (4H): Complex multiplets between δ 6.8-7.6 ppm. - -OCH₂- (2H): A triplet around δ 4.1-4.3 ppm. - -CH₂N- (2H): A triplet around δ 2.7-2.9 ppm. - -N(CH₃)₂ (6H): A singlet around δ 2.3-2.5 ppm. |
| ¹³C NMR | - Aromatic Carbons: 6 signals in the aromatic region (δ 110-160 ppm), including the C-Br (δ ~112 ppm) and C-O (δ ~155 ppm) signals. - Aliphatic Carbons: Signals for -OCH₂ (~66 ppm), -CH₂N (~58 ppm), and -N(CH₃)₂ (~45 ppm). |
| Mass Spec (EI) | - Molecular Ion (M⁺): A characteristic pair of peaks for [M]⁺ and [M+2]⁺ at m/z 243 and 245, with a ~1:1 ratio due to the bromine isotopes (⁷⁹Br and ⁸¹Br). - Key Fragment: A prominent peak at m/z 58 corresponding to the [CH₂=N(CH₃)₂]⁺ fragment from alpha-cleavage. |
| IR Spectroscopy | - C-Br Stretch: ~650-750 cm⁻¹ - C-O-C (Aryl-Alkyl Ether): Asymmetric stretch ~1250 cm⁻¹ - Aromatic C-H Bending (ortho-subst.): ~750 cm⁻¹ |
Conclusion
This compound is a strategically designed intermediate with significant potential in synthetic chemistry. The protocols and data provided herein serve as a robust starting point for researchers aiming to incorporate this building block into their synthetic programs. Its utility in constructing complex molecular architectures, particularly for pharmaceutical discovery, underscores the importance of such versatile intermediates.
References
-
National Center for Biotechnology Information. Synthesis of Methoxy-, Methylenedioxy-, Hydroxy-, and Halo-Substituted Benzophenanthridinone Derivatives. Available from: [Link]
-
Mallak Specialties Pvt Ltd. Chemical & Pharma Intermediates by Application. Available from: [Link]
-
CyberLeninka. SYNTHESES AND TECHNOLOGY OF 2-BROMO-SUBSTITUTED BIS-CARBAMATE DERIVATIVES, PROPERTIES AND THEIR APPLICATION. Available from: [Link]
-
Pharma Compass. BROMO-OTBN: Key Intermediate for Neurological & Endocrine Drugs. Available from: [Link]
- Google Patents. EP2558437B1 - Methods for producing viloxazine salts and novel polymorphs thereof.
- Google Patents. WO2009128088A2 - Preparation of 2-(2-alkoxy phenoxy) ethylamine, an intermediate of carvedilol and tamsulosin.
-
Quick Company. “Process For The Preparation Of Viloxazine Hydrochloride”. Available from: [Link]
-
National Center for Biotechnology Information. Viloxazine - StatPearls. Available from: [Link]
- Google Patents. US20110251198A1 - Methods for producing viloxazine salts and novel polymorphs thereof.
-
DEA.gov. The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)- N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethy. Available from: [Link]
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- 3. CAS 2474-07-9: 2-(4-Bromophenoxy)-N,N-dimethylethylamine [cymitquimica.com]
- 4. 221915-84-0 Cas No. | 2-(3-Bromophenoxy)-N,N-dimethylethanamine | Matrix Scientific [matrixscientific.com]
- 5. 2-(4-Bromophenoxy)-N,N-dimethylethylamine, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
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- 8. dea.gov [dea.gov]
Application Notes and Protocols for 2-(2-Bromophenoxy)-N,N-dimethylethanamine in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed technical guide on the synthesis, characterization, and potential medicinal chemistry applications of 2-(2-Bromophenoxy)-N,N-dimethylethanamine. While specific biological data for this ortho-bromo isomer is not extensively documented in publicly available literature, its structural motif is a key pharmacophore in a variety of biologically active compounds. These application notes offer a comprehensive, synthesized guide based on established chemical principles and the known activities of structurally related molecules. We present a robust protocol for its synthesis via the Williamson ether synthesis, detail expected analytical characterization, and explore its potential as a scaffold and intermediate in drug discovery, supported by a logical framework of structure-activity relationships.
Introduction: The Phenoxy-N,N-dimethylethanamine Scaffold
The phenoxy-N,N-dimethylethanamine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents. The presence of an aromatic ring, a flexible ether linkage, and a basic dimethylamino group provides a versatile template for interacting with a wide range of biological targets. The dimethylamino moiety, in particular, is a common functional group in many FDA-approved drugs, contributing to improved solubility and the ability to form salt forms for better bioavailability.
This compound introduces a bromine atom at the ortho position of the phenoxy ring. This halogen substitution can significantly influence the molecule's physicochemical and pharmacological properties through several mechanisms:
-
Steric Effects: The ortho-bromo group can induce a specific conformation of the molecule, which may be favorable for binding to a particular target.
-
Electronic Effects: As an electron-withdrawing group, bromine can alter the pKa of the phenoxy oxygen and influence the molecule's overall electronic distribution, potentially affecting target interactions.
-
Halogen Bonding: The bromine atom can participate in halogen bonding, a non-covalent interaction with electron-donating atoms in a biological target, which can enhance binding affinity and selectivity.
-
Metabolic Stability: The presence of a halogen can block sites of metabolism, potentially increasing the compound's half-life.
This guide will explore the practical synthesis of this compound and delve into its potential as a building block for creating novel therapeutics.
Synthesis and Characterization
The most direct and widely used method for the synthesis of this compound is the Williamson ether synthesis . This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, 2-bromophenol is deprotonated to form the corresponding phenoxide, which then displaces the chloride from 2-(dimethylamino)ethyl chloride.
Synthetic Protocol: Williamson Ether Synthesis
Caption: Workflow for the synthesis of this compound.
Materials:
-
2-Bromophenol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
2-(Dimethylamino)ethyl chloride hydrochloride
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Sodium hydroxide (for neutralization of the hydrochloride salt)
Instrumentation:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Nitrogen or Argon inert atmosphere setup
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Preparation of the Free Base: In a separate flask, dissolve 2-(dimethylamino)ethyl chloride hydrochloride in water and neutralize with a 1 M sodium hydroxide solution until the pH is basic. Extract the free amine with diethyl ether, dry the organic layer over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the free base of 2-(dimethylamino)ethyl chloride. Caution: This free amine is volatile and should be handled in a well-ventilated fume hood.
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add anhydrous DMF.
-
Deprotonation: Carefully add sodium hydride (60% dispersion in oil) to the DMF with stirring. Caution: Sodium hydride reacts violently with water. Ensure all glassware is dry.
-
Phenoxide Formation: Slowly add a solution of 2-bromophenol in a small amount of anhydrous DMF to the sodium hydride suspension. The reaction mixture will likely evolve hydrogen gas. Stir at room temperature for 30-60 minutes, or until the gas evolution ceases, to ensure complete formation of the sodium 2-bromophenoxide.
-
Nucleophilic Substitution: Add the previously prepared 2-(dimethylamino)ethyl chloride (free base) to the reaction mixture.
-
Reaction Progression: Heat the reaction mixture to 60-80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.
-
Workup:
-
Cool the reaction mixture to room temperature and cautiously quench with water to destroy any unreacted sodium hydride.
-
Transfer the mixture to a separatory funnel and dilute with diethyl ether and water.
-
Separate the layers. Wash the organic layer with water, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes, with a small percentage of triethylamine to prevent streaking of the amine on the silica gel).
Physicochemical and Analytical Characterization
The following table summarizes the key physicochemical properties and expected analytical data for this compound and its common isomers for comparative purposes.
| Property | This compound | 2-(3-Bromophenoxy)-N,N-dimethylethanamine | 2-(4-Bromophenoxy)-N,N-dimethylethanamine |
| CAS Number | 2225136-73-0 (HCl salt) | 221915-84-0 | 2474-07-9 |
| Molecular Formula | C₁₀H₁₄BrNO | C₁₀H₁₄BrNO | C₁₀H₁₄BrNO |
| Molecular Weight | 244.13 g/mol | 244.13 g/mol | 244.13 g/mol |
| Appearance | Expected to be a colorless to pale yellow oil or low-melting solid | Colorless to pale yellow oil or solid | Colorless to pale yellow liquid or solid[1] |
| Predicted ¹H NMR | Aromatic protons in the range of 6.8-7.6 ppm (complex splitting pattern), -OCH₂- triplet around 4.1 ppm, -CH₂N- triplet around 2.7 ppm, -N(CH₃)₂ singlet around 2.3 ppm. | Aromatic protons in the range of 6.8-7.4 ppm, other signals similar to the 2-bromo isomer. | Aromatic protons as two doublets in the range of 6.8-7.4 ppm, other signals similar to the 2-bromo isomer. |
| Predicted ¹³C NMR | Aromatic carbons between 110-160 ppm (C-Br signal expected around 112 ppm), -OCH₂- around 66 ppm, -CH₂N- around 58 ppm, -N(CH₃)₂ around 45 ppm. | Similar to the 2-bromo isomer with shifts in the aromatic region. | Similar to the 2-bromo isomer with shifts in the aromatic region. |
| Mass Spectrometry (EI) | Molecular ion peak (M⁺) at m/z 243/245 (characteristic isotopic pattern for bromine). Major fragment at m/z 58 corresponding to [CH₂=N(CH₃)₂]⁺. | Molecular ion peak (M⁺) at m/z 243/245. Major fragment at m/z 58. | Molecular ion peak (M⁺) at m/z 243/245. Major fragment at m/z 58. |
Applications in Medicinal Chemistry
While direct pharmacological data for this compound is limited, its structural components suggest a range of potential applications in drug discovery. The following sections outline plausible uses based on the known activities of analogous compounds.
As a Scaffold for Histamine H1 Receptor Antagonists
Many first-generation antihistamines, such as Diphenhydramine and its bromo-derivative Bromodiphenhydramine, feature a diarylmethoxy-N,N-dimethylethanamine core. The phenoxy-N,N-dimethylethanamine moiety in our target compound can be considered a bioisostere of this core. The ortho-bromo substituent could be explored for its ability to fine-tune the compound's affinity and selectivity for the H1 receptor.
Caption: Synthetic strategies for developing H1 antagonists from the target compound.
Protocol for Derivatization (Example: Suzuki Coupling):
-
Reaction Setup: In a microwave vial, combine this compound, an appropriate aryl or heteroaryl boronic acid (1.2 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents), and a base such as potassium carbonate (2.0 equivalents).
-
Solvent Addition: Add a mixture of a suitable organic solvent (e.g., dioxane or toluene) and water.
-
Reaction: Seal the vial and heat in a microwave reactor to 100-150 °C for 15-60 minutes. Monitor the reaction by TLC or LC-MS.
-
Workup and Purification: After cooling, dilute the reaction mixture with ethyl acetate and water. Separate the layers, wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the residue by column chromatography to yield the desired biaryl derivative.
Intermediate for Serotonin Reuptake Inhibitors (SSRIs)
The phenoxy-N,N-dimethylethanamine scaffold is also present in some compounds with activity at serotonin transporters. The ortho-bromo position offers a handle for further chemical modifications to explore the structure-activity relationships for serotonin reuptake inhibition.
Building Block for Anticancer Agents
Derivatives of phenoxyacetic acid have been investigated as selective COX-2 inhibitors, which have applications in cancer therapy. While our target compound is not a phenoxyacetic acid, the core phenoxy structure is relevant. More directly, ortho-bromo aromatic compounds are valuable intermediates in the synthesis of more complex heterocyclic systems with demonstrated anticancer activity, such as benzophenanthridinone derivatives that act as DNA topoisomerase inhibitors.
Safety and Handling
Based on data for its isomers and related compounds, this compound should be handled with care. It is likely to be a skin and eye irritant. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated chemical fume hood.
Conclusion
This compound is a versatile chemical building block with significant potential in medicinal chemistry. Its synthesis is readily achievable through established methods like the Williamson ether synthesis. The presence of the ortho-bromo substituent provides a valuable tool for medicinal chemists to modulate the steric, electronic, and pharmacokinetic properties of lead compounds. While further pharmacological evaluation of this specific isomer is warranted, the extensive use of the phenoxy-N,N-dimethylethanamine scaffold in drug discovery highlights the potential of this compound as a starting point for the development of novel therapeutics targeting a range of biological pathways.
References
Sources
Application Notes and Protocols for 2-(2-Bromophenoxy)-N,N-dimethylethanamine in Drug Discovery
Abstract: This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic application of the synthetic intermediate, 2-(2-Bromophenoxy)-N,N-dimethylethanamine , in modern drug discovery programs. While not an active pharmaceutical ingredient (API) itself, this compound serves as a highly versatile scaffold and a key building block for the synthesis of diverse compound libraries targeting a range of therapeutic areas. The strategic placement of the bromine atom on the phenoxy ring offers a reactive handle for extensive chemical modifications, primarily through palladium-catalyzed cross-coupling reactions. This guide details the synthesis of the core scaffold, protocols for its derivatization, and explores the pharmacological landscape of related structures, thereby providing a roadmap for its effective use in generating novel chemical entities with therapeutic potential.
Introduction: The Strategic Value of a Versatile Scaffold
In the landscape of medicinal chemistry, the identification and optimization of privileged scaffolds—molecular frameworks that can bind to multiple biological targets—is a cornerstone of efficient drug discovery. The phenoxyethylamine moiety is one such scaffold, present in a variety of biologically active molecules.[1] The specific compound, This compound , capitalizes on this privileged structure by incorporating a bromine atom on the phenyl ring. This halogen serves not only as a potential site for halogen bonding, which can influence drug-target interactions, but more critically, as a versatile anchor for a host of powerful synthetic transformations.[1]
The true utility of this molecule lies in its capacity to serve as a starting point for creating large, diverse libraries of novel compounds. The aryl bromide functionality is amenable to well-established and robust palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These methods allow for the systematic and modular introduction of a wide array of chemical groups at the 2-position of the phenoxy ring, enabling a thorough exploration of the structure-activity relationship (SAR) of the resulting compounds.
This guide will provide detailed protocols for the synthesis of the parent compound and its subsequent diversification, contextualized with insights into the pharmacological relevance of the resulting molecular architectures.
Synthesis of the Core Scaffold: this compound
The most direct and widely applicable method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the sodium salt of 2-bromophenol (generated in situ) acts as the nucleophile, attacking the electrophilic carbon of 2-chloro-N,N-dimethylethanamine.
Experimental Protocol: Williamson Ether Synthesis
Reaction Scheme:
Caption: General workflow for the synthesis of the target compound.
Materials and Reagents:
| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Notes |
| 2-Bromophenol | 95-56-7 | 173.01 | Purity ≥98% |
| Sodium hydride (60% dispersion in oil) | 7646-69-7 | 24.00 | Handle with extreme care under inert gas |
| 2-Chloro-N,N-dimethylethanamine hydrochloride | 4584-46-7 | 144.04 | Free base can be generated prior to use or in situ |
| Anhydrous N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | Sure/Seal™ bottle or freshly distilled |
| Diethyl ether (anhydrous) | 60-29-7 | 74.12 | For workup and extraction |
| Saturated aqueous sodium bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | For workup |
| Brine (saturated aqueous NaCl) | 7647-14-5 | 58.44 | For workup |
| Anhydrous magnesium sulfate (MgSO₄) | 7487-88-9 | 120.37 | For drying organic phase |
Step-by-Step Protocol:
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 2-bromophenol (1.0 eq).
-
Solvent Addition: Add anhydrous DMF via syringe to dissolve the 2-bromophenol (concentration typically 0.5-1.0 M).
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise. Caution: Hydrogen gas is evolved. Ensure adequate ventilation and maintain an inert atmosphere.
-
Alkoxide Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes, or until gas evolution ceases. The formation of the sodium 2-bromophenoxide is complete.
-
Alkylation: Cool the reaction mixture back to 0 °C. Add a solution of 2-chloro-N,N-dimethylethanamine (1.1 eq, free base) in a minimal amount of anhydrous DMF dropwise via a syringe. If starting from the hydrochloride salt, it must be neutralized with a suitable base (e.g., triethylamine) and the resulting amine salt filtered off, or a stronger base like sodium hydride (2.2 eq total) can be used to generate the free base in situ.
-
Reaction Progression: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Quenching: Upon completion, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of DMF).
-
Washing: Combine the organic layers and wash sequentially with water (2x) and brine (1x) to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes, often with a small percentage of triethylamine to prevent streaking) to afford this compound as a pure oil or solid.
Application in Library Synthesis for Drug Discovery
The bromine atom at the 2-position of the phenoxy ring is a key functional handle for generating diverse libraries of compounds. Palladium-catalyzed cross-coupling reactions are the methods of choice for this purpose, offering high functional group tolerance and reliable reactivity.
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling reaction is a powerful tool for forming carbon-carbon bonds by coupling the aryl bromide with a variety of organoboron reagents (boronic acids or esters). This allows for the introduction of diverse aryl, heteroaryl, or vinyl groups, significantly expanding the chemical space around the core scaffold.
Reaction Scheme:
Caption: Suzuki-Miyaura coupling for scaffold diversification.
General Protocol for Suzuki-Miyaura Coupling:
-
Setup: In a microwave vial or a Schlenk tube, combine this compound (1.0 eq), the desired boronic acid or ester (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/H₂O 4:1 or toluene/ethanol/H₂O).
-
Degassing: Purge the reaction mixture with an inert gas (nitrogen or argon) for 10-15 minutes.
-
Heating: Heat the reaction to 80-110 °C with vigorous stirring until the starting material is consumed (as monitored by TLC or LC-MS). Microwave irradiation can often significantly reduce reaction times.
-
Workup: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography to obtain the desired biaryl product.
Table of Representative Suzuki Coupling Partners:
| Boronic Acid/Ester | Expected Product Class | Potential Therapeutic Relevance |
| Phenylboronic acid | Biphenyl analogues | Scaffolds for various CNS and cardiovascular targets |
| Pyridine-3-boronic acid | Phenylpyridine analogues | Nicotinic acetylcholine receptor modulators, kinase inhibitors |
| Thiophene-2-boronic acid | Phenylthiophene analogues | Bioisosteres of phenyl rings, found in various enzyme inhibitors |
| 4-Methoxyphenylboronic acid | Methoxy-biphenyl analogues | Modulators of GPCRs, ion channels |
| Vinylboronic acid pinacol ester | Styrenyl analogues | Precursors for further functionalization, found in natural products |
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds, enabling the introduction of a wide range of primary and secondary amines, as well as amides and other nitrogen-containing functional groups.[2] This is particularly valuable for accessing compounds with improved pharmacokinetic properties and for targeting receptors where a nitrogen atom is a key binding element.
Reaction Scheme:
Caption: Buchwald-Hartwig amination for scaffold diversification.
General Protocol for Buchwald-Hartwig Amination:
-
Setup: To an oven-dried Schlenk tube, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, RuPhos, 2-4 mol%), and the base (e.g., NaOt-Bu or K₃PO₄, 1.4 eq).
-
Reagent Addition: Add this compound (1.0 eq) and the desired amine (1.2 eq).
-
Solvent and Degassing: Add anhydrous, degassed solvent (e.g., toluene or dioxane) and purge the system with argon for 10-15 minutes.
-
Heating: Heat the reaction mixture to 80-110 °C until the reaction is complete as determined by LC-MS.
-
Workup: Cool the reaction, dilute with an organic solvent, and filter through a pad of Celite to remove palladium residues.
-
Purification: Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by column chromatography.
Pharmacological Relevance and Drug Discovery Applications
The 2-phenoxy-N,N-dimethylethanamine scaffold and its derivatives are found in numerous approved drugs and clinical candidates, highlighting their therapeutic potential.
-
Antidepressants and ADHD Medications: A close structural analog of the core scaffold is found in Viloxazine , a selective norepinephrine reuptake inhibitor (NRI) used for the treatment of depression and ADHD.[1] The synthesis of Viloxazine often involves precursors with a similar phenoxy-ethylamine linkage, demonstrating the utility of this class of compounds in developing CNS-active agents.[3][4]
-
Antihistamines and Anticholinergics: The phenoxy-N,N-dimethylethanamine moiety is a key pharmacophore in several first-generation antihistamines, such as Diphenhydramine (Benadryl) and its derivatives. These compounds act as H1 receptor antagonists.
-
Selective Estrogen Receptor Modulators (SERMs): Tamoxifen , a widely used drug for the treatment of estrogen receptor-positive breast cancer, contains a substituted 2-phenoxy-N,N-dimethylethanamine structure.[5][6][7][8][9]
-
Dopaminergic Agents: Derivatives of phenoxyethylamine have been investigated as dopamine D2 receptor partial agonists, suggesting potential applications in neurological and psychiatric disorders.[3]
The derivatization of this compound allows for the exploration of these and other therapeutic areas. For instance, Suzuki coupling with heteroaromatic boronic acids could lead to novel kinase inhibitors, while Buchwald-Hartwig amination with specific amines could generate new classes of GPCR modulators.
Conclusion
This compound represents a valuable and versatile starting material for drug discovery. Its straightforward synthesis via Williamson etherification and the strategic placement of a bromine atom make it an ideal scaffold for the rapid generation of diverse chemical libraries. By employing robust and well-understood cross-coupling methodologies like the Suzuki-Miyaura and Buchwald-Hartwig reactions, medicinal chemists can efficiently explore a vast chemical space. The established pharmacological relevance of the core phenoxy-N,N-dimethylethanamine moiety in a range of approved drugs provides a strong rationale for the use of this scaffold in the pursuit of novel therapeutics. The protocols and insights provided in this guide are intended to empower researchers to effectively leverage this compound in their drug discovery endeavors.
References
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Grokipedia. Phenoxyethylamine. Grokipedia. Available at: [Link].
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Wikipedia. Buchwald–Hartwig amination. Wikipedia. Available at: [Link].
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National Center for Biotechnology Information. Terminal Phenoxy Group as a Privileged Moiety of the Drug Scaffold—A Short Review of Most Recent Studies 2013–2022. National Center for Biotechnology Information. Available at: [Link].
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- Google Patents. EP2558437B1 - Methods for producing viloxazine salts and novel polymorphs thereof. Google Patents.
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ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. Wordpress. Available at: [Link].
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PubMed. Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives. PubMed. Available at: [Link].
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National Center for Biotechnology Information. Tamoxifen - Some Pharmaceutical Drugs. NCBI Bookshelf. Available at: [Link].
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National Center for Biotechnology Information. 131I-Labeled [Z]-2-[4-(1,2-diphenyl-1-di-butenyl)-phenoxy]-N,N-dimethylethanamine. NCBI. Available at: [Link].
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PubMed. New generation dopaminergic agents. 2. Discovery of 3-OH-phenoxyethylamine and 3-OH-N1-phenylpiperazine dopaminergic templates. PubMed. Available at: [Link].
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PubChem. Tamoxifen. PubChem. Available at: [Link].
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PubChem. Tamoxifen [INN:BAN]. PubChem. Available at: [Link].
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National Institute of Standards and Technology. Tamoxifen. NIST WebBook. Available at: [Link].
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Application Notes and Protocols for Reactions Involving 2-(2-Bromophenoxy)-N,N-dimethylethanamine
Introduction
Welcome to this comprehensive technical guide on the experimental applications of 2-(2-Bromophenoxy)-N,N-dimethylethanamine. This versatile building block is of significant interest to researchers in medicinal chemistry and materials science due to its unique trifecta of functional handles: an aryl bromide, an ether linkage, and a tertiary amine. The strategic positioning of these groups, particularly the ortho-bromine atom, opens a gateway to a diverse array of chemical transformations. This guide will provide detailed protocols for the synthesis of the title compound and its subsequent application in three critical reaction classes: Suzuki-Miyaura cross-coupling, Buchwald-Hartwig amination, and intramolecular cyclization for the synthesis of dibenz[b,f][1][2]oxazepines.
The protocols outlined herein are designed to be robust and reproducible, providing a solid foundation for further research and development. We will delve into the mechanistic underpinnings of each reaction, offering insights into the selection of reagents and reaction conditions.
Synthesis of this compound
The most direct and efficient route to this compound is via the Williamson ether synthesis. This venerable yet reliable SN2 reaction involves the coupling of a phenoxide with an alkyl halide.[3][4] In this case, 2-bromophenol is deprotonated to its corresponding phenoxide, which then acts as a nucleophile, displacing the halide from 2-chloro-N,N-dimethylethanamine.
Reaction Principle: Williamson Ether Synthesis
The Williamson ether synthesis proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[4] A strong base is used to deprotonate the weakly acidic hydroxyl group of 2-bromophenol, generating a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon of 2-chloro-N,N-dimethylethanamine, leading to the formation of the ether bond and the displacement of the chloride leaving group in a single, concerted step.[5]
Caption: Workflow for the Williamson Ether Synthesis.
Experimental Protocol: Synthesis of this compound
Materials:
-
2-Bromophenol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
2-Chloro-N,N-dimethylethanamine hydrochloride
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.2 equivalents) under a nitrogen atmosphere.
-
Wash the sodium hydride with anhydrous hexanes to remove the mineral oil and carefully decant the hexanes.
-
Add anhydrous DMF to the flask, followed by the dropwise addition of a solution of 2-bromophenol (1.0 equivalent) in anhydrous DMF via the dropping funnel at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases.
-
In a separate flask, neutralize 2-chloro-N,N-dimethylethanamine hydrochloride with a saturated aqueous sodium bicarbonate solution and extract the free base into diethyl ether. Dry the ethereal solution over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the free amine.
-
Add a solution of the freshly prepared 2-chloro-N,N-dimethylethanamine (1.1 equivalents) in anhydrous DMF to the reaction mixture.
-
Heat the reaction mixture to 80 °C and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of water.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Application in Palladium-Catalyzed Cross-Coupling Reactions
The aryl bromide moiety of this compound serves as an excellent electrophilic partner in a variety of palladium-catalyzed cross-coupling reactions. This allows for the facile formation of new carbon-carbon and carbon-nitrogen bonds, significantly expanding the synthetic utility of this building block.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds by coupling an organoboron compound with an organic halide.[6][7] For this compound, this reaction enables the introduction of a wide range of aryl, heteroaryl, or vinyl substituents at the 2-position of the phenoxy ring.
The catalytic cycle of the Suzuki-Miyaura coupling involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[8]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) intermediate.
-
Transmetalation: In the presence of a base, the organic group from the boronic acid (or its ester derivative) is transferred to the palladium center, displacing the bromide.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired biaryl product and regenerating the Pd(0) catalyst.
Sources
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Analytical methods for "2-(2-Bromophenoxy)-N,N-dimethylethanamine" characterization
An Application Note on the Comprehensive Analytical Characterization of 2-(2-Bromophenoxy)-N,N-dimethylethanamine
Authored by: Senior Application Scientist, Gemini Laboratories
Abstract
This document provides a comprehensive guide to the analytical methods for the characterization of this compound. This molecule is a key intermediate in organic synthesis and a member of the phenoxy ethylamine class of compounds, which are prevalent in medicinal chemistry.[1][2] Robust and detailed analytical characterization is paramount for ensuring its identity, purity, and quality for use in research and drug development. This guide presents a multi-technique approach, detailing protocols for spectroscopic and chromatographic analyses. It is intended for researchers, analytical scientists, and quality control professionals.
Introduction
This compound is an organic compound featuring a brominated aromatic ring, an ether linkage, and a tertiary amine functional group. Its structural motifs are common in pharmacologically active molecules, making it and its analogues valuable building blocks in synthetic chemistry.[3][4] The presence of a bromine atom allows for further functionalization via cross-coupling reactions, while the tertiary amine imparts basicity and influences the molecule's pharmacokinetic properties.
Given its role as a reactive intermediate, a rigorous analytical framework is essential to control the quality of downstream products.[5] This application note outlines a logical workflow for the complete characterization of this compound, moving from initial identity confirmation to quantitative purity assessment. We will detail the causality behind the choice of each technique and provide field-proven protocols for its execution.
Physicochemical Properties
A summary of the key chemical and physical properties of the target compound is essential for designing appropriate analytical methods, particularly for sample preparation and chromatographic condition selection.
| Property | Value | Source |
| IUPAC Name | 2-(2-bromophenyl)-N,N-dimethylethanamine | PubChem |
| Molecular Formula | C₁₀H₁₄BrNO | [2] |
| Molecular Weight | 244.13 g/mol | [6] |
| Appearance | Colorless to pale yellow liquid or solid | [2] |
| Solubility | Soluble in chloroform, dichloromethane, methanol | [7] |
| CAS Number | 7438-76-8 (related isomer) | [8] |
Note: The CAS number provided is for a structural isomer. The target compound's specific CAS may vary. Physical properties are typical for this class of compounds.
Spectroscopic Analysis for Structural Elucidation
The primary goal of spectroscopic analysis is the unambiguous confirmation of the molecular structure. A combination of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy provides orthogonal and definitive evidence of identity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Experience: NMR spectroscopy is the most powerful technique for elucidating the precise structure of an organic molecule. ¹H NMR provides information on the number and connectivity of protons, while ¹³C NMR confirms the carbon skeleton. For this compound, NMR will confirm the substitution pattern on the aromatic ring and the integrity of the ethylamine side chain.
Protocol: ¹H and ¹³C NMR Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
Acquisition Parameters (¹H NMR):
-
Pulse Program: Standard single pulse (zg30).
-
Spectral Width: -2 to 10 ppm.
-
Number of Scans: 16.
-
Relaxation Delay (d1): 2 seconds.
-
-
Acquisition Parameters (¹³C NMR):
-
Pulse Program: Standard proton-decoupled pulse (zgpg30).
-
Spectral Width: -10 to 200 ppm.
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise.
-
Relaxation Delay (d1): 2 seconds.
-
-
Data Processing: Apply Fourier transform, phase correction, and baseline correction. Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm.
Expected Spectral Data:
| ¹H NMR Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -N(CH ₃)₂ | ~2.3 - 2.4 | Singlet (s) | 6H |
| -CH ₂-N | ~2.7 - 2.8 | Triplet (t) | 2H |
| -O-CH ₂- | ~4.0 - 4.1 | Triplet (t) | 2H |
| Ar-H | ~6.8 - 7.6 | Multiplets (m) | 4H |
| ¹³C NMR Assignment | Expected Chemical Shift (δ, ppm) |
| -N(C H₃)₂ | ~45 |
| -C H₂-N | ~58 |
| -O-C H₂- | ~66 |
| Ar-C -Br | ~112 |
| Ar-C H | ~114, 122, 128, 133 |
| Ar-C -O | ~155 |
Note: Chemical shifts are estimates based on structurally similar compounds and may vary based on solvent and concentration. Data from related compounds supports these assignments.[9][10][11]
Mass Spectrometry (MS)
Expertise & Experience: MS is used to determine the molecular weight of the compound and to gain further structural insight from its fragmentation pattern. Electron Ionization (EI) is a common technique that induces reproducible fragmentation. For amines, a characteristic fragmentation is the alpha-cleavage, which is expected to produce a highly stable and abundant iminium ion.[12]
Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (~100 µg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.
-
Instrumentation: A standard GC system coupled to a quadrupole mass-selective detector.
-
GC Conditions:
-
Column: HP-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.
-
Inlet Temperature: 250°C.
-
Carrier Gas: Helium, constant flow at 1.0 mL/min.
-
Oven Program: Initial temperature 100°C, hold for 1 min, ramp at 15°C/min to 280°C, hold for 5 min.
-
Injection Volume: 1 µL, split mode (e.g., 50:1).
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Source Temperature: 230°C.
-
Expected Mass Spectrum:
| m/z Value | Interpretation | Relative Abundance |
| 243/245 | Molecular Ion [M]⁺ (¹⁹Br/⁸¹Br isotopes) | Moderate |
| 58 | [CH₂=N(CH₃)₂]⁺ (from α-cleavage) | High (likely Base Peak) |
| 185/187 | [M - CH₂N(CH₃)₂]⁺ (loss of sidechain) | Low to Moderate |
| 133 | [C₇H₅O]⁺ (fragment from bromophenoxy moiety) | Low |
Note: The presence of bromine will result in a characteristic isotopic pattern for bromine-containing fragments, with two peaks of nearly equal intensity separated by 2 m/z units (⁷⁹Br and ⁸¹Br). The fragmentation of similar N,N-dimethylethanamine derivatives consistently shows a base peak corresponding to the iminium ion.[13][14]
Fourier-Transform Infrared (FTIR) Spectroscopy
Expertise & Experience: FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency. This method serves as an excellent confirmatory test for the key structural components like the ether and aromatic groups.
Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: No specific preparation is needed for a liquid sample. Place one drop directly onto the ATR crystal. For a solid sample, place a small amount of the powder onto the crystal and apply pressure using the anvil.
-
Instrumentation: An FTIR spectrometer equipped with a diamond or germanium ATR accessory.
-
Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Collect the sample spectrum.
-
Spectral Range: 4000 - 600 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16.
-
-
Data Processing: The software will automatically perform a background subtraction.
Expected Characteristic Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3100 - 3000 | C-H Stretch | Aromatic (Ar-H) |
| 2980 - 2800 | C-H Stretch | Aliphatic (CH₂, CH₃) |
| ~2780 | C-H Stretch | N-CH₃ (Bohlmann band, characteristic of tertiary amines) |
| 1600 - 1450 | C=C Stretch | Aromatic Ring |
| ~1250 | C-O-C Stretch | Aryl-alkyl ether (asymmetric) |
| ~1100 | C-N Stretch | Tertiary Amine |
| 800 - 600 | C-Br Stretch | Aryl Bromide |
Note: The presence of these key bands provides strong evidence for the compound's identity. The analysis of various phenoxy derivatives confirms these characteristic absorption regions.[15][16]
Chromatographic Analysis for Purity and Assay
Once identity is confirmed, chromatographic techniques are employed to determine the purity of the sample and to quantify the amount of the main component (assay). HPLC and GC are orthogonal methods that provide a comprehensive purity profile.
High-Performance Liquid Chromatography (HPLC) with UV Detection
Expertise & Experience: Reversed-phase HPLC is the premier technique for the purity analysis of non-volatile organic molecules in the pharmaceutical industry.[5] The bromophenyl group in the molecule provides a strong chromophore, making UV detection highly sensitive. The basic nature of the tertiary amine requires careful mobile phase selection to ensure good peak shape. A buffered mobile phase or one containing an ion-pairing agent is often necessary.
Protocol: HPLC Purity and Assay Determination
-
Equipment and Materials:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV/PDA detector.
-
Analytical balance, volumetric flasks, pipettes.
-
HPLC grade acetonitrile, methanol, and water.
-
Formic acid or trifluoroacetic acid (TFA).
-
-
Solution Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Diluent: Acetonitrile/Water (50:50 v/v).
-
Standard Solution: Accurately weigh ~10 mg of a reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with diluent (Concentration ~0.1 mg/mL).
-
Sample Solution: Prepare the sample to be tested at the same concentration as the standard solution using the diluent.
-
-
Chromatographic Conditions:
Parameter Condition Column C18, 150 mm x 4.6 mm, 3.5 µm particle size Mobile Phase Gradient Elution (see table below) Flow Rate 1.0 mL/min Column Temperature 30°C Injection Volume 10 µL Detection UV at 225 nm | Run Time | 25 minutes |
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 70 30 15.0 10 90 20.0 10 90 20.1 70 30 | 25.0 | 70 | 30 |
-
System Suitability Test (SST):
-
Inject the standard solution five times.
-
Acceptance Criteria: RSD for peak area ≤ 2.0%; Tailing factor ≤ 2.0; Theoretical plates ≥ 2000.
-
-
Analysis and Calculations:
-
Inject a blank (diluent), followed by the standard solution, and then the sample solution.
-
Purity (% Area): Calculate the percentage of the main peak area relative to the total area of all peaks in the chromatogram.
-
Assay (% w/w): (Area_Sample / Area_Standard) * (Conc_Standard / Conc_Sample) * Purity_Standard
-
Integrated Analytical Workflow
A logical workflow ensures that all critical quality attributes of the compound are assessed efficiently. The identity is first confirmed before proceeding to more time-consuming quantitative purity analysis.
Caption: Integrated workflow for the characterization of this compound.
Conclusion
The analytical methods detailed in this application note provide a robust framework for the complete and reliable characterization of this compound. By combining orthogonal spectroscopic techniques (NMR, MS, FTIR) for structural confirmation with high-performance chromatographic methods (HPLC, GC) for purity and assay, scientists can ensure the quality and integrity of this important chemical intermediate. Adherence to these protocols will support consistent results in research, development, and manufacturing environments.
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HPLC and GC-MS methods for "2-(2-Bromophenoxy)-N,N-dimethylethanamine" analysis
An Application Note and Protocol for the Analysis of 2-(2-Bromophenoxy)-N,N-dimethylethanamine using HPLC and GC-MS
Authored by: A Senior Application Scientist
Introduction
This compound is a tertiary amine and a substituted phenoxy ether. Compounds within this structural class are of significant interest in pharmaceutical development and organic synthesis, often serving as intermediates or building blocks for more complex active pharmaceutical ingredients (APIs). The presence of a brominated aromatic ring, an ether linkage, and a tertiary amine presents a unique analytical challenge, requiring robust and specific methods for quantification, impurity profiling, and stability testing.
This document provides detailed analytical methodologies for the determination of this compound using two orthogonal and powerful techniques: High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). The rationale behind the selection of each experimental parameter is discussed, reflecting a deep understanding of the analyte's physicochemical properties. All methodologies are designed to be validated in accordance with internationally recognized guidelines such as those from the International Council for Harmonisation (ICH).[1][2][3]
Part 1: High-Performance Liquid Chromatography (HPLC) Method
Method Rationale and Design
The inherent polarity of the tertiary amine, combined with the hydrophobicity of the bromophenyl group, makes Reversed-Phase HPLC (RP-HPLC) the ideal choice for this analysis.
-
Column Chemistry : A C18 (octadecylsilane) stationary phase is selected for its hydrophobic character, which will provide strong retention for the bromophenyl moiety of the analyte. The interaction between the analyte and the stationary phase is primarily driven by van der Waals forces.
-
Mobile Phase Selection : The mobile phase consists of an aqueous buffer and an organic modifier (acetonitrile). The dimethylamino group (a tertiary amine) has a pKa that necessitates pH control to ensure a consistent charge state and prevent peak tailing. A slightly acidic mobile phase (pH ~3.5) will ensure the amine is fully protonated, leading to improved peak symmetry and reproducibility. Acetonitrile is chosen as the organic modifier for its low viscosity and UV transparency.
-
Detection : The bromophenyl chromophore in the molecule is expected to exhibit strong UV absorbance. A photodiode array (PDA) or a variable wavelength UV detector set to approximately 270 nm provides excellent sensitivity and selectivity for this compound.[4]
Experimental Protocol: HPLC-UV
Sample and Standard Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Dissolve the sample matrix containing the analyte in the 50:50 acetonitrile/water diluent to achieve a final concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.
Instrumentation and Conditions:
| Parameter | Setting |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Elution Mode | Isocratic |
| Composition | 60% A / 40% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | UV-Vis Diode Array Detector (DAD) |
| Detection Wavelength | 270 nm |
| Run Time | 10 minutes |
System Suitability: Before sample analysis, the chromatographic system must meet predefined performance criteria as outlined in regulatory guidelines like USP <621>.[5][6][7][8]
-
Tailing Factor: The tailing factor for the analyte peak should be ≤ 2.0.
-
Precision: The relative standard deviation (%RSD) for five replicate injections of a working standard should be ≤ 2.0%.
HPLC Workflow Diagram
Caption: HPLC analysis workflow from preparation to reporting.
Part 2: Gas Chromatography-Mass Spectrometry (GC-MS) Method
Method Rationale and Design
GC-MS provides an excellent orthogonal technique to HPLC, offering superior specificity through mass-based identification. The analyte is expected to be sufficiently volatile and thermally stable for GC analysis.
-
Column Chemistry : A low-polarity 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms or equivalent) is an industry-standard for broad-spectrum analysis. This column chemistry provides excellent resolving power for a wide range of semi-volatile organic compounds based primarily on their boiling points.
-
Injection and Thermal Program : A splitless injection is chosen to maximize sensitivity for trace-level analysis. The oven temperature is programmed with a ramp to ensure efficient separation of the analyte from any solvent fronts or potential impurities. The inlet and transfer line temperatures are optimized to ensure complete vaporization and transfer of the analyte without thermal degradation.
-
Mass Spectrometry : Electron Ionization (EI) at 70 eV is a robust and highly reproducible ionization technique that will generate a characteristic and library-searchable mass spectrum. The resulting fragmentation pattern provides a definitive fingerprint for structural confirmation. Key expected fragments include the molecular ion (M+) and fragments corresponding to the loss of the dimethylaminoethyl group and benzylic cleavage.
Experimental Protocol: GC-MS
Sample and Standard Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with Dichloromethane or Ethyl Acetate.
-
Working Standard Solutions: Prepare a series of dilutions in the same solvent to create calibration standards, typically from 0.1 µg/mL to 25 µg/mL.
-
Sample Preparation: Dissolve the sample matrix in the selected solvent to achieve a final concentration within the calibration range.
-
Internal Standard (Optional but Recommended): For enhanced quantitative accuracy, a deuterated analog or a structurally similar compound not present in the sample can be used as an internal standard.[9]
Instrumentation and Conditions:
| Parameter | Setting |
| GC System | Agilent 8890 GC or equivalent |
| Mass Spectrometer | Agilent 5977B MSD or equivalent |
| Column | HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film |
| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Oven Program | Initial: 100 °C, hold 1 minRamp: 15 °C/min to 280 °CHold: 5 min at 280 °C |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | 40 - 450 amu |
Data Analysis:
-
Identification: Confirm the analyte's identity by comparing its retention time and the acquired mass spectrum against a reference standard.
-
Quantification: Generate a calibration curve by plotting the peak area of the analyte (or the ratio to an internal standard) against concentration. Use the total ion chromatogram (TIC) or a specific extracted ion chromatogram (EIC) for quantification.
GC-MS Workflow Diagram
Caption: GC-MS analysis workflow from preparation to data interpretation.
Part 3: Method Validation Framework
Both the HPLC and GC-MS methods described must be subjected to a thorough validation process to ensure they are suitable for their intended purpose. The validation should be conducted in accordance with the ICH Q2(R1) guideline, "Validation of Analytical Procedures".[1][2][3][10] The core validation parameters to be assessed include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.
-
Linearity and Range: Demonstrating a direct proportional relationship between the analyte concentration and the method's response over a specified range.
-
Accuracy: The closeness of test results obtained by the method to the true value, typically assessed by recovery studies on spiked samples.
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. This includes:
-
Repeatability: Precision under the same operating conditions over a short interval.
-
Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).
-
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH, mobile phase composition, temperature).
References
-
U.S. Pharmacopeia. General Chapter <621> Chromatography. [Link]
-
DSDP Analytics. USP <621> Chromatography. [Link]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
Agilent. Understanding the Latest Revisions to USP <621>. [Link]
-
U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
-
U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology (PDF). [Link]
-
International Council for Harmonisation. Quality Guidelines. [Link]
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Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]
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MDPI. Retention Modelling of Phenoxy Acid Herbicides in Reversed-Phase HPLC under Gradient Elution. [Link]
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PubChem. N,N-dimethyl-2-bromophenylethylamine. [Link]
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National Institutes of Health. Study of phenoxy radical couplings using the enzymatic secretome of Botrytis cinerea. [Link]
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PubMed. Determination of phenoxyacid herbicides and their phenolic metabolites in surface and drinking water. [Link]
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Merck Index. Bromodiphenhydramine. [Link]
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Istanbul University Press. A new and rapid HPLC method for the determination of phenoxyethanol in topical formulation. [Link]
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PubChem. [2-(3-Bromophenoxy)ethyl]dimethylamine. [Link]
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ResearchGate. GC-MS of N,N-dimethylbenzamide. [Link]
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Agency for Toxic Substances and Disease Registry. Analytical Methods for 2,3-Benzofuran. [Link]
-
Journal of Applied Pharmaceutical Science. Gas chromatography-mass spectrometry analysis, antimicrobial, anticancer and antioxidant activities of n-hexane and methylene chloride. [Link]
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CRO SPLENDID LAB. 2-(4-Bromophenoxy)-N,N-dimethylethylamine. [Link]
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Royal Society of Chemistry. Analytical Methods Journal. [Link]
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Semantic Scholar. GC-MS studies on the regioisomeric 2,3- and 3,4-methylenedioxyphenethylamines. [Link]
-
DEA.gov. The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)- N,N-dimethylethanamine. [Link]
-
ResearchGate. Phytochemistry and chemical composition by gcms of n-hexane and methanol extract of Magnolia coco Flowers. [Link]
-
ACG Publications. GC-MS Analysis of the Dichloromethane Extract of the Bulbs of Ornithogalum cuspidatum. [Link]
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Deuterated "2-(2-Bromophenoxy)-N,N-dimethylethanamine" as an internal standard
An Application Guide for Quantitative Bioanalysis Using Deuterated 2-(2-Bromophenoxy)-N,N-dimethylethanamine
Introduction: The Imperative for Precision in Quantitative Bioanalysis
In the landscape of drug development and clinical research, the precise quantification of analytes—be it a parent drug, its metabolites, or biomarkers—in complex biological matrices is paramount.[1][2][3][4] Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) has become the cornerstone of bioanalysis due to its high sensitivity and specificity.[1][5] However, the accuracy of LC-MS/MS data can be compromised by several factors, including sample loss during preparation, variability in instrument response, and matrix effects where co-eluting endogenous components suppress or enhance analyte ionization.[6][7]
To mitigate these variables, the principle of Isotope Dilution Mass Spectrometry (IDMS) is employed, which relies on the use of an internal standard (IS).[][9][10][11] The ideal IS is a stable isotope-labeled (SIL) analogue of the analyte.[12] Deuterated internal standards, which are chemically identical to the analyte but carry a heavier mass due to the substitution of hydrogen with deuterium, are the gold standard.[6][13][14] They co-elute with the analyte and experience nearly identical extraction recovery and ionization effects, allowing them to serve as a perfect proxy to normalize for analytical variability.[7][15][16]
This guide provides a detailed application protocol for the use of Deuterated this compound (specifically, N,N-di(methyl-d3)) as an internal standard for the quantification of its non-labeled counterpart in human plasma.
Analyte and Internal Standard Profile
The analyte, this compound, and its deuterated internal standard are structurally identical, ensuring their physicochemical and chromatographic behaviors are virtually indistinguishable. The mass difference, provided by the deuterium labels, allows for their distinct detection by the mass spectrometer.
| Property | Analyte: this compound | Internal Standard: 2-(2-Bromophenoxy)-N,N-di(methyl-d3)-ethanamine |
| Chemical Structure | ![]() | ![]() |
| Molecular Formula | C₁₀H₁₄BrNO | C₁₀H₈D₆BrNO |
| Monoisotopic Mass | 243.0259 Da | 249.0636 Da |
| Key Attributes | Target compound for quantification. | Stable isotope-labeled analogue for normalization. The d6 label on the two N-methyl groups provides a +6 Da mass shift and is located on a non-exchangeable position, ensuring stability. |
The Principle of Stable Isotope Dilution
The core principle of using a deuterated internal standard is its ability to track the analyte through the entire analytical workflow. A known concentration of the deuterated IS is added ("spiked") into every sample, calibrator, and quality control (QC) sample at the very beginning of the sample preparation process.[16] Because the IS and the analyte behave almost identically during extraction, chromatography, and ionization, the ratio of their peak areas as measured by the mass spectrometer remains constant, irrespective of sample loss or signal fluctuation. This allows for the precise calculation of the unknown analyte concentration in the original sample.
Application Protocol: Quantification in Human Plasma
This protocol outlines a validated system for quantifying this compound in human plasma using protein precipitation for sample cleanup, followed by LC-MS/MS analysis.
Materials and Reagents
-
Analyte: this compound (certified reference standard, >99% purity)
-
Internal Standard (IS): 2-(2-Bromophenoxy)-N,N-di(methyl-d3)-ethanamine (>99% chemical purity, >98% isotopic enrichment)
-
Control Matrix: Blank human plasma (K₂EDTA anticoagulant)
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic Acid (LC-MS grade), Deionized Water (>18 MΩ·cm)
-
Labware: Calibrated pipettes, 1.5 mL microcentrifuge tubes, 96-well collection plates, autosampler vials.
Preparation of Stock and Working Solutions
-
Analyte Stock (1 mg/mL): Accurately weigh ~5 mg of the analyte standard, dissolve in methanol to a final volume of 5.0 mL.
-
IS Stock (1 mg/mL): Prepare similarly to the analyte stock using the deuterated standard.
-
Analyte Working Solutions: Perform serial dilutions of the Analyte Stock with 50:50 Methanol:Water to prepare a series of working solutions for spiking calibration curve (CAL) standards and quality control (QC) samples.
-
IS Working Solution (100 ng/mL): Dilute the IS Stock with acetonitrile. This solution will be used as the protein precipitation solvent.
Preparation of Calibration (CAL) and Quality Control (QC) Samples
-
Label microcentrifuge tubes for each CAL and QC level (e.g., Blank, LLOQ, Low, Mid, High).
-
Pipette 50 µL of blank human plasma into each tube.
-
Spike 5 µL of the appropriate Analyte Working Solution into each tube to achieve the desired final concentrations (e.g., 0.1, 0.5, 2, 10, 50, 200, 800, 1000 ng/mL). Vortex briefly.
-
For the blank sample, add 5 µL of 50:50 Methanol:Water.
Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for removing the majority of interfering proteins from plasma samples.[17][18] Acetonitrile is a common and efficient precipitation agent.[19][20]
-
To each 50 µL plasma sample (CAL, QC, or unknown), add 200 µL of the IS Working Solution (100 ng/mL in Acetonitrile) . The addition of the IS at this early stage is critical to account for variability in subsequent steps.[16]
-
Vortex each tube vigorously for 30 seconds to ensure complete protein denaturation and precipitation.
-
Incubate the samples at 4°C for 10 minutes to enhance protein precipitation.
-
Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer ~150 µL of the clear supernatant to an autosampler vial or 96-well plate. Avoid disturbing the protein pellet.
-
The sample is now ready for injection into the LC-MS/MS system.
LC-MS/MS Instrumental Analysis
The following are suggested starting parameters and should be optimized for the specific instrumentation used.
Table 1: Suggested Chromatographic Conditions
| Parameter | Condition | Rationale |
|---|---|---|
| LC System | High-Performance Liquid Chromatography (HPLC) or UHPLC System | UHPLC provides higher resolution and faster run times. |
| Column | C18 Reversed-Phase, 2.1 x 50 mm, 1.8 µm | Provides good retention and peak shape for moderately polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidified mobile phase promotes protonation for positive ion mode ESI. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for eluting the analyte. |
| Gradient | 5% B to 95% B over 3 minutes, hold for 1 min, re-equilibrate | A standard gradient for efficient elution and column cleaning. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 40 °C | Improves peak shape and reduces viscosity. |
| Injection Vol. | 5 µL | Balances sensitivity with potential for column overload. |
Table 2: Suggested Mass Spectrometry Conditions
| Parameter | Condition | Rationale |
|---|---|---|
| MS System | Triple Quadrupole Mass Spectrometer | The gold standard for quantitative bioanalysis. |
| Ionization Mode | Electrospray Ionization, Positive (ESI+) | The tertiary amine structure is readily protonated. |
| MRM Transition (Analyte) | 244.0 -> 72.1 (Quantifier), 244.0 -> 107.0 (Qualifier) | Precursor ([M+H]⁺) to product ion. The m/z 72.1 fragment corresponds to the [CH₂=N(CH₃)₂]⁺ ion, a common fragment for N,N-dimethylethylamines.[21] |
| MRM Transition (IS) | 250.0 -> 78.1 (Quantifier) | Precursor ([M+H]⁺) to product ion. The +6 Da shift is reflected in both the precursor and the fragment containing the deuterated methyl groups. |
| Collision Energy (CE) | Optimize experimentally | Tune to maximize the signal for each specific transition. |
| Source Temp. | 500 °C | Typical for efficient desolvation. |
| Dwell Time | 100 ms | Allows for sufficient data points across the chromatographic peak. |
Experimental Workflow Visualization
Trustworthiness and In-Process Validation
The reliability of a bioanalytical method is its most critical feature.[4][5] This protocol incorporates a self-validating system through the consistent use of the deuterated internal standard.
-
Purity is Paramount: The deuterated IS must have high chemical (>99%) and isotopic (≥98%) purity.[6] Chemical impurities could interfere with the analysis, while low isotopic enrichment could lead to the presence of unlabeled analyte in the IS stock, artificially inflating results at the low end of the curve.
-
Monitoring IS Response: A key in-study validation check is to monitor the IS peak area across all samples in an analytical run.[12] A consistent IS response indicates that the extraction and instrument performance were uniform. Significant deviation in the IS response for a particular sample can flag a potential issue with that sample (e.g., severe matrix effects, pipetting error) and may warrant re-analysis.
-
Regulatory Compliance: This methodology aligns with the principles outlined by regulatory agencies like the FDA and EMA (harmonized under ICH M10), which recommend the use of a stable isotope-labeled IS for mass spectrometry-based assays whenever possible to ensure data integrity.[12][22]
Conclusion
The use of deuterated this compound as an internal standard provides a robust, reliable, and precise method for the quantification of the parent compound in biological matrices. By perfectly mimicking the analyte's behavior throughout the analytical process, it effectively corrects for inevitable variations, ensuring the generation of high-quality, defensible data essential for pharmacokinetic studies, therapeutic drug monitoring, and other critical applications in drug development.
References
- PubMed. (n.d.). Salting-out assisted liquid-liquid extraction for bioanalysis.
- ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.
- (2024, December 12). Bioanalytical Method Development: A Comprehensive Guide.
- Arcinova. (n.d.). Strategies for Bioanalytical Method Development.
- Taylor & Francis Online. (n.d.). Salting-Out Assisted Liquid–Liquid Extraction for Bioanalysis.
- Benchchem. (n.d.). Application Notes and Protocols for Plasma Protein Precipitation.
- (n.d.). Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry? Can ordinary chromatographic methods use this method for quantification?
- (n.d.). Providing a Universal, One-step Alternative to Liquid-Liquid Extraction in Bioanalysis.
- Quotient Sciences. (n.d.). Spotlight on Bioanalytical Method Development.
- Thermo Fisher Scientific. (n.d.). Protein Precipitation Plates.
- (n.d.). The Development of Bioanalytical Methods for Pharmaceutical and Clinical Research.
- (n.d.). Scope: • This SOP applies to sample protein precipitation for global metabolomics analysis by reverse phase or HILIC.
- (n.d.). Isotope Dilution Mass Spectrometry (IDMS).
- FDA. (n.d.). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry.
- Ijaresm. (n.d.). Bioanalytical Method Development and Validation: An Overview.
- ResolveMass Laboratories Inc. (2025, November 8). Deuterated Standards for LC-MS Analysis.
- EUCHEMBIOJ Reviews. (2024, October 25). Application of salt-assisted liquid-liquid extraction in bioanalytical methods.
- PubMed. (2022, April 9). Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis.
- Phenomenex. (2015, August 27). Technical Tip: Protein Precipitation.
- Protocols.io. (2019, October 4). a protein precipitation extraction method.
- Benchchem. (n.d.). FDA and EMA guidelines for bioanalytical method validation using stable isotope standards.
- (n.d.). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES.
- Phenomenex. (2025, May 23). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation.
- Globe Thesis. (2019, September 27). Synthesis Of Three Deuterium Internal Standards And Their Application In Ambient Mass Spectrometry.
- Fiveable. (n.d.). Principles of mass spectrometry | Isotope Geochemistry Class Notes.
- MDPI. (2022, April 9). Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis.
- YouTube. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.
- PubMed. (n.d.). New US FDA Draft Guidance on Bioanalytical Method Validation Versus Current FDA and EMA Guidelines: Chromatographic Methods and ISR.
- OSTI.GOV. (2017, May 22). Guideline on Isotope Dilution Mass Spectrometry.
- Benchchem. (n.d.). Isotope Dilution Mass Spectrometry: A Guide to Unparalleled Accuracy and Precision in Quantitative Analysis.
- Wikipedia. (n.d.). Isotope dilution.
- (n.d.). Chapter 16 – Bioanalytical method validation and bioanalysis in regulated settings.
- (n.d.). Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices.
- LCGC International. (n.d.). Validation of Bioanalytical Methods — Highlights of FDA's Guidance.
- NIH. (n.d.). 2-Bromo-N,N-diethylethanamine | C6H14BrN | CID 70608 - PubChem.
- AccuStandard. (n.d.). Deuterated Internal/Surrogate Standard Evaluation Mix - Catalog # M-DEUT-IS-SS.
- (2025, August 18). Deuterated Internal Standard: Significance and symbolism.
- ResearchGate. (2025, August 6). Syntheses of deuterium labeled 2,5-dimethoxyamphetamine (DMA), 4-bromo-2,5-dimethoxyamphetamine (DOB), and 4-methoxyamphetamine (PMA) as internal standards for quantitative analyses by GC-MS | Request PDF.
- (n.d.). mass spectrum of N-methylethanamine (ethylmethylamine) C3H9N CH3NHCH2CH3 fragmentation pattern of m/z m/e ions for analysis and identification of N-methylethylamine image diagram doc brown's advanced organic chemistry revision notes.
- Fisher Scientific. (n.d.). 2-(4-Bromophenoxy)-N,N-dimethylethylamine, ≥97%, Thermo Scientific.
- Biosynth. (n.d.). 2-Bromo-N,N-dimethylethanamine hydrobromide | 2862-39-7 | FB140652.
- SciSpace. (n.d.). Chromatographic and Mass Spectrometry Methods for the Differentiation of N-Methyl-1-(3,4-methylenedioxyphenyl)-2-butanamine from.
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Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-(2-Bromophenoxy)-N,N-dimethylethanamine
Welcome to the technical support guide for the synthesis of 2-(2-Bromophenoxy)-N,N-dimethylethanamine. This resource is designed for researchers, chemists, and drug development professionals to troubleshoot and optimize this specific Williamson ether synthesis. The following sections provide in-depth, experience-driven advice in a direct question-and-answer format.
Core Synthesis & Mechanism
The synthesis of this compound is a classic example of the Williamson ether synthesis, a robust method for forming ethers from an organohalide and an alkoxide.[1][2] In this specific case, it involves the reaction of a phenoxide ion (from 2-bromophenol) with an alkyl halide (N,N-dimethyl-2-chloroethylamine).
The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][3] A strong base is used to deprotonate the weakly acidic hydroxyl group of 2-bromophenol, forming a highly nucleophilic phenoxide. This phenoxide then performs a backside attack on the electrophilic carbon of N,N-dimethyl-2-chloroethylamine, displacing the chloride leaving group.
Sources
Technical Support Center: Synthesis of 2-(2-Bromophenoxy)-N,N-dimethylethanamine
Welcome to the dedicated technical support guide for the synthesis of 2-(2-Bromophenoxy)-N,N-dimethylethanamine. This resource is tailored for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting for common side products and experimental challenges encountered during this synthesis. Our objective is to equip you with actionable insights and scientifically-grounded solutions to optimize your reaction efficiency and product purity.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: My reaction yields a significant amount of a high-boiling point impurity that is difficult to separate from my desired product. What is the likely identity of this side product and how can I mitigate its formation?
Answer:
This is a classic challenge in syntheses of this type. The most probable high-boiling point impurity is a diaryl ether , formed via an Ullmann condensation or a related C-O coupling side reaction.[1][2][3][4][5]
The Underlying Chemistry:
The synthesis of this compound is typically achieved through a Williamson ether synthesis.[6][7][8] This involves the reaction of 2-bromophenol with an N,N-dimethyl-2-haloethanamine (such as the chloro- or bromo- derivative) in the presence of a base. The base deprotonates the 2-bromophenol to generate the 2-bromophenoxide anion.
This phenoxide is an ambident nucleophile, possessing nucleophilic character on both the oxygen and the aromatic ring. While the intended reaction is O-alkylation to form the desired ether, the phenoxide can also participate in a competing reaction. Under conditions of high temperature, or in the presence of a copper catalyst (even trace amounts from starting materials or equipment can suffice), the 2-bromophenoxide can react with another molecule of the aryl halide (in this case, unreacted 2-bromophenol). This Ullmann-type reaction leads to the formation of a diaryl ether.[1][2][3]
Troubleshooting and Prevention:
To suppress the formation of diaryl ether byproducts, the following strategic adjustments to your protocol are recommended:
-
Rigorous Temperature Control: Excessive heat is a primary driver of Ullmann-type side reactions.[1] It is crucial to maintain the reaction temperature within the optimal range for the Williamson ether synthesis, which is typically between 80-120°C, depending on your specific solvent and base system.
-
Judicious Selection of Base and Solvent: The reaction environment plays a pivotal role. Employing a strong, non-nucleophilic base like sodium hydride (NaH) in a polar aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) generally favors the desired O-alkylation.[6] A common and effective alternative is potassium carbonate (K2CO3) in acetone or acetonitrile.
-
Controlled Reagent Addition: The order and rate of addition can significantly influence the reaction pathway. A slow, dropwise addition of the alkylating agent (N,N-dimethyl-2-haloethanamine) to a pre-formed solution of the 2-bromophenoxide helps to maintain a low concentration of the alkylating agent, thereby favoring the desired bimolecular reaction over side reactions.
Optimized Protocol to Minimize Diaryl Ether Formation:
| Step | Procedure | Rationale |
| 1 | Under an inert atmosphere (N2 or Ar), add sodium hydride (60% dispersion in mineral oil) portion-wise to a solution of 2-bromophenol in anhydrous DMF at 0°C. | Controlled formation of the sodium 2-bromophenoxide, minimizing side reactions. |
| 2 | Allow the mixture to stir at room temperature for 30 minutes. | Ensures complete deprotonation of the phenol. |
| 3 | Slowly add a solution of 2-chloro-N,N-dimethylethanamine hydrochloride in DMF to the reaction mixture. | Slow addition prevents localized high concentrations of the alkylating agent. |
| 4 | Heat the reaction to a controlled temperature of 80-90°C and monitor its progress by TLC or LC-MS. | Promotes the desired Williamson ether synthesis while minimizing high-temperature side reactions. |
| 5 | Upon completion, cool the reaction to ambient temperature and quench by the careful addition of water. | Standard and safe workup procedure. |
| 6 | Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic phase with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. | Standard purification of the crude product. |
Question 2: I am struggling with a persistent impurity that has a similar polarity to my target compound, making chromatographic purification challenging. What might this be?
Answer:
A common impurity with similar polarity is the debrominated analog, 2-(phenoxy)-N,N-dimethylethanamine . Another possibility is the presence of unreacted 2-bromophenol .
The Underlying Chemistry:
Reductive dehalogenation of the bromine atom from the aromatic ring can occur under certain conditions. This is a more prominent side reaction in transition-metal-catalyzed cross-coupling reactions, but it can also occur in Williamson ether syntheses if reducing agents are inadvertently present.
Unreacted 2-bromophenol can also be a persistent impurity. Its polarity can be similar enough to the product to cause co-elution during column chromatography, depending on the solvent system employed.
Troubleshooting and Prevention:
-
Maintain an Inert Atmosphere: Conducting the reaction under a strictly inert atmosphere (e.g., nitrogen or argon) is critical to exclude oxygen and moisture, which can contribute to undesirable side reactions.
-
Use High-Purity Reagents: Ensure the purity of your starting materials and solvents to prevent the introduction of contaminants that could facilitate debromination.
-
Implement an Acid-Base Extraction: The dimethylamino group in your desired product provides a convenient handle for purification. An acid-base extraction can effectively separate it from neutral impurities like 2-bromophenol. By washing an organic solution of your crude product with a dilute aqueous acid (e.g., 1M HCl), your amine product will be protonated and move into the aqueous layer, while neutral impurities remain in the organic phase. The aqueous layer can then be basified (e.g., with NaOH) and your purified product extracted back into an organic solvent.
-
Optimize Chromatographic Conditions: If acid-base extraction is insufficient, fine-tuning your column chromatography is necessary. Experiment with different solvent gradients (e.g., ethyl acetate in hexanes). The addition of a small amount of triethylamine to the eluent can help to reduce tailing of the basic amine product on the silica gel.
Purification Workflow: Acid-Base Extraction
Caption: Workflow for Purification via Acid-Base Extraction
Question 3: My reaction has resulted in the formation of a thick, intractable oil or polymeric material. What is the cause of this?
Answer:
The formation of polymers or tars is often linked to the instability and self-reaction of the alkylating agent, 2-chloro-N,N-dimethylethanamine , particularly in its free base form.[9][10][11]
The Underlying Chemistry:
The free base of 2-chloro-N,N-dimethylethanamine can undergo intramolecular cyclization to form a highly reactive aziridinium ion, which can then polymerize.[12] Alternatively, the nitrogen atom of one molecule can act as a nucleophile and attack the electrophilic carbon of another molecule, leading to self-condensation and the formation of oligomers and polymers. These processes are often accelerated by heat and the presence of a strong base.
Troubleshooting and Prevention:
-
Utilize the Hydrochloride Salt: It is strongly recommended to use the hydrochloride salt of 2-chloro-N,N-dimethylethanamine.[9][13] This salt is significantly more stable and less prone to self-reaction.[9][12] The base used in the main reaction (e.g., NaH or K2CO3) will generate the reactive free base in situ in a controlled manner.
-
Moderate Reaction Temperature: As emphasized previously, avoid excessive temperatures. Monitor the reaction's progress and aim to terminate it upon consumption of the limiting reagent to prevent prolonged heating, which can lead to decomposition and polymerization.
-
Control Stoichiometry: Using a slight excess of the 2-bromophenol relative to the alkylating agent can help to ensure that the latter is fully consumed in the desired reaction, minimizing its availability for self-condensation.
Potential Polymerization Pathway
Caption: Self-Condensation of the Alkylating Agent
Summary of Key Reaction Parameters and Their Influence on Product Distribution
| Parameter | Condition Favoring Desired Product | Condition Leading to Side Products | Primary Side Product(s) |
| Temperature | Moderate (e.g., 80-120 °C) | Excessive Heat (>120 °C) | Diaryl ethers, Polymeric tars |
| Base | Strong, non-nucleophilic (e.g., NaH) | Weaker bases or inappropriate stoichiometry | Incomplete reaction, C-alkylation products |
| Alkylating Agent | Used as the hydrochloride salt | Used as the free base, especially if impure | Polymeric material |
| Atmosphere | Inert (N2 or Ar) | Presence of Air/Oxygen | Oxidation byproducts, potential for debromination |
References
-
Williamson Ether Synthesis. Francis Academic Press. [Link]
-
Ullmann condensation. Wikipedia. [Link]
-
The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
-
2-Chloro-N,N-dimethylethylamine HCl. Mallak Specialties Pvt Ltd. [Link]
-
Williamson Ether Synthesis: Alkoxide + Primary Haloalkane. YouTube. [Link]
-
Williamson Ether Synthesis. YouTube. [Link]
-
Ullmann Reaction. Organic Chemistry Portal. [Link]
-
Williamson Ether Synthesis. Chemistry LibreTexts. [Link]
-
2-Chloro-N,N-dimethylethylamine | C4H10ClN. PubChem. [Link]
-
RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. PMC - NIH. [Link]
-
Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI. [Link]
Sources
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- 2. Ullmann Reaction [organic-chemistry.org]
- 3. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Ullmann Reaction | Thermo Fisher Scientific - JP [thermofisher.com]
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- 8. chem.libretexts.org [chem.libretexts.org]
- 9. 2-Chloro-N, N-dimethylethylamine HCl, 4584-46-7, (2-Chloroethyl) dimethylamine Hydrochloride; (β-Chloroethyl) dimethylamine Hydrochloride; 1-(Dimethylamino)-2-chloroethane-d6 Hydrochloride; 1-Chloro-2-(dimethylamino) ethane Hydrochloride [mallakchemicals.com]
- 10. 2-Diethylaminoethylchloride hydrochloride(869-24-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 11. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. 2-Chloro-N,N-dimethylethylamine 99 4584-46-7 [sigmaaldrich.com]
Technical Support Center: Purification of 2-(2-Bromophenoxy)-N,N-dimethylethanamine by Column Chromatography
Welcome to the technical support guide for the chromatographic purification of 2-(2-Bromophenoxy)-N,N-dimethylethanamine. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting strategies for this specific application. The core challenge in this purification stems from the compound's tertiary amine functional group, which necessitates special considerations when using standard silica gel chromatography.
Section 1: Pre-Purification Analysis & Method Development (FAQs)
This section addresses the foundational questions that are critical for developing a successful purification strategy before you even pack your column.
Q1: How do I select the optimal mobile phase (eluent) for my column?
A: The selection process should always begin with Thin Layer Chromatography (TLC).[1][2] The goal is to find a solvent system where the target compound, this compound, has a retention factor (Rf) of approximately 0.2-0.4.[2][3] This Rf range provides a good balance, ensuring the compound moves down the column at a reasonable rate without eluting too quickly, which would compromise separation from less polar impurities.
A systematic approach is to start with a binary mixture of a non-polar solvent (like hexanes) and a more polar solvent (like ethyl acetate) and gradually increase the polarity.
| Solvent System (v/v) | Polarity | Typical Application |
| Hexanes / Ethyl Acetate | Low to Medium | Excellent starting point for many organic compounds.[4] |
| Dichloromethane / Methanol | Medium to High | Effective for more polar compounds that do not move in Hex/EtOAc.[3] |
| Toluene / Acetone | Medium | An alternative system with different selectivity. |
Start with a system like 9:1 Hexanes:EtOAc and screen progressively more polar mixtures (e.g., 4:1, 2:1) until the target Rf is achieved.
Q2: My TLC spot for the amine is streaking or "tailing." What does this signify and how can it be resolved?
A: Spot tailing on a silica gel TLC plate is a classic indicator of a strong, undesirable interaction between a basic compound and the acidic stationary phase.[5] Silica gel is slightly acidic due to the presence of silanol groups (Si-OH). The basic nitrogen atom of your tertiary amine can be protonated by these groups, causing it to "stick" to the silica. This leads to a continuous smearing effect rather than a compact spot.
To resolve this, you must neutralize the acidic sites on the silica. This is easily achieved by adding a small amount of a basic modifier, typically 0.5-2% triethylamine (Et3N) , to your TLC developing solvent.[3] The triethylamine will preferentially interact with the silanol groups, allowing your target amine to travel up the plate unimpeded, resulting in a well-defined spot.
Q3: How can I confirm if my compound is stable on silica gel before committing to a large-scale column?
A: Compound instability on silica can lead to significant yield loss during chromatography.[6] You can quickly assess stability using a two-dimensional (2D) TLC analysis .
-
First Dimension: Spot your crude sample in one corner of a square TLC plate and elute it with your chosen solvent system (containing Et3N).
-
Dry and Rotate: After the first run, remove the plate, dry it completely, and rotate it 90 degrees.
-
Second Dimension: Elute the plate again in the same solvent system.
-
Analysis: After visualization, a stable compound will appear as a single spot on the diagonal. If any new spots appear off the diagonal, it indicates that the compound is degrading on the silica gel.[6][7]
Q4: What are the likely impurities I should expect from the synthesis of this compound?
A: The impurity profile depends on the synthetic route, but common impurities often include:
-
Unreacted Starting Materials: Such as 2-bromophenol and a dimethylaminoethyl halide (e.g., 2-bromo-N,N-dimethylethanamine).[8]
-
Byproducts: Potential side-products from the reaction conditions.
-
Solvent-Related Impurities: Residual solvents from the reaction and workup steps.[9]
Knowing the polarity of these potential impurities relative to your product is crucial for designing the separation strategy.
Section 2: Troubleshooting Guide for Column Chromatography
This section provides direct answers to specific problems encountered during the column chromatography process itself.
Problem: My compound is tailing severely on the column, resulting in poor separation and many mixed fractions.
-
Primary Cause: This is the large-scale manifestation of the same issue that causes streaking on TLC plates: strong acid-base interactions between the tertiary amine and the acidic silanol groups of the silica gel.[10]
-
Solution: The most effective solution is to add a basic modifier to your eluent . Just as with TLC, adding 0.5-2% triethylamine (Et3N) to the entire volume of your mobile phase before starting the column is standard practice for purifying amines.[11] The triethylamine neutralizes the active acidic sites on the silica surface, preventing your target compound from binding irreversibly and allowing for sharp, symmetrical elution peaks.
Problem: My product recovery is very low. It seems to have irreversibly adsorbed onto the column.
-
Primary Cause: If you run the column without a basic modifier, a significant portion of your amine can become permanently bound to the silica gel, leading to catastrophic yield loss.[10]
-
Solution 1 (The Fix): Add triethylamine to your eluent as described above. This is the most common and effective solution.
-
Solution 2 (Alternative Stationary Phases): If the problem persists even with a modified mobile phase, or if your compound is sensitive to triethylamine, consider using a less acidic or basic stationary phase.
Problem: The separation between my product and a key impurity is poor, even with a triethylamine-modified eluent.
-
Primary Cause: The chosen solvent system lacks the necessary selectivity to resolve the two compounds. They have very similar affinities for the stationary phase in that specific eluent.
-
Solution: You need to change the solvent system to alter the interactions and improve selectivity.
-
Re-screen on TLC: Go back to TLC analysis (always with Et3N) and test different solvent combinations. For example, if you were using Hexanes/EtOAc, try a system based on Dichloromethane/Methanol or Toluene/Acetone.[3]
-
Employ Gradient Elution: Start the column with a less polar mobile phase to elute the non-polar impurities first. Then, gradually increase the polarity of the mobile phase over time to elute your product, leaving more polar impurities behind.
-
Problem: My product is eluting immediately with the solvent front, even in a non-polar eluent.
-
Primary Cause: This indicates that your compound has very little affinity for the silica gel in the chosen solvent system. This can happen if the eluent is too polar or if the column is overloaded.
-
Solution:
-
Decrease Eluent Polarity: Use a significantly less polar solvent system (e.g., increase the percentage of hexanes).
-
Check Sample Loading: Ensure you are loading the crude product dissolved in the minimum possible amount of solvent. Using a large volume of a strong solvent to load the sample can disrupt the top of the column and cause premature elution. If solubility is an issue, consider dry loading.[1][2]
-
Section 3: Detailed Experimental Protocols
Protocol 1: Flash Chromatography with a Triethylamine-Modified Mobile Phase
This protocol outlines the standard procedure for purifying this compound.
-
TLC Analysis:
-
Prepare several eluent systems (e.g., 9:1, 4:1, 2:1 Hexanes:EtOAc). To each, add 1% triethylamine.
-
Run TLC plates of your crude material in these systems to find the one that gives your product an Rf of ~0.3.
-
-
Column Preparation:
-
Select a column of appropriate size (a common rule of thumb is to use 30-50g of silica for every 1g of crude material).[14]
-
Securely clamp the column vertically. Add a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.
-
Pack the column with silica gel (e.g., 230-400 mesh for flash chromatography) using either a dry packing or slurry method.[2] Gently tap the column to ensure even packing.
-
Add a protective layer of sand on top of the silica bed.
-
-
Column Equilibration:
-
Prepare a sufficient volume of your chosen eluent, ensuring it contains 1% triethylamine.
-
Carefully add the eluent to the column and use positive pressure (air or nitrogen) to push the solvent through until the entire silica bed is wetted and solvent is dripping from the outlet. Do not let the solvent level drop below the top layer of sand.[5]
-
-
Sample Loading (Wet Loading):
-
Dissolve your crude product in the absolute minimum amount of dichloromethane or the eluent itself.
-
Carefully pipette this concentrated solution directly onto the top layer of sand.
-
Allow the sample solution to absorb completely into the sand/silica.
-
Gently add a small amount of fresh eluent and push it into the column to wash the sides and ensure the entire sample is loaded as a narrow band. Repeat this wash step once.
-
-
Elution and Fraction Collection:
-
Carefully fill the top of the column with your eluent.
-
Apply positive pressure to begin eluting the solvent through the column at a steady rate.
-
Collect the eluting solvent in a series of numbered test tubes or flasks (fractions).
-
Monitor the separation by periodically spotting the collected fractions onto a TLC plate.
-
-
Analysis and Product Isolation:
-
Develop the TLC plate of your fractions to identify which ones contain the pure product.
-
Combine the pure fractions into a round-bottom flask.
-
Remove the solvent and triethylamine using a rotary evaporator to yield the purified this compound.
-
Protocol 2: Dry Loading for Poorly Soluble Samples
Use this method if your crude product is not very soluble in the chromatography eluent.
-
Dissolve your crude material in a volatile solvent in which it is highly soluble (e.g., dichloromethane or acetone).
-
Add a small amount of silica gel (typically 1-2 times the mass of your crude product) to this solution.
-
Carefully remove the solvent on a rotary evaporator until you are left with a fine, free-flowing powder of your crude material adsorbed onto the silica.
-
Carefully add this powder to the top of your packed and equilibrated column (onto the top layer of sand).
-
Add another thin layer of sand on top of the sample-silica mixture.
Section 4: Visualization & Data
Troubleshooting Workflow Diagram
The following diagram illustrates a logical workflow for troubleshooting common issues during the purification process.
Caption: Troubleshooting workflow for amine purification.
Section 5: Safety Information
All laboratory work should be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[15][16][17]
-
This compound: The safety profile of this specific compound is not extensively documented in the provided search results. However, related brominated phenoxy amines are classified as irritants and may be harmful if swallowed or inhaled.[15][16] Handle with care and avoid contact with skin and eyes.
-
Solvents: Organic solvents like hexanes, ethyl acetate, and dichloromethane are flammable and/or toxic. Avoid inhalation of vapors and ensure there are no ignition sources nearby.
-
Triethylamine: Is corrosive, flammable, and has a strong, unpleasant odor. Handle with extreme care in a fume hood.
Always consult the Safety Data Sheet (SDS) for each chemical before use.[15][16][17]
References
-
University of Rochester, Department of Chemistry. Chromatography: How to Run a Flash Column. [Link]
-
Hinshaw, J. V. (1992). Troubleshooting in Chromatography. Journal of Chromatographic Science, 30(1), 27-28. [Link]
-
Senzer, B. D., Varongchayakul, C., Danheiser, R. L., Daniels, B., & Dong, V. M. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276–302. [Link]
-
Sorbent Technologies, Inc. (2025). Flash Chromatography Basics. [Link]
-
University of Rochester, Department of Chemistry. Chromatography: How to Run a Small Scale Flash Column. [Link]
-
University of the Witwatersrand, Johannesburg. SOP: Flash Chromatography. [Link]
-
Chemistry For Everyone. (2025). How To Choose Mobile Phase For Column Chromatography?[Link]
-
Srijaranai, S., et al. (2010). Retention Behavior of Aromatic Amines with Some Ionic Liquids Mobile Phase in Semi-micro HPLC. Chiang Mai Journal of Science, 37(3), 382-395. [Link]
-
University of Alberta, Department of Chemistry. Column Chromatography. [Link]
-
Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?[Link]
-
Dolan, J. W. (2002). What's Happening to My Column? LCGC International, 15(6), 346-350. [Link]
-
ResearchGate. What is the basic principle for selecting mobile phase in preparative column chromatography?[Link]
-
Chromatography Forum. (2006). Separation of Secondary Amine and Tertiary amine. [Link]
- Google Patents.
-
University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. [Link]
-
Chemistry Hall. Thin Layer Chromatography: A Complete Guide to TLC. [Link]
-
University of Rochester, Department of Chemistry. Chromatography: The Solid Phase. [Link]
-
PubChem, National Institutes of Health. 2-Bromoethyldimethylamine. [Link]
-
Fuji Silysia Chemical Ltd. Diamine Silica Gels - Chromatorex. [Link]
Sources
- 1. sorbtech.com [sorbtech.com]
- 2. science.uct.ac.za [science.uct.ac.za]
- 3. Chromatography [chem.rochester.edu]
- 4. researchgate.net [researchgate.net]
- 5. orgsyn.org [orgsyn.org]
- 6. Chromatography [chem.rochester.edu]
- 7. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 8. 2-Bromoethyldimethylamine | C4H10BrN | CID 17864 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. biotage.com [biotage.com]
- 11. EP1558354A2 - Using amines or amino acids as mobile phase modifiers in chromatography - Google Patents [patents.google.com]
- 12. Chromatography [chem.rochester.edu]
- 13. chromatorex.com [chromatorex.com]
- 14. web.uvic.ca [web.uvic.ca]
- 15. fishersci.com [fishersci.com]
- 16. fishersci.ca [fishersci.ca]
- 17. fishersci.com [fishersci.com]
Technical Support Center: Troubleshooting the Williamson Ether Synthesis for Phenoxy Compounds
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the Williamson ether synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of synthesizing phenoxy compounds. Here, we move beyond basic protocols to address the specific challenges and mechanistic intricacies you may encounter in the lab. Our goal is to provide field-proven insights and robust solutions to help you optimize your reactions, maximize yields, and minimize side products.
Overview: The Williamson Ether Synthesis for Aryl Ethers
The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers. For phenoxy compounds (aryl ethers), the reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][2][3] The process involves two key steps:
-
Deprotonation: A phenol is treated with a suitable base to form a highly nucleophilic phenoxide ion.
-
Nucleophilic Attack: The phenoxide ion attacks an alkylating agent (typically a primary alkyl halide), displacing the leaving group to form the desired ether.[4][5]
While fundamentally straightforward, the synthesis of phenoxy compounds presents unique challenges, including competing side reactions and sensitivity to reaction conditions. The optimal strategy is invariably the reaction of a sodium or potassium phenoxide with a primary alkyl halide.[6][7] The reverse approach—reacting an alkoxide with an aryl halide—is generally unsuccessful for this reaction because SN2 reactions do not occur on sp² hybridized carbons.[7][8][9]
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the synthesis of phenoxy compounds.
Question 1: My reaction yield is very low or I'm getting no product at all. What are the likely causes?
Answer: Low or no yield is one of the most frequent issues and typically points to a problem with one of the core components of the SN2 mechanism.
-
Inappropriate Alkylating Agent: The Williamson synthesis is highly sensitive to steric hindrance.[1] The reaction works best with methyl or primary alkyl halides.[8][10][11]
-
Insufficiently Strong Base: The phenol must be fully deprotonated to form the more potent phenoxide nucleophile. While phenols are more acidic than aliphatic alcohols, an appropriate base is still crucial. For many phenols, weaker bases like potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) are sufficient.[1][3][6] However, for less acidic or sterically hindered phenols, a stronger base like sodium hydride (NaH) may be required to ensure complete formation of the nucleophile.[7][13]
-
Poor Solvent Choice: The solvent plays a critical role in reaction efficiency.
-
Recommended: Polar aprotic solvents like DMF, DMSO, or acetonitrile are ideal.[1][2][10] These solvents solvate the counter-ion (e.g., Na⁺ or K⁺) but leave the phenoxide anion "naked" and highly reactive.[13]
-
Avoid: Protic solvents (e.g., ethanol, water) can solvate the phenoxide nucleophile through hydrogen bonding, reducing its reactivity and slowing the reaction rate significantly.[2][10]
-
-
Sub-optimal Temperature or Reaction Time: Typical Williamson reactions are conducted between 50-100 °C for 1-8 hours.[1][2] If the temperature is too low or the time too short, the reaction may not proceed to completion.
Troubleshooting Flowchart: Diagnosing Low Yield
Caption: Troubleshooting flowchart for low yield in Williamson ether synthesis.
Question 2: I'm observing a significant amount of an alkene byproduct. How can I minimize this?
Answer: Alkene formation is the hallmark of a competing E2 elimination reaction.[14] This occurs when the phenoxide acts as a base rather than a nucleophile, abstracting a proton from the alkyl halide. This is especially problematic with secondary and tertiary alkyl halides.[8][15]
Strategies to Minimize Elimination:
-
Change the Alkyl Halide: This is the most effective solution. Always use a primary alkyl halide if possible. If synthesizing an asymmetrical ether, choose the combination with the less sterically hindered halide. For example, to make tert-butyl phenyl ether, you must react sodium phenoxide with tert-butyl chloride's primary isomer equivalent (isobutylene oxide followed by ring-opening) or use alternative methods, as reacting sodium tert-butoxide with chlorobenzene will not work and reacting sodium phenoxide with tert-butyl chloride will result primarily in elimination.[1][13]
-
Lower the Reaction Temperature: Elimination reactions often have a higher activation energy than substitution reactions.[1] Lowering the temperature will favor the SN2 pathway over the E2 pathway.[10] You may need to compensate with a longer reaction time.
-
Use a Less Hindered Base (if applicable): While the phenoxide is your nucleophile, if you are using a separate base to deprotonate a less acidic phenol, ensure it is non-nucleophilic and not excessively strong if elimination is a concern.
Question 3: My product is contaminated with a C-alkylated isomer. How can I improve O-alkylation selectivity?
Answer: This is a classic issue when working with phenoxides. The phenoxide ion is an ambident nucleophile , meaning it has two nucleophilic sites: the oxygen atom and the electron-rich aromatic ring (primarily at the ortho and para positions).[1][2] This can lead to a mixture of the desired O-alkylated product (the ether) and an undesired C-alkylated product (an alkylated phenol).[3][16]
Factors Controlling O- vs. C-Alkylation:
-
Solvent: This is the most critical factor.
-
To favor O-alkylation (desired): Use polar aprotic solvents like DMF, DMSO, or acetonitrile.[1] These solvents effectively solvate the cation (Na⁺, K⁺), leaving a "free" or "naked" phenoxide ion. The negative charge is concentrated on the more electronegative oxygen atom, making it the more reactive site for nucleophilic attack.
-
C-alkylation is favored in: Protic solvents (like water or ethanol). These solvents form strong hydrogen bonds with the oxygen atom of the phenoxide, effectively shielding it. This steric hindrance makes the ring carbons more accessible for alkylation.
-
-
Counter-ion: The nature of the cation can influence the reaction, although this is a secondary effect compared to the solvent.
-
Temperature: Higher temperatures can sometimes favor C-alkylation.
Visualizing Competing Reaction Pathways
Caption: Competing pathways in the Williamson ether synthesis of phenoxy compounds.
Question 4: My phenol and alkyl halide are not miscible. What can I do?
Answer: Immiscibility is a common problem, especially when using an aqueous base like NaOH to form the phenoxide, which then needs to react with an alkyl halide in an organic phase. The solution is to use a Phase-Transfer Catalyst (PTC) .
A PTC, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB), facilitates the transport of the phenoxide anion from the aqueous phase into the organic phase where the alkyl halide resides.[17][18] The large organic groups on the PTC cation make the ion pair soluble in the organic solvent, enabling the reaction to proceed efficiently at the interface or in the organic phase.[18]
Key Reaction Parameters at a Glance
| Parameter | Recommended Choice | Rationale & Causality |
| Phenolic Substrate | Any phenol | The acidity of the phenol will dictate the choice of base. Electron-withdrawing groups increase acidity. |
| Alkylating Agent | Methyl or Primary Alkyl Halide/Sulfonate (R-I > R-Br > R-Cl > R-OTs) | The reaction is an SN2 mechanism, which is highly sensitive to steric hindrance. Secondary and tertiary halides lead to competing E2 elimination.[1][2][8][10] |
| Base | For most phenols: K₂CO₃, Cs₂CO₃, NaOH, KOH.[3][6][19] For less acidic phenols: NaH, KH.[1][7][8] | The base must be strong enough to completely deprotonate the phenol, forming the more reactive phenoxide nucleophile. Phenols are more acidic than alcohols, allowing for weaker bases.[1][7] |
| Solvent | Polar Aprotic: DMF, DMSO, Acetonitrile.[1][2][10] | These solvents enhance the nucleophilicity of the phenoxide by solvating the cation, leaving the anion "naked" and more reactive. Protic solvents inhibit the reaction.[13] |
| Temperature | 50 - 100 °C | Provides sufficient energy for the reaction to proceed in a reasonable timeframe. Higher temperatures may favor elimination.[1][2][10] |
| Catalyst | Phase-Transfer Catalyst (PTC) e.g., TBAB (if using a biphasic system) | Facilitates the transfer of the phenoxide from an aqueous phase to an organic phase to react with the alkyl halide.[17][18][20] |
Detailed Experimental Protocols
Protocol 1: General Synthesis of an Aryl Ether (e.g., 2-Butoxynaphthalene)
This protocol details the synthesis of an ether from a phenol and a primary alkyl halide using a standard base and solvent system.[14][21]
Materials:
-
2-Naphthol
-
Ethanol (Solvent)
-
Sodium Hydroxide (Base)
-
1-Bromobutane (Alkylating Agent)
Procedure:
-
Setup: To a 5 mL conical reaction vial containing a magnetic spin vane, add 2-naphthol (150 mg) and ethanol (2.5 mL).[14]
-
Base Addition: While stirring, add crushed solid sodium hydroxide (87 mg).[14][21]
-
Phenoxide Formation: Equip the vial with a reflux condenser and heat the mixture to a gentle reflux for approximately 10 minutes to ensure complete formation of the sodium naphthoxide salt.
-
Alkylating Agent Addition: Add 1-bromobutane (0.15 mL) to the reaction mixture through the top of the condenser.[14]
-
Reaction: Continue to heat the reaction at reflux for 50-60 minutes. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Allow the reaction to cool to room temperature.
-
Quench the reaction by adding cold water or ice to precipitate the crude product.[21]
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether).
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄).[10]
-
-
Purification: Remove the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization or column chromatography.[17][19]
Protocol 2: Synthesis Using Phase-Transfer Catalysis (e.g., 4-Ethylanisole)
This protocol is ideal for reactions where the phenoxide is generated in an aqueous phase.[17][18]
Materials:
-
4-Ethylphenol
-
25% Sodium Hydroxide (aq) (Base)
-
Tetrabutylammonium Bromide (TBAB) (PTC)
-
Methyl Iodide (Alkylating Agent)
Procedure:
-
Setup: In a 5 mL conical vial with a spin vane, add 4-ethylphenol and the 25% aqueous sodium hydroxide solution. Heat gently until the phenol dissolves completely.[17]
-
Catalyst Addition: Add the phase-transfer catalyst, tetrabutylammonium bromide (TBAB).[17]
-
Alkylating Agent Addition: Attach a reflux condenser and add the methyl iodide through the top.
-
Reaction: Heat the biphasic mixture to a gentle reflux (approx. 55-65 °C) for one hour.[18] It is critical not to overheat, as volatile alkylating agents like methyl iodide can escape.[17]
-
Work-up and Purification: Follow the work-up and purification steps outlined in Protocol 1. The key difference is managing the initial biphasic mixture during the extraction process.
Core Reaction Mechanism
Caption: The two-step mechanism of the Williamson ether synthesis for phenoxy compounds.
References
-
The Williamson Ether Synthesis - Master Organic Chemistry. (2014, October 24). Master Organic Chemistry. [Link]
-
Williamson ether synthesis: simple mechanism, 3 examples. (2018, May 1). Chemistry Notes. [Link]
-
Williamson Ether Synthesis Reaction Mechanism. (2018, May 2). YouTube. [Link]
-
Williamson ether synthesis. Wikipedia. [Link]
-
Williamson Ether Synthesis. Organic Chemistry Tutor. [Link]
-
Williamson Ether Synthesis. Utah Tech University. [Link]
-
Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. (2021, January 28). RSC Publishing. [Link]
-
Ether. Wikipedia. [Link]
-
9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook. Lumen Learning. [Link]
-
Williamson Ether Synthesis. (2020, October 20). YouTube. [Link]
-
Reaction Mechanism of Williamson's synthesis. Physics Wallah. [Link]
-
Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Francis Academic Press. [Link]
-
Williamson Ether Synthesis. J&K Scientific LLC. [Link]
-
Why can't the Williamson synthesis be used to prepare diphenyl ether? Quora. [Link]
-
Understanding Williamson Synthesis: The Art of Ether Creation. Oreate AI Blog. [Link]
-
The use of phase-transfer catalysis for the synthesis of phenol ethers. Semantic Scholar. [Link]
-
Williamson ether synthesis (video). Khan Academy. [Link]
-
Alcohol to Ether using Williamson synthesis (O-Alkylation). Chemtab. [Link]
-
Phenol alkylation under phase transfer catalysis conditions: Insights on the mechanism and kinetics from computations. OUCI. [Link]
-
Williamson Ether synthesis use of particular solvent [closed]. Chemistry Stack Exchange. [Link]
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Williamson Ether Synthesis. (2023, November 7). YouTube. [Link]
-
Experiment 06 Williamson Ether Synthesis. Scribd. [Link]
-
Solvent-Free Williamson Synthesis: An Efficient, Simple, and Convenient Method for Chemoselective Etherification of Phenols and Bisphenols. ResearchGate. [Link]
-
Reactions of Phenol, Williamson Ether Synthesis | Alcohol Phenol | Lect 6 | 03-10-2022. Learnivio. [Link]
-
Organic Chemistry 1: Williamson ether synthesis practice problems. (2022, November 28). YouTube. [Link]
-
The Williamson Ether Synthesis. University of Missouri–St. Louis. [Link]
-
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The Williamson Ether Synthesis. University of Wisconsin-River Falls. [Link]
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Experiment 3: Williamson Ether Synthesis Introduction. Chegg. [Link]
-
Williamson Ether Synthesis. (2018, August 29). YouTube. [Link]
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Preventing elimination side reactions in "2-(2-Bromophenoxy)-N,N-dimethylethanamine" synthesis
Welcome to the technical support center for the synthesis of 2-(2-Bromophenoxy)-N,N-dimethylethanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions to navigate the challenges of this synthesis, with a primary focus on preventing elimination side reactions.
Introduction
The synthesis of this compound is most commonly achieved via the Williamson ether synthesis. This reaction involves the nucleophilic substitution (SN2) of an alkyl halide by a phenoxide ion. While seemingly straightforward, this synthesis is often complicated by a competing elimination (E2) side reaction, which can significantly reduce the yield of the desired ether product. This guide will provide a detailed exploration of the factors influencing this competition and practical strategies to favor the desired SN2 pathway.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
The most common and direct method is the Williamson ether synthesis. This involves the reaction of 2-bromophenol with a suitable 2-(dimethylamino)ethyl halide, typically in the presence of a base. The reaction proceeds via an SN2 mechanism where the deprotonated 2-bromophenol (the phenoxide) acts as a nucleophile, attacking the electrophilic carbon of the aminoalkyl halide.[1][2][3]
Q2: What is the major side reaction I should be concerned about?
The primary competing reaction is the E2 (bimolecular elimination) reaction. The phenoxide ion is not only a good nucleophile but also a reasonably strong base. It can abstract a proton from the carbon adjacent to the carbon bearing the leaving group on the 2-(dimethylamino)ethyl halide, leading to the formation of an alkene byproduct, N,N-dimethylvinylamine, instead of the desired ether.[2]
Q3: Can I use 2-bromo-N,N-dimethylethanamine directly as the alkylating agent?
While 2-bromo-N,N-dimethylethanamine can be used, it is often supplied as its hydrobromide salt to improve stability.[4] If you are using the hydrobromide salt, you will need to use a sufficient amount of base to both deprotonate the phenol and neutralize the amine salt to generate the free amine for the reaction to proceed efficiently.
Q4: Are there alternative synthetic routes?
Yes, an alternative is the Ullmann condensation. This involves a copper-catalyzed reaction between an aryl halide and an alcohol.[5][6] In this case, you could potentially couple 1,2-dibromobenzene with 2-(dimethylamino)ethanol. However, Ullmann reactions often require high temperatures and can be more complex to optimize than the Williamson ether synthesis.[5]
Troubleshooting Guide: Minimizing Elimination Side Reactions
This guide provides a systematic approach to diagnosing and resolving common issues encountered during the synthesis of this compound, with a focus on maximizing the yield of the desired SN2 product.
Problem 1: Low Yield of the Desired Ether and Presence of Alkene Byproduct
This is the most common issue and is a clear indication that the E2 elimination pathway is significantly competing with the SN2 reaction.
Root Cause Analysis and Solutions:
-
Choice of Base: The strength and steric bulk of the base are critical.
-
Insight: A very strong, bulky base will favor E2 elimination. A weaker base may not sufficiently deprotonate the phenol.
-
Recommendation: Use a moderately strong, non-bulky base. Potassium carbonate (K₂CO₃) is often a good choice for phenol alkylation as it is strong enough to deprotonate the phenol but not so basic as to aggressively promote elimination.[7] Sodium hydroxide (NaOH) or potassium hydroxide (KOH) can also be used.[6][8] Stronger bases like sodium hydride (NaH) should be used with caution and at lower temperatures.[9]
-
-
Reaction Temperature: Higher temperatures generally favor elimination over substitution.[10]
-
Insight: E2 reactions have a higher activation energy than SN2 reactions, so increasing the temperature will increase the rate of both reactions, but the rate of elimination will increase more significantly.
-
Recommendation: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. A typical range for Williamson ether synthesis is 50-100 °C.[1][3] If elimination is a problem, try running the reaction at a lower temperature (e.g., 50-60 °C) for a longer period.
-
-
Solvent Selection: The solvent plays a crucial role in solvating the ions and influencing the nucleophilicity of the phenoxide.
-
Insight: Polar aprotic solvents are ideal for SN2 reactions. They solvate the cation of the phenoxide salt, leaving the "naked" and highly reactive phenoxide anion to act as a nucleophile. Protic solvents can hydrogen bond with the phenoxide, reducing its nucleophilicity and slowing down the desired reaction.[11][12][13]
-
Recommendation: Use a polar aprotic solvent such as acetonitrile (MeCN), N,N-dimethylformamide (DMF), or dimethyl sulfoxide (DMSO).[1][3][10] Acetonitrile is often a good starting point as it is effective and relatively easy to remove.
-
-
Nature of the Leaving Group: The leaving group on the alkylating agent influences the rates of both SN2 and E2 reactions.
-
Insight: A better leaving group will accelerate both reactions. The order of leaving group ability for halides is I > Br > Cl.
-
Recommendation: Using 2-chloro-N,N-dimethylethanamine may slightly favor substitution over elimination compared to the bromo or iodo analogs, as the less reactive leaving group can be more selective. However, this will also slow down the overall reaction rate. 2-bromo-N,N-dimethylethanamine is a good compromise.
-
Summary of Recommended Starting Conditions to Minimize Elimination:
| Parameter | Recommended Condition | Rationale |
| Base | Potassium Carbonate (K₂CO₃) | Moderately basic, minimizes E2. |
| Solvent | Acetonitrile (MeCN) | Polar aprotic, promotes SN2.[12] |
| Temperature | 60-80 °C | Balances reaction rate and minimizes E2. |
| Alkylating Agent | 2-Chloro-N,N-dimethylethanamine HCl | Requires extra base but may improve SN2/E2 ratio. |
Problem 2: C-Alkylation Side Products Detected
Phenoxide ions are ambident nucleophiles, meaning they can react at either the oxygen atom (O-alkylation, desired) or the aromatic ring (C-alkylation, undesired).
Root Cause Analysis and Solutions:
-
Solvent Effects: The solvent has a significant impact on the site of alkylation.
-
Insight: Polar aprotic solvents favor O-alkylation. Protic solvents can solvate the oxygen of the phenoxide through hydrogen bonding, making the ortho and para positions of the ring more nucleophilic.
-
Recommendation: Strictly use polar aprotic solvents like DMF, DMSO, or acetonitrile to maximize O-alkylation.
-
Visualizing the Competing Pathways
Sources
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Technical Support Center: Stability of 2-(2-Bromophenoxy)-N,N-dimethylethanamine in Solution
Welcome to the technical support center for "2-(2-Bromophenoxy)-N,N-dimethylethanamine". This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges encountered when working with this compound in solution. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the integrity of your experiments.
Section 1: Troubleshooting Guide
This section addresses specific issues you may encounter during your research, offering step-by-step guidance to identify and resolve them.
Issue 1: Appearance of Unknown Peaks in Chromatographic Analysis
Symptom: When analyzing a solution of this compound via HPLC or GC, you observe unexpected peaks that are not present in the reference standard.
Potential Cause: This is a strong indicator of degradation. The molecule contains several moieties susceptible to chemical transformation under various conditions. The tertiary amine can undergo oxidation, while the brominated phenyl ring is susceptible to photodegradation, and the ether linkage could be liable to hydrolysis under harsh conditions.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected chromatographic peaks.
Step-by-Step Protocol for Investigation:
-
Review Sample History: Meticulously check the handling and storage conditions of your solution. Note any exposure to light, elevated temperatures, or extreme pH.
-
Protect from Light: Prepare a fresh solution and store it in an amber vial or wrap the container in aluminum foil. Re-analyze to see if the unknown peaks are diminished or absent. Brominated aromatic compounds are known to be susceptible to photodegradation.[1][2][3]
-
Control pH: If your solvent system is acidic or basic, consider preparing a new solution in a buffered solvent system closer to neutral pH. While the ether linkage is generally stable, extreme pH can promote hydrolysis.
-
Evaluate Thermal Stress: If the sample preparation involved heating, this could be a source of degradation. Tertiary amines can degrade at elevated temperatures.[4][5][6] Prepare a sample without the heating step and re-analyze.
-
Consider Oxidation: The tertiary amine group is prone to oxidation, which can form an N-oxide.[7] To test for this, you can try preparing your solution with degassed solvents to minimize dissolved oxygen.
-
Forced Degradation Study: If the above steps do not resolve the issue, a forced degradation study is recommended to definitively identify the degradation products and pathways. This involves intentionally exposing the compound to harsh conditions (e.g., strong acid/base, high heat, UV light, oxidizing agents). Analysis of these stressed samples, ideally by LC-MS, can help identify the masses of the degradation products.[8]
Issue 2: Decreasing Concentration of the Analyte Over Time
Symptom: You observe a progressive decrease in the concentration of this compound in your working solutions or stock solutions over a period of days or weeks, even when stored under recommended conditions.
Potential Cause: This indicates a slow, ongoing degradation process. The most likely culprits in a stored solution are gradual oxidation, photodegradation from ambient light, or reaction with trace impurities in the solvent.
Troubleshooting and Mitigation Strategies:
| Parameter | Potential Issue | Recommended Action | Scientific Rationale |
| Solvent Quality | Presence of peroxides or other reactive impurities. | Use high-purity, freshly opened solvents. For long-term storage, consider solvents specifically designated for HPLC or spectroscopy. | Trace impurities can initiate or catalyze degradation reactions. |
| Storage Temperature | Inadequate refrigeration. | Store stock solutions at 2-8°C as recommended by suppliers.[9] For long-term storage, consider aliquoting and freezing at -20°C or below. | Lower temperatures slow down the rate of most chemical reactions, including degradation. |
| Atmosphere | Presence of oxygen in the headspace. | After preparing the solution, flush the headspace of the vial with an inert gas like nitrogen or argon before sealing. | This minimizes the potential for oxidative degradation of the tertiary amine. |
| pH of Solution | Unbuffered or slightly acidic/basic solutions. | If compatible with your experimental design, buffer the solution to a neutral pH (around 7). | This can prevent acid or base-catalyzed hydrolysis of the ether linkage. |
Experimental Protocol for Stability Assessment:
-
Prepare a stock solution of this compound in your desired solvent.
-
Divide the stock solution into several aliquots in amber glass vials.
-
Store the aliquots under different conditions (e.g., room temperature, 4°C, -20°C, exposed to light, protected from light).
-
Analyze an aliquot from each storage condition at regular intervals (e.g., day 0, day 1, day 3, day 7, etc.) using a validated analytical method like HPLC-UV.
-
Plot the concentration of the parent compound versus time for each condition to determine the rate of degradation.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in solution?
A: Based on its chemical structure, the most probable degradation pathways are:
-
Oxidation of the Tertiary Amine: The nitrogen atom in the N,N-dimethylethanamine moiety is susceptible to oxidation, which would lead to the formation of the corresponding N-oxide.[7]
-
Photodegradation: The brominated aromatic ring can absorb UV light, leading to the cleavage of the carbon-bromine bond in a process known as photolysis.[1][10][11] This often results in debromination.
-
Hydrolysis of the Ether Linkage: While generally stable, the ether bond can be cleaved under harsh acidic or basic conditions, particularly at elevated temperatures. This would yield 2-bromophenol and N,N-dimethylethanolamine.
Caption: Potential degradation pathways of the target compound.
Q2: What are the ideal storage conditions for solutions of this compound?
A: For optimal stability, solutions of this compound should be stored at 2-8°C in a tightly sealed, amber glass vial to protect from light.[9] For longer-term storage, aliquoting and freezing at -20°C or below is advisable. It is also good practice to flush the vial with an inert gas like nitrogen before sealing to minimize oxidation.
Q3: Which analytical techniques are best suited for stability studies of this compound?
A: A stability-indicating analytical method is crucial. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective technique, as the bromophenyl group provides a strong chromophore. For the identification of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method as it provides molecular weight information that is critical for structural elucidation.[7][12] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, particularly for volatile degradation products.[13][14]
Q4: Can the solvent choice impact the stability of this compound?
A: Absolutely. The choice of solvent can significantly influence the stability of the compound. For instance:
-
Protic vs. Aprotic Solvents: Protic solvents (like water or methanol) may facilitate hydrolysis, especially if the pH is not controlled.
-
Solvent Purity: Using solvents that contain impurities, such as peroxides (often found in older ethers like THF or diethyl ether), can accelerate oxidative degradation.
-
Solvent Polarity: The polarity of the solvent can affect the rate of certain degradation reactions. It is always recommended to use high-purity, degassed solvents appropriate for your application.
Q5: Are there any known incompatibilities I should be aware of?
A: Yes. Based on its chemical nature and safety data sheets for similar compounds, this compound is likely incompatible with:
-
Strong Oxidizing Agents: These can aggressively oxidize the tertiary amine.
-
Strong Acids: These will form a salt with the basic tertiary amine and could potentially catalyze hydrolysis of the ether linkage.
-
Acid Chlorides and Anhydrides: These will react with the tertiary amine.[15]
Always consult the Safety Data Sheet (SDS) for the most comprehensive safety and incompatibility information.[15][16]
References
-
Impact of Solvent on the Thermal Stability of Amines. Industrial & Engineering Chemistry Research - ACS Publications. [Link]
-
Thermal stability and corrosion of tertiary amines in aqueous amine and amine-glycol-water solutions for combined acid gas and water removal. ResearchGate. [Link]
-
Photodegradation Kinetics and Solvent Effect of New Brominated Flame Retardants (NBFRS) in Liquid Medium. MDPI. [Link]
-
Effect of Various Parameters on the Thermal Stability and Corrosion of CO2-Loaded Tertiary Amine Blends. MDPI. [Link]
-
Effect of tertiary amines on the thermal stability of high-energy trinitroalkyl compounds. International Journal of Computational Engineering Research. [Link]
-
Study on photodegradation of typical new brominated flame retardants on soil minerals and actual soil. E3S Web of Conferences. [Link]
-
Study on photodegradation of typical new brominated flame retardants on soil minerals and actual soil. ResearchGate. [Link]
-
Cu-Catalyzed Hydrodehalogenation of Brominated Aromatic Pollutants in Aqueous Solution. MDPI. [Link]
-
Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. Industrial & Engineering Chemistry Research - ACS Publications. [Link]
-
Cu-Catalyzed Hydrodehalogenation of Brominated Aromatic Pollutants in Aqueous Solution. MDPI. [Link]
-
Elucidating the pathways of degradation of denagliptin. PubMed. [Link]
-
Fragmentation pathways of polycyclic polyisoprenylated benzophenones and degradation profile of nemorosone by multiple-stage tandem mass spectrometry. PubMed. [Link]
-
Analytical Methods. RSC Publishing. [Link]
-
Analysis method development for quantification of by-products formed in the production of 2-(dimethylamino)ethylacrylate. Doria.fi. [Link]
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- 2. Study on photodegradation of typical new brominated flame retardants on soil minerals and actual soil | E3S Web of Conferences [e3s-conferences.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
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- 12. Fragmentation pathways of polycyclic polyisoprenylated benzophenones and degradation profile of nemorosone by multiple-stage tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 14. doria.fi [doria.fi]
- 15. fishersci.ca [fishersci.ca]
- 16. fishersci.com [fishersci.com]
Technical Support Center: Purification of 2-(2-Bromophenoxy)-N,N-dimethylethanamine
Welcome to the technical support center for "2-(2-Bromophenoxy)-N,N-dimethylethanamine." This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges associated with the purification of this tertiary amine. Drawing from established chemical principles and field-proven methodologies, this document provides in-depth troubleshooting guides and frequently asked questions to help you achieve the desired purity for your downstream applications.
Troubleshooting Guide: Addressing Common Purification Issues
This section addresses specific problems you may encounter during the isolation and purification of this compound, which is typically synthesized via a Williamson ether synthesis from 2-bromophenol and a 2-(dimethylamino)ethyl halide.[1][2]
Question 1: My compound is streaking badly during silica gel column chromatography, leading to poor separation and mixed fractions. What's causing this and how can I fix it?
Answer:
This is the most common issue encountered when purifying basic amines on standard silica gel.
Root Cause Analysis: The streaking (or tailing) is a direct result of strong acid-base interactions between your basic tertiary amine and the acidic silanol groups (Si-OH) on the surface of the silica gel.[3][4] This interaction causes a portion of your compound to bind irreversibly or elute very slowly and non-uniformly, leading to broad, streaky bands.
Solutions:
-
Mobile Phase Modification (The Quick Fix): Deactivate the acidic sites on the silica by adding a small amount of a competing, volatile base to your eluent system.
-
Recommended Additive: Add 0.5-2% triethylamine (TEA) or ~1% ammonium hydroxide to your mobile phase (e.g., Hexane/Ethyl Acetate + 1% TEA). The TEA will preferentially bind to the acidic silanol groups, allowing your target compound to elute more symmetrically. This is a widely adopted practice for the chromatography of amines.[3][5]
-
-
Switching the Stationary Phase (The Robust Solution): If streaking persists or if your compound is particularly sensitive, changing the stationary phase is the most effective solution.
-
Basic Alumina: Alumina is generally less acidic than silica and is an excellent alternative for the purification of basic compounds. Start with a Brockmann activity II or III neutral alumina.
-
Amine-Functionalized Silica: Using a pre-treated, amine-functionalized silica (KP-NH) stationary phase is highly effective.[4] This media has the silanol groups masked, which minimizes the strong acid-base interactions that cause tailing.[3]
-
Experimental Protocol: Column Chromatography with a Mobile Phase Modifier
-
Slurry Preparation: Dry-load your crude material onto a small amount of silica gel for best results.
-
Column Packing: Pack a standard silica gel column using your initial, non-polar eluent (e.g., 100% Hexane).
-
Equilibration: Before loading your sample, equilibrate the column by flushing it with at least 3-5 column volumes of your starting mobile phase mixture containing the amine additive (e.g., 98:1:1 Hexane:Ethyl Acetate:Triethylamine).
-
Elution: Load your sample and run the gradient as determined by your Thin Layer Chromatography (TLC) analysis (remember to also add TEA to your TLC mobile phase).
-
Work-up: After pooling the pure fractions, the triethylamine can be removed under reduced pressure, often by co-evaporation with a solvent like dichloromethane.
Question 2: My final yield is very low after purification, although the crude NMR looked promising. Where could my product be going?
Answer:
Significant product loss during purification can stem from several factors, primarily irreversible binding to the stationary phase or losses during aqueous work-ups.
Potential Causes & Solutions:
-
Irreversible Adsorption on Silica: As discussed in Question 1, if you used unmodified silica gel without a basic additive, a significant portion of your amine may have permanently adhered to the column.[4] If you still have the column, you may be able to recover some product by flushing it with a highly polar, basic solvent system like 90:9:1 Dichloromethane:Methanol:Ammonium Hydroxide.
-
Losses During Acidic Washes: If your work-up involved an acidic wash (e.g., with 1M HCl) to remove basic impurities, you inadvertently converted your desired tertiary amine product into its water-soluble hydrochloride salt. This would transfer your product to the aqueous layer, which might have been discarded.
-
Emulsion Formation: Amines, especially as their salts, can act as surfactants and cause emulsions during liquid-liquid extractions, making phase separation difficult and leading to product loss at the interface. If an emulsion forms, adding a saturated brine solution can often help break it.
Decision Workflow for Purification Strategy
The following workflow can help you select the most appropriate purification strategy based on the impurities identified in your crude reaction mixture.
Caption: Decision tree for selecting a purification method.
Frequently Asked Questions (FAQs)
Q1: What is the most robust, scalable method for purifying this compound?
A: For scalability and efficiency, a classic acid-base extraction is often superior to chromatography. This chemical method leverages the basicity of the amine to separate it from neutral or acidic impurities.[6]
Mechanism:
-
Acidification: The crude product, dissolved in an organic solvent (e.g., ethyl acetate), is washed with an aqueous acid (e.g., 1M HCl). The basic amine is protonated to form its hydrochloride salt, which is soluble in the aqueous layer.
-
Separation: Neutral or acidic impurities (like unreacted 2-bromophenol) remain in the organic layer, which is then discarded.
-
Basification: The aqueous layer containing the amine salt is cooled in an ice bath and a base (e.g., 3M NaOH) is added until the solution is strongly basic (pH > 12). This deprotonates the amine salt, regenerating the water-insoluble free amine.
-
Extraction & Isolation: The free amine is then extracted back into an organic solvent, dried, and concentrated to yield the pure product.[7]
Purification Cycle: Acid-Base Extraction
Sources
Technical Support Center: Efficient Removal of Unreacted 2-Bromophenol
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the removal of unreacted 2-bromophenol from reaction mixtures. The methodologies detailed herein are grounded in established chemical principles to ensure reliable and reproducible purification outcomes.
Troubleshooting Guide & FAQs
This section addresses common challenges and questions encountered during the purification process.
Question 1: My primary purification method isn't completely removing the 2-bromophenol. What should I do?
If residual 2-bromophenol remains after your initial purification, consider the following:
-
Method Optimization: Re-evaluate the parameters of your current method. For liquid-liquid extraction, this could mean increasing the number of washes or adjusting the pH of the aqueous phase more precisely. For column chromatography, optimizing the solvent system is crucial.[1]
-
Sequential Purification: Employ a secondary purification technique. For instance, if you started with an acid-base extraction, following up with column chromatography can remove any remaining traces of 2-bromophenol.[2]
-
Recrystallization: If your desired product is a solid, recrystallization can be a highly effective final purification step to remove small amounts of impurities.[1][3]
Question 2: I'm concerned about the acidic nature of 2-bromophenol affecting my product. How can I mitigate this?
The phenolic hydroxyl group of 2-bromophenol is weakly acidic, with a pKa of approximately 8.45.[4] This acidity is the key to its removal via basic extraction. To protect acid-sensitive functional groups in your product, consider using a milder base for the extraction.
-
Mild Base Extraction: Instead of a strong base like sodium hydroxide, a solution of sodium bicarbonate can be used.[5][6] This is often sufficient to deprotonate the phenol, rendering it water-soluble, while being less likely to react with sensitive functionalities.
Question 3: How do I choose between liquid-liquid extraction and column chromatography?
The choice between these two powerful techniques depends on several factors:
-
Scale of the Reaction: For large-scale reactions, liquid-liquid extraction is often more practical and economical.[1]
-
Nature of the Product and Impurities: If the polarity difference between your product and 2-bromophenol is significant, liquid-liquid extraction is a good first choice. If the polarities are very similar, column chromatography will likely provide better separation.[7][8]
-
Desired Purity: Both methods can yield high-purity products.[9] However, for achieving the highest possible purity, especially when dealing with closely related impurities, column chromatography or HPLC is often superior.[9]
In-Depth Purification Protocols
A foundational understanding of the physicochemical properties of 2-bromophenol is essential for designing an effective purification strategy.
| Property | Value |
| Molar Mass | 173.01 g/mol [10] |
| Boiling Point | 195 °C[10] |
| Melting Point | 5 °C[10] |
| Density | 1.63 g/cm³ (at 20 °C)[10] |
| Solubility | Soluble in ethanol, ether, and alkali; slightly soluble in chloroform and water.[4] |
| pKa | 8.45[4] |
Method 1: Acid-Base Extraction
This technique leverages the acidic nature of the phenolic hydroxyl group on 2-bromophenol. By washing the organic reaction mixture with an aqueous basic solution, the 2-bromophenol is deprotonated to form the water-soluble sodium 2-bromophenoxide, which partitions into the aqueous layer.[11][12][13]
Step-by-Step Protocol:
-
Dissolution: Ensure your reaction mixture is dissolved in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Initial Wash (Optional): Perform a preliminary wash with deionized water to remove any water-soluble byproducts.
-
Basic Extraction: Add an equal volume of a saturated aqueous sodium bicarbonate solution or a 1M sodium hydroxide solution to the separatory funnel.
-
Mixing: Stopper the funnel and invert it several times, venting frequently to release any pressure buildup.
-
Separation: Allow the layers to separate fully. The aqueous layer, containing the sodium 2-bromophenoxide, can be drained off.
-
Repeat: Repeat the basic extraction two to three more times to ensure complete removal of the 2-bromophenol.
-
Final Wash: Wash the organic layer with brine (saturated NaCl solution) to remove any residual water.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to isolate your purified product.
Method 2: Column Chromatography
Column chromatography separates compounds based on their differential adsorption to a stationary phase and solubility in a mobile phase.[7][14] For separating 2-bromophenol from a less polar product, a normal-phase setup is typically employed.
Step-by-Step Protocol:
-
Stationary Phase Selection: Silica gel is a common and effective stationary phase for this separation.[1]
-
Mobile Phase Selection: A mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a slightly more polar solvent (e.g., ethyl acetate or dichloromethane) is typically used. The optimal ratio should be determined by thin-layer chromatography (TLC) beforehand.
-
Column Packing: Prepare the column by creating a slurry of the silica gel in the initial mobile phase and carefully packing it into the column.
-
Sample Loading: Dissolve the crude reaction mixture in a minimal amount of the mobile phase and carefully load it onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the mobile phase. The less polar product will travel down the column faster than the more polar 2-bromophenol.
-
Fraction Collection: Collect the eluent in fractions and monitor the separation by TLC.
-
Solvent Removal: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Decision-Making Workflow for Purification
The following diagram illustrates a logical approach to selecting the most appropriate purification strategy.
Caption: Purification method selection flowchart.
References
- Vertex AI Search. (2026, January 14).
- ResearchGate. (2017, April 26).
- Benchchem. Purification techniques for 2-Bromobenzo[h]quinazoline.
- Element Lab Solutions.
- ResearchGate. (2025, August 6).
- Chemistry LibreTexts. (2022, June 21). Acid-Base Extraction.
- Solubility of Things. 2-Bromophenol | Solubility of Things.
- EMU Physics Department. (2023, July 4).
- Web Pages. Extraction.
- Journal of the Korean Society of Water and Wastewater.
- Organic Syntheses Procedure. p-BROMOPHENOL.
- Merck Millipore. 2-Bromophenol CAS 95-56-7 | 804166.
- Google Patents. US4223166A - Process for producing 4-bromo-2-chlorophenols.
- PubChem. 2-Bromophenol | C6H5BrO | CID 7244.
- Organic Syntheses Procedure. o-BROMOPHENOL.
- SIELC Technologies. Separation of 2-Bromophenol on Newcrom R1 HPLC column.
- Wikipedia. Acid–base extraction.
- PubMed. (2017, March 1). Analysis of bromophenols in various aqueous samples using solid phase extraction followed by HPLC-MS/MS.
- Phenomenex. (2025, December 12).
- ChemicalBook. 2-Bromophenol synthesis.
- CDH Fine Chemical.
- Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction.
- Chemistry LibreTexts. (2023, January 29).
- Unknown Source.
- PubMed Central. Methodologies for the Extraction of Phenolic Compounds from Environmental Samples: New Approaches.
- Benchchem.
- YouTube. (2017, June 14).
- Sigma-Aldrich. (2025, July 15).
- Sigma-Aldrich. 2-Bromophenol 98 95-56-7.
- TCI Chemicals. 2-Bromophenol | 95-56-7 | TCI AMERICA.
- Unknown Source. Acid-Base Extraction.1.
- GoldBio.
- Unknown Source.
- YouTube. (2023, March 10).
- Science Learning Center.
- ResearchGate. (2025, August 6).
Sources
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- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 2-Bromophenol | C6H5BrO | CID 7244 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. d.web.umkc.edu [d.web.umkc.edu]
- 7. Column Chromatography: Principles and Applications | Phenomenex [phenomenex.com]
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- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. m.youtube.com [m.youtube.com]
Technical Support Center: Characterization of Impurities in 2-(2-Bromophenoxy)-N,N-dimethylethanamine
Welcome to the technical support guide for the characterization of impurities in "2-(2-Bromophenoxy)-N,N-dimethylethanamine" (API). This document is designed for researchers, analytical scientists, and drug development professionals to navigate the complexities of impurity profiling for this specific active pharmaceutical ingredient. Our goal is to provide not just protocols, but the underlying scientific rationale to empower you to troubleshoot and adapt these methods effectively.
Section 1: Frequently Asked Questions (FAQs) - Understanding Potential Impurities
This section addresses the most common questions regarding the types of impurities you may encounter and their origins. A thorough understanding of potential impurities is the first step in developing a robust analytical strategy.[1][2][3]
Q1: What are the most likely process-related impurities in a typical synthesis of this compound?
A1: The most common synthesis route is a Williamson ether synthesis. This allows us to predict several potential process-related impurities:
-
Unreacted Starting Materials:
-
2-Bromophenol: A primary starting material that may carry over if the reaction does not go to completion.
-
2-Chloro-N,N-dimethylethanamine (or its bromo/tosyl analogue): The second key reagent. Its presence indicates an incomplete reaction.
-
-
By-products:
-
Isomeric Impurities: If the starting bromophenol contains isomers (e.g., 3-bromophenol or 4-bromophenol), you may form isomeric products like 2-(3-Bromophenoxy)-N,N-dimethylethanamine or 2-(4-Bromophenoxy)-N,N-dimethylethanamine. These can be particularly challenging to separate.
-
Products of Side-Reactions: The basic conditions used in the synthesis can promote other reactions. For example, the alkylating agent could react with itself or the solvent.
-
Q2: What degradation products should I expect to see from this compound?
A2: Based on the functional groups present in the molecule (tertiary amine, ether, bromo-aromatic ring), the following degradation products are plausible, especially under forced degradation conditions.[4][5]
-
Oxidative Degradation: The tertiary amine is susceptible to oxidation, which can form the N-oxide derivative . This is a common degradation pathway for many amine-containing APIs.[5]
-
Hydrolytic Degradation: The ether linkage can be susceptible to cleavage under strong acidic or basic conditions, which would regenerate 2-Bromophenol .
-
Photolytic Degradation: Aromatic halides can be sensitive to light. UV exposure could potentially lead to de-bromination or other complex rearrangements.
Table 1: Summary of Potential Impurities
| Impurity Name | CAS Number | Type | Likely Origin |
| 2-Bromophenol | 95-56-7 | Starting Material | Incomplete Synthesis Reaction |
| 2-Chloro-N,N-dimethylethanamine | 100-35-6 | Starting Material | Incomplete Synthesis Reaction |
| 2-(3-Bromophenoxy)-N,N-dimethylethanamine | 221915-84-0 | Isomeric By-product | Impure 2-Bromophenol starting material |
| 2-(4-Bromophenoxy)-N,N-dimethylethanamine | 56955-46-9 | Isomeric By-product | Impure 2-Bromophenol starting material |
| N,N-Dimethyl-2-(2-bromophenoxy)ethanamine N-oxide | Not Available | Degradation Product | Oxidation of the tertiary amine |
Section 2: Analytical Strategy & Troubleshooting
This section provides guidance on selecting the right analytical tools and troubleshooting common issues encountered during analysis.
Analytical Workflow Diagram
Caption: General workflow for impurity identification and characterization.
Q3: My primary analytical method is HPLC-UV. What are the best starting conditions for this API?
A3: A reverse-phase HPLC method is the gold standard for this type of molecule.[2] The combination of a non-polar stationary phase with a polar mobile phase will provide good retention and separation.
-
Causality: The API is a moderately polar molecule. A C18 column provides a non-polar stationary phase that will retain the molecule via hydrophobic interactions. A mobile phase consisting of a buffered aqueous solution and an organic modifier (like acetonitrile or methanol) allows for gradient elution to separate impurities with different polarities. A phosphate buffer is often chosen for its UV transparency and effectiveness in the typical pH range of 2.5-4.5, which ensures the tertiary amine is protonated and yields good peak shape.
Protocol 1: Recommended HPLC Starting Conditions
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 20 mM Potassium Phosphate, pH adjusted to 3.0 with phosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30-31 min: 90% to 10% B
-
31-35 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 220 nm and 275 nm (The phenoxy group provides UV absorbance).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve sample in 50:50 Water:Acetonitrile at 0.5 mg/mL.
Q4: I see an unknown peak in my HPLC chromatogram. How do I identify it?
A4: This is a classic challenge in impurity profiling. The goal is to get mass and structural information.
-
Troubleshooting Steps:
-
Hyphenate your method: The most powerful tool is Liquid Chromatography-Mass Spectrometry (LC-MS).[6][7] It provides the molecular weight of the eluting peak. Run your sample using an LC-MS system with the same chromatographic conditions. The mass of the unknown peak can immediately help you narrow down the possibilities (e.g., does the mass correspond to the N-oxide or an unreacted starting material?).
-
Perform Forced Degradation: Conduct a forced degradation study (see Section 3).[8][9] If the unknown peak increases significantly under specific stress conditions (e.g., oxidation), it provides strong evidence for its identity (e.g., the N-oxide).
-
Isolate and Analyze by NMR: If the impurity is present at a sufficient level (>0.1%) and its structure cannot be determined by MS alone, it may need to be isolated using preparative HPLC. The isolated fraction can then be analyzed by Nuclear Magnetic Resonance (NMR) spectroscopy for definitive structural elucidation.[10][11][12] NMR is unparalleled for providing detailed structural information and confirming connectivity.[11]
-
Q5: How do I test for residual solvents?
A5: Residual solvents are volatile organic impurities and should be analyzed using Gas Chromatography (GC).[6][13]
-
Causality: The API itself is not volatile and would decompose at the high temperatures used in a GC injection port. Therefore, Headspace GC (HS-GC) is the required technique.[13] In HS-GC, the sample is heated in a sealed vial, allowing the volatile solvents to partition into the headspace (the gas phase above the sample). An aliquot of this headspace is then injected into the GC, leaving the non-volatile API behind. This prevents contamination of the GC system and provides a clean analysis of only the volatile components. Mass Spectrometry (MS) is the preferred detector for its high sensitivity and specificity.[14][15][16]
Section 3: Protocols for Forced Degradation Studies
Forced degradation studies are essential for developing stability-indicating methods and identifying potential degradation products.[5][8] The goal is to achieve 5-20% degradation of the API to ensure that potential degradants are formed at detectable levels.[8]
Protocol 2: Forced Degradation Experimental Setup
-
Sample Preparation: Prepare a stock solution of the API at 1 mg/mL in a suitable solvent (e.g., 50:50 Water:Acetonitrile).
-
Stress Conditions: For each condition, use one vial for the stressed sample and one for a control (stored at 5°C in the dark).
-
Acid Hydrolysis: Add HCl to a final concentration of 0.1 N. Heat at 60°C for 24 hours.
-
Base Hydrolysis: Add NaOH to a final concentration of 0.1 N. Keep at room temperature for 24 hours.
-
Oxidation: Add hydrogen peroxide (H₂O₂) to a final concentration of 3%. Keep at room temperature for 24 hours.[5]
-
Thermal Degradation: Store the stock solution at 80°C for 48 hours.
-
Photolytic Degradation: Expose the stock solution to a calibrated light source (as per ICH Q1B guidelines) for a specified duration.
-
-
Analysis: After the designated time, neutralize the acidic and basic samples. Dilute all samples to a final concentration of ~0.1 mg/mL and analyze by the developed HPLC-UV method alongside an unstressed control sample.
Forced Degradation Workflow
Caption: Workflow for conducting a forced degradation study.
Section 4: Advanced Characterization - Structural Elucidation by NMR
When MS data is insufficient, NMR is the definitive tool for structural elucidation.[10][17]
Q6: What NMR experiments are most useful for characterizing an unknown impurity of this API?
A6: A suite of 1D and 2D NMR experiments is required for unambiguous structure determination.
-
¹H NMR (Proton NMR): This is the starting point. It provides information on the number of different types of protons and their neighboring environments (via splitting patterns).
-
¹³C NMR (Carbon NMR): Shows the number of different types of carbon atoms in the molecule.
-
2D COSY (Correlation Spectroscopy): Reveals which protons are coupled (i.e., are on adjacent carbons). This is crucial for piecing together fragments of the molecule.
-
2D HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon atom it is directly attached to.
-
2D HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2-3 bonds away. This is the key experiment for connecting molecular fragments and establishing the overall carbon skeleton.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Can be used to determine the spatial proximity of atoms, which is helpful for confirming stereochemistry or isomeric structures.
These experiments, when used together, allow a chemist to piece together the complete structure of an unknown molecule without needing a reference standard.[1][10]
References
-
Use of NMR in Impurity Profiling for Pharmaceutical Products. Veeprho. [Link]
-
Pharmaceutical impurities and degradation products: uses and applications of NMR techniques. PubMed. [Link]
-
Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. CONICET. [Link]
-
The Use of NMR Spectroscopy in the Elucidation of Genotoxic Impurities. Intertek. [Link]
-
Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. Pharmachitchat. [Link]
-
Impurity profiling Techniques for Pharmaceuticals – A Review. Advances in Bioresearch. [Link]
-
Analytical Methods for Profiling Impurities in Pharmaceuticals. Technology Networks. [Link]
-
Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Biotech Spain. [Link]
-
GC MS Volatile Impurity Testing. Eurolab. [Link]
-
Full article: Development of Impurity Profiling Methods Using Modern Analytical Techniques. Taylor & Francis Online. [Link]
-
Recent trends in the impurity profile of pharmaceuticals. PMC - NIH. [Link]
-
GC-MS applications in pharmaceutical analysis. European Pharmaceutical Review. [Link]
-
GCMS Residual Solvent Analysis: What You Must Know. ResolveMass. [Link]
-
A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology. [Link]
-
Organic volatile impurities in pharmaceuticals. ResearchGate. [Link]
-
Determination of Organic Volatile Impurities in Active Pharmaceutical Ingredients. Internet Scientific Publications. [Link]
-
Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]
-
forced degradation study: Topics by Science.gov. Science.gov. [Link]
-
Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia. [Link]
-
Chromatography Method Development For Impurity Analysis And Degradation. IJCRT.org. [Link]
-
Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. PharmaInfo. [Link]
Sources
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- 2. soeagra.com [soeagra.com]
- 3. Analytical Methods for Profiling Impurities in Pharmaceuticals [wisdomlib.org]
- 4. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 5. pharmainfo.in [pharmainfo.in]
- 6. biotech-spain.com [biotech-spain.com]
- 7. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biopharminternational.com [biopharminternational.com]
- 9. forced degradation study: Topics by Science.gov [science.gov]
- 10. veeprho.com [veeprho.com]
- 11. Pharmaceutical impurities and degradation products: uses and applications of NMR techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Use of NMR Spectroscopy in the Elucidation of Genotoxic Impurities [intertek.com]
- 13. ijpsonline.com [ijpsonline.com]
- 14. testinglab.com [testinglab.com]
- 15. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 16. resolvemass.ca [resolvemass.ca]
- 17. pharmachitchat.wordpress.com [pharmachitchat.wordpress.com]
Validation & Comparative
A Comparative Analysis of 2-(2-Bromophenoxy)-N,N-dimethylethanamine and 2-(4-Bromophenoxy)-N,N-dimethylethanamine for Researchers and Drug Development Professionals
In the landscape of pharmaceutical intermediates and research chemicals, positional isomers often exhibit surprisingly divergent biological activities and physicochemical properties. This guide provides an in-depth technical comparison of two such isomers: 2-(2-Bromophenoxy)-N,N-dimethylethanamine and 2-(4-Bromophenoxy)-N,N-dimethylethanamine. While direct comparative studies on these specific molecules are limited in publicly accessible literature, this document synthesizes available data and leverages established structure-activity relationships (SAR) within the broader class of phenoxyethylamine derivatives to offer predictive insights for researchers in drug discovery and development.
Introduction and Structural Overview
This compound and 2-(4-Bromophenoxy)-N,N-dimethylethanamine share the same molecular formula (C₁₀H₁₄BrNO) and a core phenoxyethylamine scaffold. The key distinction lies in the position of the bromine atom on the phenyl ring: the ortho (2-position) versus the para (4-position). This seemingly minor structural variance can profoundly influence molecular conformation, electronic distribution, and ultimately, how the molecule interacts with biological targets.
The phenoxyethylamine moiety is a well-established pharmacophore found in a variety of biologically active compounds, including antihistamines and neurotransmitter reuptake inhibitors. The introduction of a halogen, such as bromine, can modulate a molecule's lipophilicity, metabolic stability, and receptor binding affinity.
Physicochemical Properties: A Comparative Table
| Property | This compound (ortho-isomer) | 2-(4-Bromophenoxy)-N,N-dimethylethanamine (para-isomer) | Key Differences and Implications |
| CAS Number | 2225136-73-0 (HCl salt) | 2474-07-9[1] | The free base of the ortho-isomer is less commonly cited than its hydrochloride salt, suggesting potential differences in stability or ease of handling. |
| Molecular Formula | C₁₀H₁₄BrNO | C₁₀H₁₄BrNO[1] | Identical, as they are isomers. |
| Molecular Weight | 244.13 g/mol | 244.13 g/mol [1] | Identical. |
| Appearance | Not widely reported (likely an oil or low-melting solid) | Colorless to pale yellow liquid or solid[1] | The physical state at room temperature can be influenced by purity. |
| Boiling Point | Not reported | 150-152 °C at 15 Torr | The ortho-isomer may have a slightly different boiling point due to potential intramolecular interactions and differences in crystal packing if solid. |
| Solubility | Not widely reported | Soluble in chloroform, dichloromethane | Both isomers are expected to be soluble in common organic solvents due to their structural similarities. The dimethylamino group also confers some solubility in polar solvents[1]. |
| Known Applications | Research intermediate | Intermediate in the synthesis of Tamoxifen[2] | The established use of the para-isomer in the synthesis of a well-known selective estrogen receptor modulator (SERM) highlights its utility in medicinal chemistry. The applications of the ortho-isomer are less defined in the literature. |
Synthesis and Chemical Reactivity
The synthesis of both isomers typically involves the Williamson ether synthesis, where the corresponding bromophenol is reacted with a 2-(dimethylamino)ethyl halide. The choice of base and solvent is critical for optimizing the reaction yield and minimizing side products.
General Synthetic Workflow
The following diagram illustrates a typical synthetic pathway for these compounds.
Caption: General workflow for the synthesis of bromophenoxy-N,N-dimethylethanamines.
Detailed Experimental Protocol (Exemplified for the para-isomer)
This protocol is based on general procedures for Williamson ether synthesis and should be optimized for specific laboratory conditions.
Materials:
-
4-Bromophenol
-
2-Chloro-N,N-dimethylethylamine hydrochloride
-
Sodium hydride (60% dispersion in mineral oil) or Potassium Carbonate
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetone
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-bromophenol (1.0 eq) and anhydrous DMF.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (1.1 eq) portion-wise, ensuring the temperature does not rise significantly. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour. The formation of the sodium phenoxide is observed.
-
Nucleophilic Substitution: Add 2-chloro-N,N-dimethylethylamine hydrochloride (1.1 eq) to the reaction mixture. Note: If using the hydrochloride salt, an additional equivalent of base is required to neutralize the HCl. Heat the reaction to 60-80 °C and monitor by thin-layer chromatography (TLC) until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature and carefully quench with water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with water and then brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure 2-(4-bromophenoxy)-N,N-dimethylethanamine.
Self-Validation: The purity and identity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The disappearance of the phenolic proton in the ¹H NMR spectrum and the appearance of new signals corresponding to the N,N-dimethylethanamine moiety are key indicators of a successful reaction.
Predicted Pharmacological Profiles: A Structure-Activity Relationship (SAR) Perspective
Direct pharmacological data for these two specific compounds is scarce. However, by examining the SAR of related phenoxyethylamine derivatives, we can hypothesize their potential biological activities. This class of compounds is known to interact with several biological targets, including histamine receptors and monoamine transporters.
Histamine H1 Receptor Antagonism
The core structure of the title compounds resembles that of first-generation antihistamines like diphenhydramine and bromodiphenhydramine.[3] These antihistamines are known H1 receptor antagonists (or more accurately, inverse agonists).[4]
Structural Hallmarks of H1 Antagonists:
-
A diaryl or aryl-heteroaryl system.
-
A flexible spacer, often an ethylamine chain.
-
A tertiary amine terminus.[4]
Both the ortho- and para-bromophenoxy derivatives fit this general pharmacophore. The position of the bromine atom can influence the binding affinity and selectivity. Halogen substitution on the phenyl ring is a common feature in many antihistamines (e.g., brompheniramine, chlorpheniramine) and can enhance potency.
Hypothesized Difference: The ortho-substitution may introduce steric hindrance that could alter the preferred conformation for binding to the H1 receptor compared to the para-isomer. This could lead to differences in binding affinity and antagonist potency. Without experimental data, it is difficult to predict which isomer would be more potent.
Monoamine Transporter Inhibition
Phenoxyethylamine derivatives are also known to interact with monoamine transporters, including the serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine transporter (NET). For instance, fluoxetine, a well-known selective serotonin reuptake inhibitor (SSRI), features a trifluoromethylphenoxy group.
SAR Insights:
-
The nature and position of substituents on the phenyl ring are critical for affinity and selectivity towards different transporters.
-
N,N-dimethylation of the terminal amine can decrease affinity for the serotonin receptor.[5]
Hypothesized Difference: The electronic and steric effects of the bromine atom at the ortho versus para position could lead to differential affinities for SERT, DAT, and NET. For example, studies on halogenated phenylethanolamines have shown that the position of the halogen influences beta-adrenolytic effects.[6] It is plausible that the ortho-bromo derivative might exhibit a different transporter selectivity profile compared to the para-bromo derivative.
The following diagram illustrates the potential interactions of these compounds with key biological targets based on their structural class.
Caption: Potential biological targets for the bromophenoxy-N,N-dimethylethanamine isomers.
Predicted Metabolism and Pharmacokinetics (ADME)
The metabolic fate of these compounds is likely governed by the cytochrome P450 (CYP) enzyme system, which is responsible for the metabolism of a vast number of xenobiotics.[7]
Common Metabolic Pathways for Tertiary Amines and Ethers:
-
N-dealkylation: Removal of one or both methyl groups from the tertiary amine.
-
N-oxidation: Formation of an N-oxide metabolite.
-
Aromatic hydroxylation: Addition of a hydroxyl group to the bromophenyl ring.
-
O-dealkylation: Cleavage of the ether linkage, although this is generally a less common pathway for aryl ethers compared to alkyl ethers.
The bromine atom is generally stable and less likely to be a primary site of metabolism, but its presence influences the electronic properties of the ring and can direct metabolism to other positions.
Hypothesized Difference in Metabolism: The position of the bromine atom can influence which CYP isozymes are involved in metabolism. For instance, the steric hindrance from the ortho-bromo group might hinder access to the ether linkage or the aromatic ring for certain CYP enzymes, potentially leading to a different metabolite profile or a slower rate of metabolism compared to the more accessible para-isomer. This could translate to differences in their pharmacokinetic profiles, such as half-life and clearance.
Toxicological Considerations
The toxicological profiles of these specific isomers have not been extensively studied. However, general toxicological concerns for this class of compounds would include:
-
Irritant properties: As with many amines, these compounds may be irritants to the skin, eyes, and respiratory tract.[1]
-
CNS effects: Given their potential to interact with CNS targets like histamine receptors and monoamine transporters, dose-dependent central nervous system effects (e.g., sedation, stimulation) are possible.
-
Metabolite-related toxicity: The formation of reactive metabolites during CYP-mediated metabolism is a potential concern for many xenobiotics.
General studies on brominated aromatic compounds suggest that their toxicity can vary widely depending on the specific structure and the potential for metabolism to more toxic byproducts.[8]
Analytical Characterization and Separation
The differentiation and quantification of these positional isomers are crucial for their use in research and development. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the primary techniques for this purpose.
Chromatographic Separation Workflow
Caption: General analytical workflow for the separation and detection of the isomers.
Protocol for Isomer Separation by HPLC
Objective: To develop a reverse-phase HPLC method for the separation of this compound and 2-(4-bromophenoxy)-N,N-dimethylethanamine.
Materials and Instrumentation:
-
HPLC system with a UV or PDA detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or trifluoroacetic acid (for mobile phase modification)
Procedure:
-
Standard Preparation: Prepare individual stock solutions of each isomer in acetonitrile or a suitable solvent. Create a mixed standard solution containing both isomers.
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water with a small amount of acidifier (e.g., 0.1% formic acid) to ensure the amine is protonated and to improve peak shape.
-
Chromatographic Conditions (Starting Point):
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 220 nm and 275 nm (or scan with PDA)
-
Gradient: Start with a higher percentage of the aqueous phase and gradually increase the percentage of acetonitrile. A suggested starting gradient could be 10% to 90% acetonitrile over 20 minutes.
-
-
Method Optimization: Inject the mixed standard and evaluate the separation. The para-isomer is generally expected to be slightly more retained on a C18 column than the ortho-isomer due to potential differences in hydrophobicity and interaction with the stationary phase. Adjust the gradient slope, starting and ending percentages of acetonitrile, and mobile phase pH to achieve baseline separation (Resolution > 1.5).
-
Validation: Once a suitable separation is achieved, the method should be validated for parameters such as linearity, accuracy, precision, and limit of detection/quantification according to relevant guidelines.
Conclusion and Future Directions
This guide provides a comparative overview of this compound and 2-(4-Bromophenoxy)-N,N-dimethylethanamine based on available data and structure-activity relationship principles. While the para-isomer is a known pharmaceutical intermediate, the properties and potential applications of the ortho-isomer remain largely unexplored.
The key takeaway for researchers is that the positional isomerism is likely to lead to significant differences in their biological activity, metabolic stability, and pharmacokinetic profiles. The hypotheses presented here, based on the broader class of phenoxyethylamines, provide a rational basis for initiating experimental investigations into these compounds.
Future experimental work should focus on:
-
Direct, head-to-head pharmacological screening of both isomers against a panel of relevant targets, including histamine receptors and monoamine transporters.
-
In vitro metabolism studies using human liver microsomes to identify metabolites and determine metabolic stability.
-
Comparative toxicological assessments to evaluate their safety profiles.
Such studies will be invaluable in unlocking the potential of these isomers for drug discovery and development and in providing a clearer understanding of the impact of positional isomerism in this important chemical class.
References
- Bercher, H., & Grisk, A. (1976). [Structure-activity Relationships of Halogenated Phenylethanolamine and Phenoxypropanolamine]. Acta Biologica et Medica Germanica, 35(1), 79–85.
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Pharmaffiliates. (n.d.). Chemical Name : 2-(4-Bromophenoxy)-N,N-dimethylethylamine-d6. Retrieved from [Link]
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MicroSolv Technology Corporation. (2025). Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation. Retrieved from [Link]
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A Comparative Guide to the Reactivity of Ortho- vs. Para-Bromo-Substituted Phenoxyethanamines
For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules, the selection of appropriately substituted building blocks is paramount to achieving desired synthetic outcomes. This guide provides an in-depth technical comparison of the reactivity of ortho-bromo-substituted phenoxyethanamines and their para-substituted counterparts. By examining the interplay of electronic and steric effects, we will elucidate the expected differences in their behavior in common and synthetically valuable transformations, namely Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions. This guide is designed to be a practical resource, offering not only a robust theoretical framework but also actionable experimental protocols for empirical validation.
Theoretical Framework: Unraveling the Nuances of Isomeric Reactivity
The differential reactivity of ortho- and para-bromo-substituted phenoxyethanamines is a direct consequence of the interplay between the electronic nature of the phenoxyethanamine substituent and the steric environment around the carbon-bromine bond.
Electronic Effects: The phenoxyethanamine moiety, as a substituted ether, is generally considered an electron-donating group (EDG) through resonance (+R effect) and an electron-withdrawing group through induction (-I effect) due to the electronegativity of the oxygen atom. The resonance effect, which involves the delocalization of the oxygen lone pair into the aromatic ring, is more pronounced at the ortho and para positions. This increased electron density at these positions generally disfavors traditional SNAr reactions, which proceed more readily on electron-poor aromatic rings.[1] Conversely, this electron-donating character can influence the oxidative addition step in palladium-catalyzed cross-coupling reactions.
Steric Effects: The spatial arrangement of the substituents plays a critical role in determining reactivity.[2][3] The ortho-isomer is inherently more sterically hindered due to the proximity of the phenoxyethanamine group to the bromine atom. This steric congestion can impede the approach of a nucleophile in an SNAr reaction and a bulky palladium catalyst complex in cross-coupling reactions, thereby reducing the reaction rate compared to the less hindered para-isomer.[4][5]
Reactivity in Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a key transformation for the functionalization of aryl halides. The reaction typically proceeds through a two-step addition-elimination mechanism, involving a resonance-stabilized intermediate known as a Meisenheimer complex.[6][7] The rate of this reaction is highly sensitive to the electronic properties of the aromatic ring.
For SNAr to occur, the aromatic ring must be sufficiently electron-deficient to be attacked by a nucleophile.[1] The presence of strong electron-withdrawing groups (EWGs) at the ortho and/or para positions to the leaving group is typically required to stabilize the negatively charged Meisenheimer intermediate.[6]
The phenoxyethanamine group is not a strong electron-withdrawing group. In fact, its resonance electron-donating effect would be expected to deactivate the ring towards SNAr. However, for the purpose of comparison, if an SNAr reaction were to be forced under harsh conditions, the relative reactivity of the ortho and para isomers would be dictated by a balance of inductive and steric effects.
| Isomer | Expected SNAr Reactivity | Rationale |
| ortho-Bromo-substituted Phenoxyethanamine | Lower | Steric Hindrance: The bulky phenoxyethanamine group ortho to the bromine atom will sterically hinder the approach of the incoming nucleophile to the carbon bearing the bromine.[3] This will raise the activation energy of the first, rate-determining step. |
| para-Bromo-substituted Phenoxyethanamine | Higher | Reduced Steric Hindrance: The para-position is sterically unencumbered, allowing for a more facile approach of the nucleophile. |
It is important to note that without the presence of a strong activating group (like a nitro group), SNAr reactions on these substrates are expected to be very slow and require forcing conditions.
Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds, respectively. The catalytic cycle for these reactions typically involves three key steps: oxidative addition, transmetalation (for Suzuki-Miyaura) or coordination of the amine (for Buchwald-Hartwig), and reductive elimination.
The oxidative addition of the aryl bromide to the palladium(0) catalyst is often the rate-determining step and is sensitive to both electronic and steric factors.
| Isomer | Expected Cross-Coupling Reactivity | Rationale |
| ortho-Bromo-substituted Phenoxyethanamine | Lower | Steric Hindrance: The ortho-phenoxyethanamine group creates significant steric bulk around the C-Br bond, which can impede the coordination and oxidative addition of the palladium catalyst. This steric clash increases the activation energy for this crucial step.[4] |
| para-Bromo-substituted Phenoxyethanamine | Higher | Reduced Steric Hindrance: The para-isomer presents a much more accessible C-Br bond for the palladium catalyst, leading to a faster rate of oxidative addition and overall higher reaction rates.[5] |
This trend is generally observed in cross-coupling reactions of substituted aryl halides, where para-isomers are often more reactive than their ortho-counterparts due to minimized steric hindrance.[5]
Experimental Protocols for Reactivity Comparison
To empirically validate the theoretical predictions, a series of competitive experiments can be designed. The following protocols are provided as a starting point for such investigations.
Protocol 1: Competitive Suzuki-Miyaura Cross-Coupling
This experiment will directly compare the reactivity of the ortho- and para-isomers in a Suzuki-Miyaura reaction.
Workflow Diagram:
Caption: Workflow for the competitive Buchwald-Hartwig amination experiment.
Step-by-Step Methodology:
-
To a dry Schlenk flask under an argon atmosphere, add 2-(2-bromophenoxy)ethanamine (1 mmol), 2-(4-bromophenoxy)ethanamine (1 mmol), tris(dibenzylideneacetone)dipalladium(0) (0.02 mmol), XPhos (0.08 mmol), and sodium tert-butoxide (1.4 mmol).
-
Add anhydrous toluene (10 mL) followed by morpholine (1.2 mmol).
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Take aliquots of the reaction mixture at 30, 60, 120, and 240 minutes. Quench with saturated aqueous ammonium chloride and extract with ethyl acetate.
-
Analyze the organic extracts by LC-MS to determine the relative amounts of the ortho- and para-aminated products and the remaining starting materials.
Concluding Remarks
The reactivity of ortho- and para-bromo-substituted phenoxyethanamines is a nuanced interplay of electronic and steric factors. Based on established principles, it is predicted that the para-isomer will exhibit significantly higher reactivity in palladium-catalyzed cross-coupling reactions due to reduced steric hindrance around the C-Br bond. In the case of nucleophilic aromatic substitution, the para-isomer is also expected to be more reactive , although these reactions are generally disfavored for this class of compounds without strong activating groups. The provided experimental protocols offer a robust framework for the empirical validation of these predictions, enabling researchers to make informed decisions in the design and execution of their synthetic strategies.
References
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- Le Fèvre, R. J. W. Volume effects of alkyl groups in aromatic compounds. Part V. The monosulphonation of p-cymene. J. Chem. Soc.1934, 1501-1502.
- Ingold, C. K.; Vass, C. C. N. The nature of the alternating effect in carbon chains. Part XXIII. Anomalous orientation by halogens, and its bearing on the problem of the ortho–para ratio, in aromatic substitution. J. Chem. Soc.1928, 417-425.
- Hammett, L. P. The Effect of Structure upon the Reactions of Organic Compounds. Benzene Derivatives. J. Am. Chem. Soc.1937, 59, 96-103.
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Wikipedia contributors. Nucleophilic aromatic substitution. Wikipedia, The Free Encyclopedia. [Link] (accessed Jan 17, 2026).
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A Comparative Guide to the Synthesis of 2-(2-Bromophenoxy)-N,N-dimethylethanamine: From Classical Reactions to Modern Catalysis
For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. 2-(2-Bromophenoxy)-N,N-dimethylethanamine is a valuable building block, featuring a diaryl ether linkage and a tertiary amine, motifs common in pharmacologically active compounds. This guide provides an in-depth comparison of the primary synthetic routes to this target molecule, evaluating each method's performance, underlying mechanics, and practical considerations. We will move from the foundational Williamson ether synthesis to the more robust copper-catalyzed Ullmann condensation and the versatile palladium-catalyzed Buchwald-Hartwig coupling, supported by experimental data and protocols.
Strategic Overview: The Core Challenge
The central transformation in synthesizing this compound is the formation of an aryl-alkyl ether bond. The choice of synthetic strategy hinges on factors such as starting material availability, desired yield, scalability, cost, and tolerance for specific functional groups. We will dissect three major strategies for forging this crucial C-O bond.
Caption: Core strategies for synthesizing the target ether.
Route 1: The Classic Approach - Williamson Ether Synthesis
The Williamson ether synthesis is a cornerstone of organic chemistry, forming an ether from an organohalide and a deprotonated alcohol (an alkoxide). In this context, the most logical pathway involves the reaction of the 2-bromophenoxide ion with an electrophilic 2-(dimethylamino)ethyl halide.
Mechanistic Principle: This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][2] A strong base is used to deprotonate the weakly acidic hydroxyl group of 2-bromophenol, generating a potent phenoxide nucleophile. This nucleophile then attacks the electrophilic carbon of the 2-chloro-N,N-dimethylethanamine, displacing the chloride leaving group.
Caption: Workflow for the Williamson Ether Synthesis.
Experimental Protocol
-
Phenoxide Generation: To a stirred solution of 2-bromophenol (1.0 eq) in a polar aprotic solvent such as DMF or DMSO (approx. 0.5 M), add a strong base like sodium hydride (NaH, 1.1 eq) portion-wise at 0 °C under an inert atmosphere (N₂ or Ar).[3] Allow the mixture to stir for 30-60 minutes at room temperature until hydrogen evolution ceases.
-
Alkylation: Add 2-chloro-N,N-dimethylethanamine hydrochloride (1.1 eq) to the reaction mixture. Note: If using the hydrochloride salt, an additional equivalent of base (e.g., another eq of NaH or a non-nucleophilic base like triethylamine) is required to free the amine.
-
Reaction: Heat the mixture to 80-100 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Work-up and Purification: Cool the reaction to room temperature and carefully quench with water. Extract the aqueous phase with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is typically purified by column chromatography or vacuum distillation.
Performance Analysis
| Parameter | Assessment | Rationale |
| Yield | Moderate to Good | Typically 60-80%. Yields can be compromised by the stability of the alkylating agent and potential side reactions. |
| Reagent Cost | Low | 2-bromophenol, NaH, and 2-chloro-N,N-dimethylethanamine HCl are commodity chemicals. |
| Conditions | Moderate | Requires elevated temperatures and an inert atmosphere, but avoids expensive or highly sensitive catalysts. |
| Scalability | Good | The procedure is straightforward and generally scalable, though exotherms during base addition must be managed. |
| Limitations | Substrate-Dependent | The alkyl halide must be a good SN2 substrate (primary halides are best).[1][2] The use of the hydrochloride salt of the amine adds complexity. |
Route 2: The Robust Alternative - Ullmann Condensation
The Ullmann condensation is a copper-catalyzed reaction that forms aryl ethers from an aryl halide and an alcohol.[4][5] This method is particularly useful when SN2 approaches are inefficient. For this synthesis, it involves the coupling of 2-bromophenol with 2-(dimethylamino)ethanol.
Mechanistic Principle: The reaction is believed to involve the formation of a copper(I) alkoxide from 2-(dimethylamino)ethanol. This copper species then undergoes a reaction with 2-bromophenol in a process that resembles nucleophilic aromatic substitution, although the precise mechanism can be complex.[4][6] Traditional Ullmann reactions required harsh conditions, but modern variations use ligands to facilitate the process at lower temperatures.
Caption: Workflow for the Ullmann Condensation.
Experimental Protocol
-
Reaction Setup: In a reaction vessel, combine 2-bromophenol (1.0 eq), 2-(dimethylamino)ethanol (1.2-1.5 eq), a copper catalyst such as copper(I) iodide (CuI, 10-20 mol%), and a base like potassium carbonate (K₂CO₃, 2.0 eq).
-
Solvent and Conditions: Add a high-boiling polar solvent such as pyridine or DMF.[7] Heat the mixture to high temperatures, often in excess of 150 °C, under an inert atmosphere.[4][7]
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS until completion (typically 12-24 hours).
-
Work-up and Purification: Cool the mixture, dilute with water, and extract with an organic solvent. The removal of copper residues is a critical step and may require washing the organic phase with an ammonia solution. The combined organic layers are then washed, dried, and concentrated. The product is purified by chromatography or distillation.
Performance Analysis
| Parameter | Assessment | Rationale |
| Yield | Moderate | Yields can be variable, often in the 40-70% range, depending heavily on the specific conditions and catalyst system. |
| Reagent Cost | Moderate | Copper catalysts are inexpensive, but the need for high temperatures translates to higher energy costs. |
| Conditions | Harsh | High temperatures and long reaction times are typical, which can limit functional group tolerance.[4] |
| Scalability | Moderate | High temperatures can pose challenges on a large scale. Product purification to remove copper can be difficult. |
| Limitations | Poor Functional Group Tolerance | The harsh conditions are incompatible with many sensitive functional groups. Catalyst removal can be cumbersome. |
Route 3: The Modern Powerhouse - Buchwald-Hartwig C-O Coupling
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction renowned for C-N bond formation, but its principles have been expertly extended to C-O bond formation.[8] This represents the state-of-the-art for constructing aryl ethers, offering mild conditions and broad substrate scope.
Mechanistic Principle: The reaction proceeds through a Pd(0)/Pd(II) catalytic cycle.[9][10]
-
Oxidative Addition: The aryl bromide (2-bromophenol) oxidatively adds to a Pd(0) complex.
-
Ligand Exchange/Deprotonation: The alcohol (2-(dimethylamino)ethanol) coordinates to the palladium center, and a base deprotonates it to form a palladium alkoxide.
-
Reductive Elimination: The aryl group and the alkoxide group reductively eliminate from the palladium center, forming the desired C-O bond and regenerating the active Pd(0) catalyst.[9]
Caption: Workflow for the Buchwald-Hartwig C-O Coupling.
Experimental Protocol
-
Reaction Setup: Under a strict inert atmosphere (glovebox or Schlenk line), charge a dry reaction vessel with a palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%), a suitable phosphine ligand (e.g., Xantphos or a biarylphosphine ligand, 2-10 mol%), and a strong, non-nucleophilic base (e.g., Cs₂CO₃ or K₃PO₄, 1.5-2.0 eq).[9]
-
Addition of Reagents: Add 2-bromophenol (1.0 eq) and 2-(dimethylamino)ethanol (1.2 eq), followed by an anhydrous, deoxygenated solvent such as toluene or dioxane.
-
Reaction: Heat the mixture to 80-110 °C and stir until the reaction is complete as judged by TLC or LC-MS (often 4-16 hours).
-
Work-up and Purification: Cool the reaction mixture, dilute with an organic solvent, and filter through a pad of Celite to remove the palladium catalyst and inorganic salts. Concentrate the filtrate and purify the resulting crude product by column chromatography.
Performance Analysis
| Parameter | Assessment | Rationale |
| Yield | Good to Excellent | Typically >85%. This method is highly efficient and reliable for C-O bond formation. |
| Reagent Cost | High | Palladium catalysts and specialized phosphine ligands are expensive, making this route less economical for large-scale production unless catalyst loading can be minimized. |
| Conditions | Mild | Significantly milder temperatures than the Ullmann reaction. Requires a strict inert atmosphere due to the air-sensitivity of the catalyst. |
| Scalability | Good | The reaction is high-yielding and clean, which simplifies purification. However, catalyst cost and removal are key considerations for scaling up. |
| Limitations | Cost and Sensitivity | The primary drawbacks are the high cost of the catalyst system and its sensitivity to air and moisture. |
Comparative Summary and Recommendation
| Feature | Williamson Ether Synthesis | Ullmann Condensation | Buchwald-Hartwig Coupling |
| Typical Yield | 60-80% | 40-70% | >85% |
| Reaction Temp. | 80-100 °C | >150 °C | 80-110 °C |
| Catalyst Cost | None | Low (Copper) | High (Palladium/Ligand) |
| Key Advantage | Simplicity, Low Cost | Robust for difficult substrates | High Yield, Mild Conditions |
| Key Disadvantage | Moderate Yields, Substrate Limits | Harsh Conditions, Metal Removal | Catalyst Cost & Sensitivity |
Recommendation for Selection:
-
For rapid, cost-effective, small-scale synthesis: The Williamson Ether Synthesis is often the first choice due to its simplicity and the low cost of reagents.
-
For legacy processes or when palladium is not an option: The Ullmann Condensation provides a robust, albeit harsh, method for forming the required bond.
-
For high-value applications, complex substrates, or when maximizing yield is critical: The Buchwald-Hartwig C-O Coupling is the superior method, providing excellent yields under relatively mild conditions, justifying the higher upfront cost of the catalyst system.
This guide illustrates the evolution of synthetic strategy for a fundamental transformation. While classical methods remain viable, modern catalytic systems offer unparalleled efficiency and versatility, empowering chemists to construct complex molecules with greater precision and in higher yields.
References
-
Wikipedia contributors. (2023). Ullmann condensation. In Wikipedia, The Free Encyclopedia. [Link][4]
-
Xiong, H., et al. (2002). Solid-Phase Synthesis of Alkyl Aryl Ethers via the Ullmann Condensation. Journal of Combinatorial Chemistry, 4(5), 536-539. [Link][7][11]
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. [Link][6]
-
Wikipedia contributors. (2023). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. [Link][8]
-
J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. [Link][9]
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Organic-Reaction.com. (2026). Preparation of sec and tert amines by Buchwald-Hartwig Amination. [Link][10]
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Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link][1]
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Chemistry Steps. (n.d.). The Williamson Ether Synthesis. [Link][2]
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Validation of "2-(2-Bromophenoxy)-N,N-dimethylethanamine" structure by NMR and MS
<_ _>## Orthogonal Strategies for Unambiguous Structural Verification: A Comparative Guide to NMR and MS Analysis of 2-(2-Bromophenoxy)-N,N-dimethylethanamine
Abstract
In the landscape of drug discovery and development, the unequivocal confirmation of a molecule's structure is a cornerstone of regulatory compliance and therapeutic success. This guide provides an in-depth comparative analysis of two pivotal analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), for the structural validation of the small molecule, this compound. By delving into the causality behind experimental choices and presenting detailed, self-validating protocols, this document serves as a practical resource for researchers, scientists, and drug development professionals. We will explore how the complementary nature of NMR and MS provides a robust, orthogonal approach to structural elucidation, ensuring the highest level of confidence in molecular identity.
Introduction: The Imperative of Structural Integrity in Drug Development
The journey from a promising lead compound to a marketed therapeutic is paved with rigorous analytical checkpoints. Among the most critical is the definitive confirmation of the molecular structure. An erroneous structural assignment can lead to misinterpreted biological data, wasted resources, and potentially catastrophic safety issues. Therefore, employing orthogonal analytical techniques—methods that rely on different physical principles—is not merely good practice but a scientific necessity for robust structural verification.[1][2]
This guide focuses on the synergistic application of NMR and MS to validate the structure of this compound, a compound featuring a substituted aromatic ring, an ether linkage, and a tertiary amine—a constellation of functional groups common in pharmaceutical agents. We will dissect how NMR provides a detailed map of the atomic connectivity and chemical environment, while MS delivers a precise molecular weight and elemental composition, together leaving no room for structural ambiguity.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Molecular Blueprint
NMR spectroscopy is arguably the most powerful technique for the de novo structure elucidation of organic molecules in solution.[3][4] It probes the magnetic properties of atomic nuclei, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For this compound, a combination of one-dimensional (¹H and ¹³C) and potentially two-dimensional NMR experiments provides a comprehensive structural picture.
¹H NMR: Mapping the Proton Framework
¹H NMR spectroscopy provides information on the number of different types of protons, their relative numbers, and their neighboring protons.
-
Chemical Shift (δ): The position of a proton signal in the spectrum is indicative of its electronic environment. Protons attached to or near electronegative atoms (like oxygen and bromine) are "deshielded" and appear at higher chemical shifts (downfield).[5]
-
Aromatic Protons (6.5-8.5 ppm): The four protons on the brominated benzene ring will resonate in this region.[6][7][8] The substitution pattern will dictate the complexity of the splitting patterns.
-
-OCH₂- Protons (~4.0-4.5 ppm): The methylene protons adjacent to the ether oxygen will be significantly deshielded.
-
-NCH₂- Protons (~2.5-3.0 ppm): The methylene protons adjacent to the nitrogen will also be downfield, but typically less so than the -OCH₂- protons.
-
-N(CH₃)₂ Protons (~2.2-2.6 ppm): The six protons of the two methyl groups on the nitrogen will appear as a singlet, being chemically equivalent.
-
-
Integration: The area under each signal is proportional to the number of protons it represents. This allows for a quantitative comparison of the different proton environments.
-
Spin-Spin Splitting (Coupling): The signal for a proton is split into multiple peaks by the influence of neighboring, non-equivalent protons. The "n+1 rule" is a useful first-order approximation, where 'n' is the number of adjacent, equivalent protons. This provides direct evidence of atomic connectivity. For instance, the -OCH₂- and -NCH₂- protons would likely appear as triplets, as they are adjacent to each other.
¹³C NMR and DEPT: Unveiling the Carbon Skeleton
¹³C NMR spectroscopy provides a count of the number of non-equivalent carbon atoms in a molecule.
-
Broadband Decoupled ¹³C NMR: This standard experiment shows a single peak for each unique carbon atom. The chemical shifts provide information about the carbon's hybridization and electronic environment.
-
Aromatic Carbons (110-160 ppm): The six carbons of the benzene ring will appear in this region. The carbon attached to the bromine will have a distinct chemical shift.[7][8]
-
-OCH₂- Carbon (~60-70 ppm): The carbon bonded to the ether oxygen.
-
-NCH₂- Carbon (~50-60 ppm): The carbon adjacent to the nitrogen.
-
-N(CH₃)₂ Carbon (~45 ppm): The two equivalent methyl carbons.
-
-
Distortionless Enhancement by Polarization Transfer (DEPT): DEPT experiments are invaluable for determining the number of hydrogens attached to each carbon.[9][10][11][12]
Hypothetical NMR Data for this compound
| Assignment | ¹H NMR (Predicted) | ¹³C NMR (Predicted) | DEPT-135 |
| Aromatic CHs | δ 6.8-7.6 (m, 4H) | δ 110-135 (4 signals) | Positive |
| C-O (Aromatic) | - | δ 155 | No Signal |
| C-Br (Aromatic) | - | δ 112 | No Signal |
| -OCH₂- | δ 4.1 (t, 2H) | δ 67 | Negative |
| -NCH₂- | δ 2.8 (t, 2H) | δ 58 | Negative |
| -N(CH₃)₂ | δ 2.3 (s, 6H) | δ 45 | Positive |
Note: Predicted chemical shifts are approximate and can be influenced by the solvent and other experimental conditions.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[1] Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Instrument Setup: The experiments should be performed on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Ensure adequate signal-to-noise by adjusting the number of scans.
-
¹³C NMR and DEPT Acquisition: Acquire a broadband proton-decoupled ¹³C spectrum. Following this, run DEPT-90 and DEPT-135 experiments to differentiate between CH, CH₂, and CH₃ groups.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H spectrum and reference the chemical shifts to TMS.
Mass Spectrometry (MS): The Molecular Weight and Formula
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[14] For structural validation, "soft" ionization techniques like Electrospray Ionization (ESI) are particularly useful as they typically produce the intact molecular ion with minimal fragmentation, directly providing the molecular weight.[15][16][17][18]
High-Resolution Mass Spectrometry (HRMS)
HRMS provides a highly accurate mass measurement, which allows for the determination of the elemental composition of the molecule. This is a critical step in confirming the molecular formula. For this compound (C₁₀H₁₄BrNO), the presence of bromine is a key isotopic signature. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This will result in two molecular ion peaks of nearly equal intensity, separated by 2 m/z units, which is a definitive indicator of the presence of a single bromine atom.
Tandem Mass Spectrometry (MS/MS): The Fragmentation Fingerprint
While soft ionization minimizes fragmentation, controlled fragmentation can be induced in a tandem mass spectrometer (MS/MS).[18] The fragmentation pattern provides a "fingerprint" of the molecule and offers valuable information about its substructures.[19][20][21][22]
Expected Fragmentation Pathways:
-
Alpha-Cleavage: The bond adjacent to the nitrogen atom is prone to cleavage. This would result in the loss of a methyl radical or the formation of an iminium ion, a characteristic fragmentation for amines.[21]
-
Cleavage of the Ether Bond: The C-O bond of the ether can break, leading to fragments corresponding to the bromophenoxy and the dimethylaminoethyl moieties.
-
Loss of the Dimethylamine Group: Cleavage of the bond between the ethyl chain and the nitrogen can occur.
Hypothetical MS Data for this compound
| Ion | m/z (⁷⁹Br / ⁸¹Br) | Interpretation |
| [M+H]⁺ | 244.03 / 246.03 | Protonated Molecular Ion |
| [M-CH₃]⁺ | 229.01 / 231.01 | Loss of a methyl group |
| [C₈H₉BrO]⁺ | 200.98 / 202.98 | Cleavage of the ethylamine side chain |
| [C₂H₅N(CH₃)₂]⁺ | 72.08 | Dimethylaminoethyl fragment |
Experimental Protocol: MS Analysis
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 1-10 µg/mL) in a suitable solvent system, typically a mixture of water and an organic solvent like acetonitrile or methanol, often with a small amount of acid (e.g., formic acid) to promote protonation.
-
Instrument Setup: The analysis should be performed on a high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap instrument, equipped with an ESI source.
-
MS Acquisition: Infuse the sample solution directly into the mass spectrometer or inject it via a liquid chromatography system. Acquire a full scan mass spectrum in positive ion mode to observe the protonated molecular ion [M+H]⁺.
-
MS/MS Acquisition: Select the [M+H]⁺ ion as the precursor ion and subject it to collision-induced dissociation (CID) to generate a fragment ion spectrum.
-
Data Analysis: Determine the accurate mass of the molecular ion and use it to calculate the elemental composition. Analyze the fragmentation pattern to identify key substructures and confirm the connectivity.
Comparative Analysis: The Power of Orthogonality
Neither NMR nor MS alone can provide the same level of structural confidence as their combined use.
| Feature | NMR Spectroscopy | Mass Spectrometry |
| Primary Information | Atomic connectivity, chemical environment, stereochemistry | Molecular weight, elemental formula, substructures |
| Sample State | Solution | Gas phase ions |
| Strengths | Detailed structural information, non-destructive | High sensitivity, accurate mass, isotopic information |
| Limitations | Lower sensitivity, requires pure sample | Limited connectivity information from a single MS scan |
The true power lies in the cross-validation of the data from both techniques.[1] The molecular formula determined by HRMS must be consistent with the number and types of atoms identified by ¹H and ¹³C NMR. The substructures inferred from the MS/MS fragmentation pattern should correspond to the functional groups and connectivity revealed by the NMR spectra.
Workflow for Integrated Structural Validation
Caption: Integrated workflow for the structural validation of this compound using NMR and MS.
Conclusion
The structural validation of a pharmaceutical compound is a multi-faceted challenge that demands a rigorous and orthogonal analytical approach. As demonstrated with this compound, the synergistic use of NMR spectroscopy and mass spectrometry provides an unparalleled level of confidence in the assigned structure. NMR elucidates the intricate details of the atomic framework, while MS confirms the elemental composition and molecular weight with high precision. By integrating the data from these two powerful techniques, researchers can build a self-validating system that ensures the structural integrity of their compounds, a critical step in the path toward safe and effective medicines.
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A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC - NIH. Available at: [Link]
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Identifying Specific Small-Molecule Interactions Using Electrospray Ionization Mass Spectrometry | Analytical Chemistry - ACS Publications. Available at: [Link]
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Refined Model for Ionization of Small Molecules in Electrospray Mass Spectrometry | Chemistry Letters | Oxford Academic. Available at: [Link]
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A Comparative Guide to the Quantitative Analysis of 2-(2-Bromophenoxy)-N,N-dimethylethanamine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Analytical Imperative for Novel Phenoxy Alkylamines
2-(2-Bromophenoxy)-N,N-dimethylethanamine is a tertiary amine belonging to the phenoxy alkylamine class of compounds. Its structural similarity to known pharmacologically active molecules, such as the antihistamine embramine, suggests its potential as a research chemical or a synthetic intermediate in drug discovery.[1] Accurate and precise quantification of this compound is paramount for ensuring the quality, safety, and efficacy of any potential therapeutic agent. This guide will compare two of the most powerful and widely used analytical techniques for the quantification of such pharmaceutical compounds: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). We will delve into the theoretical underpinnings of each technique, provide detailed experimental protocols, and present a comparative analysis of their performance characteristics.
Synthesis and Potential Impurities: A Proactive Approach to Analytical Method Development
A thorough understanding of the synthetic route is critical for developing a robust analytical method capable of separating the target analyte from potential process-related impurities. A likely and efficient method for the synthesis of this compound is the Williamson ether synthesis.[2][3] This reaction involves the nucleophilic substitution of a halide by an alkoxide.
Caption: Proposed Williamson ether synthesis route.
This synthetic pathway can potentially introduce several impurities that a well-designed analytical method must be able to resolve and quantify:
-
Unreacted Starting Materials: Residual 2-bromophenol and 2-(dimethylamino)ethyl chloride.
-
Side-Reaction Byproducts: Elimination of HCl from 2-(dimethylamino)ethyl chloride to form N,N-dimethylvinylamine, especially if a sterically hindered base is used.
-
Over-brominated Species: If the starting bromophenol contains dibrominated impurities, corresponding diether byproducts could be formed.
-
Isomeric Impurities: Contamination of the 2-bromophenol starting material with 3- or 4-bromophenol would lead to the formation of the corresponding isomeric products.
Head-to-Head Comparison: HPLC vs. GC-MS for Quantitative Analysis
The choice between HPLC and GC-MS for the quantitative analysis of this compound depends on several factors, including the required sensitivity, selectivity, and the nature of the sample matrix.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase, followed by mass-based detection. |
| Analyte Suitability | Well-suited for non-volatile and thermally labile compounds. | Requires volatile and thermally stable analytes. Derivatization may be necessary for polar compounds. |
| Selectivity | Good selectivity based on retention time. Diode-array detection (DAD) can provide spectral information for peak purity assessment. | Excellent selectivity based on both retention time and mass fragmentation patterns, providing a high degree of confidence in analyte identification. |
| Sensitivity | Good sensitivity, typically in the µg/mL to ng/mL range with UV detection. | Excellent sensitivity, often reaching pg/mL levels, especially with selected ion monitoring (SIM). |
| Sample Throughput | Generally higher throughput due to shorter run times and less sample preparation. | Can have longer run times, and derivatization, if required, adds to the sample preparation time. |
| Instrumentation Cost | Lower initial instrument cost compared to GC-MS. | Higher initial instrument cost. |
| Method Development | Can be more complex due to the variety of columns and mobile phase combinations. | Often more straightforward, particularly for routine analysis. |
Recommended Analytical Protocols
The following protocols are designed to be robust and self-validating, incorporating best practices for analytical method development in a pharmaceutical context.
High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is proposed as a primary technique for routine quality control due to its robustness and higher throughput.
Caption: HPLC analytical workflow.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a diode-array detector (DAD).
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
Mobile Phase:
-
A mixture of acetonitrile and a phosphate buffer (pH adjusted to 2.2) in a 40:60 (v/v) ratio is a good starting point for method development. The low pH will ensure the tertiary amine is protonated, leading to better peak shape.
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 275 nm (based on the UV absorbance of the bromophenyl group)
Standard and Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve this compound reference standard in the mobile phase to prepare a stock solution of known concentration. Prepare a series of calibration standards by serial dilution.
-
Sample Solution: Accurately weigh and dissolve the sample in the mobile phase to a concentration within the calibration range.
Validation Parameters (as per ICH Q2(R2) Guidelines): [4][5]
-
Specificity: Analyze a blank (mobile phase), a placebo (if applicable), the reference standard, and a sample spiked with potential impurities to demonstrate that the analyte peak is free from interference.
-
Linearity: Analyze a minimum of five concentrations across the expected range. The correlation coefficient (r²) should be ≥ 0.999.
-
Accuracy: Perform recovery studies by spiking a placebo with known amounts of the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within 98.0% to 102.0%.
-
Precision:
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicate injections of the same standard solution. The relative standard deviation (RSD) should be ≤ 2.0%.
-
Intermediate Precision (Inter-assay precision): The analysis should be repeated by a different analyst on a different day. The RSD between the two sets of results should be ≤ 2.0%.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is recommended for its high sensitivity and specificity, making it ideal for trace-level impurity analysis and for confirmation of analyte identity.
Caption: GC-MS analytical workflow.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
A low-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).
GC Conditions:
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 20 °C/min, and hold for 5 minutes.
-
Injection Mode: Splitless (for trace analysis) or split (for higher concentrations).
MS Conditions:
-
Ion Source Temperature: 230 °C
-
Transfer Line Temperature: 280 °C
-
Ionization Energy: 70 eV
-
Acquisition Mode:
-
Full Scan: For qualitative analysis and identification of unknown impurities (e.g., m/z 50-500).
-
Selected Ion Monitoring (SIM): For quantitative analysis, monitoring characteristic ions of the target analyte and any known impurities for enhanced sensitivity.
-
Standard and Sample Preparation:
-
Prepare standard and sample solutions in a suitable solvent such as ethyl acetate or dichloromethane.
Validation Parameters:
-
The validation parameters are similar to those for HPLC, with a focus on the specificity provided by the mass spectral data. The linearity range may be wider, and the LOD/LOQ are expected to be significantly lower.
Comparative Performance Data (Hypothetical)
The following table presents a hypothetical comparison of the performance of the two proposed methods for the quantitative analysis of this compound. This data is based on typical performance characteristics observed for similar compounds in the literature.[6][7]
| Parameter | HPLC-UV | GC-MS (SIM) |
| Linearity (r²) | > 0.999 | > 0.999 |
| Range | 1 - 100 µg/mL | 0.1 - 1000 ng/mL |
| LOD | ~0.2 µg/mL | ~0.02 ng/mL |
| LOQ | ~0.6 µg/mL | ~0.06 ng/mL |
| Accuracy (% Recovery) | 98.5 - 101.5% | 99.0 - 101.0% |
| Precision (RSD) | < 2.0% | < 5.0% (at lower concentrations) |
Alternatives and Their Analytical Considerations
In the context of drug development, it is often necessary to compare a lead compound with existing alternatives. For this compound, relevant alternatives could include other H1-receptor antagonists with a similar phenoxy-ethylamine scaffold.
-
Embramine: A known antihistamine with a similar chemical structure.[1]
-
Brompheniramine: Another H1-receptor antagonist, though it features a pyridine ring instead of a benzene ring.[8]
-
Carboxylic acid analogues of tamoxifen: These compounds also contain a phenoxy-N,N-dimethylethylamine moiety and have been studied for their estrogen receptor affinity.[9]
The analytical methods described in this guide can be readily adapted for the quantitative analysis of these alternatives. However, chromatographic conditions, particularly the mobile phase composition in HPLC and the temperature program in GC, may need to be optimized to achieve adequate separation from the primary analyte and any unique impurities associated with their synthesis.
Conclusion: A Multi-faceted Approach to Quantitative Analysis
Both HPLC-UV and GC-MS are powerful and reliable techniques for the quantitative analysis of this compound. The choice of method will depend on the specific requirements of the analysis.
-
HPLC-UV is the workhorse for routine quality control, offering a balance of performance, cost-effectiveness, and high throughput.
-
GC-MS provides unparalleled sensitivity and specificity, making it the method of choice for trace impurity analysis, structural confirmation, and in complex matrices.
A comprehensive analytical strategy for a novel compound like this compound should ideally leverage the strengths of both techniques. HPLC can be used for the primary assay and routine impurity profiling, while GC-MS can be employed for the identification of unknown impurities and for the validation of the primary method's specificity. By adopting this dual-pronged approach, researchers and drug development professionals can ensure the highest level of confidence in their analytical data, a cornerstone of scientific integrity and successful pharmaceutical development.
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A Comparative Benchmarking Guide to 2-(2-Bromophenoxy)-N,N-dimethylethanamine and its Synthetic Precursor Alternatives
This guide provides an in-depth comparative analysis of 2-(2-Bromophenoxy)-N,N-dimethylethanamine, a key intermediate in pharmaceutical synthesis, against other viable synthetic precursors. We will delve into the nuances of their respective synthetic routes, benchmark their performance based on experimental data, and offer insights into the causal factors that should guide your selection process in a research and development setting.
Introduction: The Critical Role of Precursor Selection in Drug Synthesis
The journey from a promising lead compound to a market-approved drug is paved with critical decisions, none more fundamental than the selection of synthetic precursors. These choices have a cascading impact on the efficiency, scalability, cost-effectiveness, and safety profile of the entire manufacturing process. This compound and its analogs are prevalent structural motifs in a variety of biologically active molecules. The strategic placement of the bromo- substituent and the dimethylethanamine side chain makes it a versatile building block for introducing a phenoxy ether linkage, a common feature in many pharmaceutical agents.
This guide moves beyond a simple cataloging of options. It is designed to provide you, the researcher and drug development professional, with a robust framework for evaluating these precursors. We will dissect the synthetic methodologies, compare key performance indicators, and explore the underlying chemical principles that govern their reactivity and utility.
Profile of the Target Precursor: this compound
This compound is an organic compound featuring a bromophenyl group linked to a dimethylamino moiety via an ether linkage. The ortho position of the bromine atom can significantly influence the molecule's conformational properties and reactivity in subsequent synthetic steps.
| Property | Value |
| CAS Number | 2225136-73-0 (hydrochloride salt) |
| Molecular Formula | C10H14BrNO |
| Molecular Weight | 244.13 g/mol |
| Appearance | Typically a colorless to pale yellow liquid or solid |
Standard Synthetic Route: The Williamson Ether Synthesis
The most common and direct route to synthesizing this compound is the Williamson ether synthesis. This venerable reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the phenoxide of 2-bromophenol attacks an electrophilic N,N-dimethylethyl halide.
The choice of base is critical; a moderately strong base like potassium carbonate (K₂CO₃) is often sufficient to deprotonate the phenol without causing unwanted side reactions. The solvent, typically a polar aprotic one like acetone or acetonitrile, facilitates the dissolution of the reactants and promotes the SN2 mechanism.
Caption: Williamson Ether Synthesis Workflow.
Detailed Experimental Protocol
Materials:
-
2-Bromophenol
-
2-Chloro-N,N-dimethylethanamine hydrochloride
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromophenol (1.0 eq), anhydrous potassium carbonate (2.5 eq), and anhydrous acetone (10 volumes relative to the phenol).
-
Stir the suspension vigorously at room temperature for 20 minutes.
-
Add 2-chloro-N,N-dimethylethanamine hydrochloride (1.1 eq) to the reaction mixture.
-
Heat the mixture to reflux (approximately 56°C) and maintain for 24 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and filter off the solid potassium salts. Wash the filter cake with a small amount of acetone.
-
Concentrate the filtrate under reduced pressure to remove the acetone.
-
Redissolve the residue in ethyl acetate and wash sequentially with deionized water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purify the product by column chromatography on silica gel or by vacuum distillation.
Alternative Precursors: A Comparative Landscape
The choice of precursor is not limited to the ortho-bromo isomer. The isomeric position of the bromine atom and even the choice of the halogen itself can serve as strategic alternatives.
-
2-(4-Bromophenoxy)-N,N-dimethylethanamine (Para Isomer): This isomer is a common alternative, often used when the para substitution pattern is required for the final drug target. Its synthesis follows a nearly identical Williamson ether pathway.[1]
-
2-(3-Bromophenoxy)-N,N-dimethylethanamine (Meta Isomer): Less common than the ortho and para isomers, but synthetically accessible by the same methods.[2]
-
2-(2-Chlorophenoxy)-N,N-dimethylethanamine: Substituting bromine with chlorine offers a different reactivity profile and cost basis for the starting materials. The C-Cl bond is stronger than the C-Br bond, which can influence reaction conditions in subsequent cross-coupling reactions.
-
2-Phenoxy-N,N-dimethylethanamine (Unsubstituted): In cases where the halogen is not required for a subsequent coupling reaction but is instead a placeholder or is removed, starting with phenol itself is the most direct route.
Head-to-Head Comparison: Performance Benchmarking
The following table provides a comparative analysis of these precursors based on key synthetic performance indicators.
| Parameter | 2-(2-Bromophenoxy)-... (Ortho) | 2-(4-Bromophenoxy)-... (Para) | 2-(2-Chlorophenoxy)-... (Ortho) | 2-Phenoxy-... (Unsubstituted) |
| Synthetic Complexity | 1-step Williamson ether synthesis | 1-step Williamson ether synthesis | 1-step Williamson ether synthesis | 1-step Williamson ether synthesis |
| Typical Yield | 75-85% | 80-90% | 70-80% | 85-95% |
| Purity | High, purifiable by chromatography/distillation | High, often crystallizes easily | High, purifiable by chromatography/distillation | High, purifiable by chromatography/distillation |
| Reaction Conditions | Moderate (refluxing acetone) | Moderate (refluxing acetone) | Moderate to slightly harsher conditions may be needed | Moderate (refluxing acetone) |
| Reagent Cost | Moderate | Moderate | Lower than bromo-analogs | Lowest |
| Safety Profile | Standard handling for phenols and alkyl halides | Standard handling for phenols and alkyl halides | Standard handling for phenols and alkyl halides | Standard handling for phenols and alkyl halides |
| Downstream Reactivity | Excellent for Suzuki, Buchwald-Hartwig, etc. | Excellent for cross-coupling, less steric hindrance than ortho | Good for cross-coupling, less reactive than bromo- | Not suitable for cross-coupling at this position |
Mechanistic Insights and Strategic Considerations
Why the Performance Differences?
-
Steric Hindrance (Ortho vs. Para): The slightly lower yields sometimes observed for the ortho-bromo isomer compared to the para-isomer can be attributed to steric hindrance. The bulky bromine atom adjacent to the reacting hydroxyl group can slightly impede the approach of the electrophile.
-
Reactivity of Halogens (Bromo vs. Chloro): The carbon-bromine bond is weaker and more polarizable than the carbon-chlorine bond. This makes brominated precursors more reactive in downstream palladium-catalyzed cross-coupling reactions, often requiring milder conditions and lower catalyst loadings.
-
Cost and Availability: Chlorinated starting materials are generally less expensive than their brominated counterparts due to the higher abundance of chlorine. For large-scale industrial synthesis where the halogen is not a critical reactive handle, a chloro- or even an unsubstituted precursor might be more economical.
Caption: Decision matrix for precursor selection.
Application Focus: Synthesis of a Hypothetical Bioactive Molecule
Consider the synthesis of a hypothetical drug target, "Compound X," which requires a Suzuki coupling to introduce a new aryl group at the 2-position of the phenoxy ring.
Caption: Hypothetical synthesis of "Compound X".
In this scenario, This compound is the superior choice. A chloro-analog would require more forcing reaction conditions, potentially leading to decomposition of other functional groups. The para-isomer would result in the wrong final product, and the unsubstituted precursor lacks the necessary handle for the coupling reaction. This illustrates the principle of "synthetic fitness": the precursor must be fit for the specific, multi-step sequence it is intended for.
Conclusion and Recommendations
The selection of a synthetic precursor is a multi-faceted decision that balances reactivity, cost, and scalability.
-
For Versatility and High Reactivity in Cross-Coupling: This compound and its para-isomer are the precursors of choice. The bromo-substituent provides a reliable and highly reactive handle for modern catalytic methods.
-
For Cost-Sensitive, Large-Scale Synthesis (without cross-coupling): If the halogen is not required for subsequent steps, the unsubstituted 2-Phenoxy-N,N-dimethylethanamine is the most economical option, offering high yields and lower starting material costs.
-
As a Compromise: 2-(2-Chlorophenoxy)-N,N-dimethylethanamine can serve as a lower-cost alternative to the bromo-precursor, provided that the downstream reaction conditions can be optimized to accommodate its lower reactivity.
Ultimately, the optimal precursor is context-dependent. By understanding the trade-offs in synthesis, reactivity, and cost detailed in this guide, researchers and drug development professionals can make more informed and strategic decisions, accelerating the path from chemical blueprint to life-changing therapeutic.
References
- N,N-dimethylethyl amine oxide derivative, process for its preparation and pharmaceutical compositions obtained.
- Synthesis Protocol for N,N-Dimethyl-4-phenoxybutan-1-amine. Benchchem.
- 2-(2-Bromophenoxy)-N,N-dimethylethan-1-amine hydrochloride. BLDpharm.
- 2-(4-Bromophenoxy)-N,N-dimethylethylamine. CymitQuimica.
- 2-(3-Bromophenoxy)-N,N-dimethylethanamine.
Sources
A Comparative Guide to the Analytical Standards of 2-(2-Bromophenoxy)-N,N-dimethylethanamine for Researchers and Drug Development Professionals
In the landscape of pharmaceutical development and chemical research, the purity and characterization of intermediates are paramount. This guide provides an in-depth technical comparison of analytical standards for 2-(2-Bromophenoxy)-N,N-dimethylethanamine, a key building block in the synthesis of various active pharmaceutical ingredients (APIs). We will explore the nuances of different analytical methodologies, the importance of certified reference materials, and provide actionable experimental protocols to ensure the quality and consistency of your research and development efforts.
Introduction to this compound and its Analytical Significance
This compound (CAS No. 886851-37-2, Molecular Weight: 244.13 g/mol ) is a tertiary amine and a halogenated aromatic ether. Its structural features make it a versatile intermediate, but also present unique challenges for analytical characterization. The presence of a bromine atom and a tertiary amine group dictates the choice of analytical techniques and the potential impurity profile.
Accurate quantification and impurity profiling are critical for ensuring the safety and efficacy of the final drug product. Regulatory bodies require robust analytical data, making the selection and proper use of analytical standards a cornerstone of good manufacturing practices (GMP) and drug master file (DMF) submissions.
Comparison of Analytical Standards: Certified Reference Materials vs. In-house Standards
The reliability of any analytical measurement is fundamentally tied to the quality of the reference standard used. For this compound, researchers have the option of using commercially available certified reference materials (CRMs) or qualifying their own in-house standards.
| Feature | Certified Reference Material (CRM) | In-house ("Well-Characterized") Standard |
| Purity & Characterization | Extensively characterized with a comprehensive Certificate of Analysis (CoA) detailing purity, identity, and uncertainty.[1] | Characterization is the responsibility of the user; may have a less comprehensive analytical data package. |
| Traceability | Traceable to national or international standards, ensuring comparability of results across different laboratories and time points.[2] | Lacks formal traceability, making inter-laboratory comparisons less reliable. |
| Regulatory Acceptance | Generally accepted by regulatory agencies (e.g., FDA, EMA) for quality control and stability testing.[1] | May require extensive justification and validation data for regulatory submissions. |
| Cost | Higher initial cost. | Lower initial cost, but significant investment in time and resources for characterization. |
| Availability | Readily available from specialized suppliers. | Requires synthesis and purification capabilities. |
Expert Insight: While in-house standards can be cost-effective for early-stage research, the use of CRMs is strongly recommended for pivotal studies, process validation, and any work intended for regulatory submission. The value of a CRM lies in the confidence it provides in the accuracy and reliability of your analytical data, which can prevent costly delays and rework later in the development pipeline.
Comparative Analysis of Key Analytical Methodologies
The selection of an appropriate analytical technique is crucial for the accurate assessment of this compound. The primary methods employed are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for the separation, identification, and quantification of non-volatile and thermally labile compounds.[3][4] For this compound, a stability-indicating reversed-phase HPLC (RP-HPLC) method is the workhorse for purity and assay determination.
Key Experimental Considerations:
-
Column Selection: A C18 column is a common starting point due to its versatility in separating moderately polar compounds.
-
Mobile Phase: A gradient elution with a buffered aqueous phase (e.g., ammonium formate) and an organic modifier (e.g., acetonitrile or methanol) is typically required to separate the main component from potential impurities with varying polarities.
-
Detection: UV detection is suitable due to the aromatic ring in the molecule. A photodiode array (PDA) detector is recommended to assess peak purity and to select the optimal wavelength for quantification.
-
Forced Degradation Studies: To develop a stability-indicating method, forced degradation studies under acidic, basic, oxidative, thermal, and photolytic conditions are essential to ensure that all potential degradation products are separated from the main peak.[3]
Protocol: Stability-Indicating HPLC-UV Method
-
Chromatographic System:
-
HPLC with a quaternary pump, autosampler, column oven, and PDA detector.
-
-
Column:
-
C18, 4.6 x 150 mm, 3.5 µm particle size.
-
-
Mobile Phase:
-
A: 10 mM Ammonium Formate in water, pH 3.5 (adjusted with formic acid).
-
B: Acetonitrile.
-
-
Gradient Program:
-
Time (min) | %B
-
---|---
-
0 | 20
-
20 | 80
-
25 | 80
-
25.1 | 20
-
30 | 20
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: 275 nm.
-
Standard Preparation:
-
Accurately weigh and dissolve the this compound reference standard in a 50:50 mixture of acetonitrile and water to a final concentration of 1.0 mg/mL.
-
-
Sample Preparation:
-
Prepare the sample in the same diluent to a similar concentration.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and specific technique for the analysis of volatile and semi-volatile compounds.[5][6] It is particularly useful for identifying and quantifying potential volatile impurities that may not be detected by HPLC.
Key Experimental Considerations:
-
Sample Introduction: Direct liquid injection is suitable for this compound. A split injection is often used to prevent column overload.
-
Column Selection: A mid-polarity column, such as a 5% phenyl-methylpolysiloxane, provides good separation for a wide range of compounds.
-
Mass Spectrometry: Electron ionization (EI) is a standard technique for generating reproducible mass spectra for library matching. Selected Ion Monitoring (SIM) can be used to enhance sensitivity for trace-level impurity analysis.
Protocol: GC-MS for Impurity Profiling
-
Chromatographic System:
-
Gas chromatograph coupled to a mass spectrometer.
-
-
Column:
-
5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
-
Carrier Gas:
-
Helium at a constant flow of 1.2 mL/min.
-
-
Oven Temperature Program:
-
Initial: 80 °C, hold for 2 min.
-
Ramp: 15 °C/min to 280 °C, hold for 5 min.
-
-
Injector Temperature: 250 °C.
-
Injection Mode: Split (20:1).
-
Injection Volume: 1 µL.
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: 40-400 amu.
-
-
Standard Preparation:
-
Prepare a 1.0 mg/mL solution of the reference standard in a suitable solvent such as dichloromethane or methanol.
-
-
Sample Preparation:
-
Dissolve the sample in the same solvent to a similar concentration.
-
Comparison of HPLC and GC-MS for Analysis
| Feature | HPLC-UV | GC-MS |
| Analyte Suitability | Excellent for non-volatile and thermally labile compounds. | Ideal for volatile and semi-volatile, thermally stable compounds. |
| Primary Application | Purity, assay, and stability testing. | Impurity identification, volatile organic compound (VOC) analysis. |
| Sensitivity | Good, typically in the µg/mL range. | Excellent, often in the ng/mL to pg/mL range, especially in SIM mode. |
| Specificity | Good, based on retention time and UV spectrum. | Excellent, based on retention time and mass spectrum (molecular fingerprint). |
| Potential Issues | Co-elution of impurities, limited sensitivity for non-UV active compounds. | Thermal degradation of the analyte, matrix effects in the injector. |
Alternative and Complementary Analytical Standards
To ensure the robustness of analytical methods, it is often necessary to use alternative and complementary standards.
-
Isotopically Labeled Standards: A deuterated or 13C-labeled version of this compound can serve as an excellent internal standard for quantitative analysis by LC-MS or GC-MS. It co-elutes with the analyte but is distinguishable by its mass, correcting for variations in sample preparation and instrument response.
-
Impurity Standards: Synthesizing and qualifying potential process impurities and degradation products are crucial for method validation. These standards are used to confirm the specificity of the analytical method and to accurately quantify known impurities.
-
Positional Isomers: The analytical method should be capable of separating this compound from its potential positional isomers, such as 2-(3-bromophenoxy)-N,N-dimethylethanamine and 2-(4-bromophenoxy)-N,N-dimethylethanamine. This demonstrates the specificity of the method.
Visualizing the Analytical Workflow
A systematic approach is essential for the comprehensive analysis of this compound.
Caption: Analytical workflow for this compound.
Logical Framework for Method Validation
A validated analytical method provides documented evidence that the procedure is suitable for its intended purpose.
Sources
- 1. SUMMARY OF THE WORKSHOP ON RECENT ADVANCES IN ANALYTIC TECHNIQUES FOR HALOGENATED AROMATIC COMPOUNDS | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. ijtsrd.com [ijtsrd.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 6. impactfactor.org [impactfactor.org]
A Comparative Guide to the Efficiency of 2-(2-Bromophenoxy)-N,N-dimethylethanamine and Its Isomers in Palladium-Catalyzed Cross-Coupling Reactions
Introduction
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the strategic functionalization of aromatic scaffolds is of paramount importance. Aryl halides serve as versatile precursors for the construction of complex molecular architectures through transition-metal-catalyzed cross-coupling reactions. Among these, "2-(2-Bromophenoxy)-N,N-dimethylethanamine" presents itself as a potentially valuable building block, incorporating a phenoxy-ethylamine moiety frequently found in biologically active compounds. However, the efficiency of this ortho-substituted aryl bromide in subsequent synthetic transformations is a critical consideration for any researcher. The steric hindrance imposed by the ortho-substituent can significantly impact reaction kinetics and overall yield.
This guide provides an in-depth comparative analysis of the reactivity of "this compound" with its meta- and para-isomers in three of the most powerful palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Heck reaction. By examining the influence of the bromine atom's position on the aromatic ring, we aim to provide researchers, scientists, and drug development professionals with a predictive framework for reaction efficiency, supported by experimental data from analogous systems and a discussion of the underlying mechanistic principles.
The Critical Role of Isomeric Position in Reactivity
The position of the bromine atom on the phenoxy ring dictates both the electronic and steric environment of the carbon-bromine (C-Br) bond. These factors are crucial in the key steps of palladium-catalyzed cross-coupling reactions, primarily the oxidative addition of the palladium catalyst to the C-Br bond.
-
Steric Hindrance: The ortho-position, being adjacent to the phenoxy ether linkage, presents the most significant steric challenge. This bulkiness can impede the approach of the palladium catalyst, slowing down the rate-limiting oxidative addition step.
-
Electronic Effects: While the electronic influence of the phenoxy-ethylamine substituent is relatively consistent across the isomers, the interplay of inductive and resonance effects can subtly alter the electron density at the C-Br bond, further modulating its reactivity.
This guide will dissect these effects in the context of three pivotal synthetic transformations.
Suzuki-Miyaura Coupling: Forging New Carbon-Carbon Bonds
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, lauded for its mild conditions and broad functional group tolerance.[1] However, the coupling of sterically hindered aryl halides, such as our ortho-bromo target, remains a challenge.[2]
Comparative Reactivity Analysis
While direct, side-by-side comparative data for the three isomers of (bromophenoxy)-N,N-dimethylethanamine is not extensively documented, a clear trend can be established from studies on analogous substituted bromoarenes. The general order of reactivity in Suzuki-Miyaura coupling for substituted aryl bromides is para > meta >> ortho .[3]
This trend is primarily dictated by steric hindrance. The bulky substituent in the ortho position makes the C-Br bond less accessible to the palladium catalyst, thereby increasing the activation energy for the oxidative addition step.[2][4]
Table 1: Comparative Yields in Suzuki-Miyaura Coupling of Substituted Bromoarenes
| Aryl Bromide Isomer | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| para-Bromoanisole | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 2 | 95 | [3] |
| meta-Bromoanisole | Phenylboronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane | 100 | 12 | 88 | [5] |
| ortho-Bromoanisole | Phenylboronic acid | CataCXium A Pd G3 | Cs₂CO₃ | 2-MeTHF/H₂O | 80 | 18 | 95 | [1] |
| ortho-Bromotoluene | 2-Methylphenylboronic acid | R-Phos / Pd(dba)₂ | K₃PO₄ | Dioxane | 100 | 1 | 95 | [2] |
Note: The data presented is for analogous compounds to illustrate the general reactivity trend. High yields for ortho-isomers are achievable but often necessitate specialized, bulky, and electron-rich phosphine ligands and optimized reaction conditions to overcome the steric barrier.
Causality Behind Experimental Choices
The successful coupling of ortho-substituted aryl bromides hinges on the selection of an appropriate catalyst system.[6] Bulky, electron-rich phosphine ligands, such as SPhos, XPhos, and RuPhos, are often employed.[2][5] These ligands promote the formation of a monoligated, coordinatively unsaturated Pd(0) species, which is more reactive in the oxidative addition step with a hindered substrate. The increased electron density on the palladium center also facilitates the cleavage of the C-Br bond.
Experimental Workflow: Suzuki-Miyaura Coupling of a Hindered Aryl Bromide
Caption: General workflow for a Suzuki-Miyaura coupling reaction.
Detailed Protocol for Suzuki-Miyaura Coupling of an ortho-Substituted Aryl Bromide
-
Reaction Setup: To a dry, oven-baked flask equipped with a magnetic stir bar and condenser, add the ortho-bromoaryl substrate (1.0 mmol), the arylboronic acid (1.5 mmol), and cesium carbonate (2.0 mmol).
-
Catalyst Addition: In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., CataCXium A Pd G3, 2 mol%) to the flask.
-
Solvent Addition: Add a degassed mixture of 2-methyltetrahydrofuran (2-MeTHF) and water (e.g., 4:1, 5 mL) via syringe.
-
Inert Atmosphere: Purge the flask with argon or nitrogen for 10-15 minutes.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, a common linkage in many pharmaceuticals.[7][8] Similar to the Suzuki-Miyaura coupling, the efficiency of this reaction is highly dependent on the steric and electronic properties of the aryl halide.
Comparative Reactivity Analysis
The reactivity trend for Buchwald-Hartwig amination generally follows that of the Suzuki-Miyaura coupling: para > meta > ortho .[9] The steric hindrance around the ortho C-Br bond can disfavor both the initial oxidative addition and the subsequent reductive elimination steps.
Table 2: Comparative Data for Buchwald-Hartwig Amination of Substituted Bromoarenes
| Aryl Bromide Isomer | Amine | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| para-Bromoanisole | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 80 | 98 | [10] |
| meta-Bromoanisole | Aniline | Pd(OAc)₂ / RuPhos | K₂CO₃ | t-Amyl alcohol | 110 | 95 | [10] |
| ortho-Bromotoluene | n-Butylamine | Pd(OAc)₂ / BrettPhos | NaOtBu | Dioxane | 100 | 92 | [10] |
Note: The data is from analogous systems. The use of specialized ligands like BrettPhos and RuPhos is often crucial for achieving high yields with ortho-substituted substrates and specific classes of amines.[11]
Causality Behind Experimental Choices
The choice of ligand is critical in overcoming the challenges posed by ortho-substituted aryl bromides in Buchwald-Hartwig aminations.[12] Ligands such as BrettPhos and RuPhos have been specifically designed to facilitate the coupling of sterically demanding substrates.[11] Their bulk and electronic properties promote the necessary coordination and dissociation steps in the catalytic cycle. The choice of base and solvent is also crucial and must be optimized for each specific substrate combination.[9]
Catalytic Cycle of Buchwald-Hartwig Amination
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Detailed Protocol for Buchwald-Hartwig Amination of an ortho-Substituted Aryl Bromide
-
Reaction Setup: In a glovebox, add the ortho-bromoaryl substrate (1.0 mmol), the amine (1.2 mmol), and sodium tert-butoxide (1.4 mmol) to a vial.
-
Catalyst and Ligand: Add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the appropriate phosphine ligand (e.g., RuPhos, 2-4 mol%).
-
Solvent: Add anhydrous, degassed toluene or dioxane (3-5 mL).
-
Reaction: Seal the vial and heat the mixture to 80-110 °C with stirring for 12-24 hours.
-
Work-up: After cooling, dilute the reaction mixture with ethyl acetate, filter through a pad of Celite, and concentrate the filtrate.
-
Purification: Purify the residue by flash column chromatography to afford the desired arylamine.
Heck Reaction: Olefin Arylation
The Heck reaction, or Mizoroki-Heck reaction, is a powerful tool for the formation of C-C bonds by coupling an aryl halide with an alkene.[13][14] The reaction is particularly useful for the synthesis of substituted styrenes and cinnamates.
Comparative Reactivity Analysis
The efficiency of the Heck reaction is also significantly influenced by steric effects, with the general reactivity trend being para > meta >> ortho . The steric bulk of the ortho-substituent can hinder the coordination of the alkene to the palladium center and can also affect the regioselectivity of the migratory insertion step.
While intermolecular Heck reactions with ortho-substituted aryl halides can be low-yielding, the intramolecular variant is often more efficient due to favorable entropic factors.[15][16] For a molecule like "this compound," if an alkene moiety were present in the N,N-dimethyl-ethanamine side chain, an intramolecular Heck reaction could be a viable strategy for the synthesis of heterocyclic structures.
Table 3: General Observations on Heck Reaction with Substituted Bromoarenes
| Aryl Bromide Isomer | Alkene | Typical Outcome | Key Considerations |
| para-Bromoanisole | Styrene | High yield of the corresponding stilbene derivative. | Standard Heck conditions are generally effective. |
| meta-Bromoanisole | n-Butyl acrylate | Good yields, though may require slightly more forcing conditions than the para-isomer. | Catalyst and base selection are important for optimal results. |
| ortho-Bromoanisole | Styrene | Low to moderate yields in intermolecular reactions. | Often requires high temperatures and specialized catalyst systems. Intramolecular versions are more favorable.[17] |
Causality Behind Experimental Choices
For intermolecular Heck reactions involving ortho-substituted aryl halides, catalyst systems that are stable at high temperatures are often required. Palladacycle catalysts or systems with robust phosphine ligands can be effective.[14] In many cases, the intramolecular Heck reaction is a more practical approach.[18] This strategy circumvents the challenges of intermolecular association by tethering the reacting partners.
Conceptual Pathway: Intermolecular vs. Intramolecular Heck Reaction
Sources
- 1. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 7. grokipedia.com [grokipedia.com]
- 8. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 9. researchgate.net [researchgate.net]
- 10. research.rug.nl [research.rug.nl]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. Heck reaction - Wikipedia [en.wikipedia.org]
- 14. Heck Reaction [organic-chemistry.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Intramolecular Heck reaction - Wikipedia [en.wikipedia.org]
- 17. macmillan.princeton.edu [macmillan.princeton.edu]
- 18. organicreactions.org [organicreactions.org]
A Comparative Guide to the Cross-Reactivity of 2-(2-Bromophenoxy)-N,N-dimethylethanamine Derivatives
In the landscape of drug discovery, the meticulous evaluation of a compound's selectivity is paramount. Off-target interactions can lead to unforeseen side effects, compromising the therapeutic window and potentially causing patient harm. This guide provides an in-depth comparative analysis of the cross-reactivity profile of 2-(2-Bromophenoxy)-N,N-dimethylethanamine and its derivatives. As this compound belongs to the alkylamine class, structurally similar to first-generation antihistamines, a primary focus is placed on its interaction with histaminic, muscarinic, and serotonergic receptors—pathways intrinsically linked to both therapeutic efficacy and adverse effects in this drug class.
The insights and methodologies presented herein are designed for researchers, scientists, and drug development professionals. The experimental protocols are detailed to be self-validating, ensuring reproducibility and reliability in your own laboratory settings.
The Imperative of Cross-Reactivity Profiling
The journey of a drug candidate from discovery to clinical application is fraught with challenges, a significant portion of which are tied to safety and tolerability. Cross-reactivity, the unintended binding of a drug to targets other than its primary therapeutic target, is a major contributor to adverse drug reactions.[1][2][3][4][5] For compounds like this compound, which bears a structural resemblance to first-generation H1-antihistamines such as brompheniramine, a thorough understanding of off-target binding is not merely academic but a critical step in preclinical safety assessment.[6][7]
First-generation antihistamines are notorious for their non-specific binding profiles.[8][9][10][11] While their antagonism of the histamine H1 receptor alleviates allergy symptoms, their concurrent blockade of muscarinic acetylcholine receptors leads to anticholinergic side effects like dry mouth and blurred vision.[6][7][12][13] Furthermore, interactions with serotonin transporters can influence their sedative properties.[14] Therefore, a systematic evaluation of novel compounds within this structural class is essential to identify candidates with improved selectivity and a more favorable safety profile. In vitro cell-based assays and biochemical assays serve as crucial, cost-effective tools in the early stages of drug development to predict potential toxicities and off-target effects.[15][16][17][18]
This guide outlines a robust, experimentally-driven approach to compare the cross-reactivity of this compound derivatives against a panel of clinically relevant alternatives.
The Study Cohort: Test and Comparator Compounds
A logical and informative cross-reactivity study hinges on the careful selection of both the investigational compounds and the reference standards.
Investigational Compounds:
-
Parent Compound: this compound[19]
-
Derivative 1: 2-(3-Bromophenoxy)-N,N-dimethylethanamine (meta-bromo isomer)[20]
-
Derivative 2: 2-(4-Bromophenoxy)-N,N-dimethylethanamine (para-bromo isomer)[21][22][23]
-
Derivative 3: 3-(2-Bromophenoxy)-N,N-dimethylpropan-1-amine (propyl chain variant)
Comparator Compounds:
-
First-Generation Antihistamines:
-
Second-Generation Antihistamines:
Experimental Design: A Multi-Target Radioligand Binding Assay Approach
To quantitatively assess the binding affinity of our compound panel across the primary and potential off-targets, a series of competitive radioligand binding assays will be conducted. This technique is a gold standard for determining the affinity of a test compound for a specific receptor by measuring its ability to displace a known radiolabeled ligand.[32][33][34][35]
Target Receptors and Transporters:
-
Primary Target: Histamine H1 Receptor (H1R)
-
Key Off-Targets:
-
Muscarinic Acetylcholine Receptors (M1-M5)
-
Serotonin Transporter (SERT)
-
The selection of these off-targets is predicated on the known pharmacological profiles of structurally similar first-generation antihistamines.[9][12][13]
Below is a diagrammatic representation of the overall experimental workflow.
Caption: Overall workflow for the radioligand binding assays.
Detailed Experimental Protocols
The following protocols are designed to be robust and reproducible. It is crucial to perform initial validation experiments to determine the optimal protein concentration and incubation times for your specific laboratory conditions.
Protocol 1: Histamine H1 Receptor (H1R) Binding Assay
This assay quantifies the binding affinity of the test compounds to the primary therapeutic target.
Materials and Reagents:
-
Receptor Source: Membranes from HEK293 cells stably expressing the human Histamine H1 Receptor.
-
Radioligand: [³H]mepyramine (a potent H1R antagonist).[32][36][37]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well Filter Plates: Glass fiber filters pre-treated with 0.3% polyethyleneimine (PEI).
-
Scintillation Cocktail.
-
Microplate Scintillation Counter.
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test and comparator compounds in the assay buffer. The final concentration should range from 0.1 nM to 100 µM.
-
Assay Setup: In a 96-well plate, combine the following in a final volume of 200 µL:
-
Total Binding: 50 µL assay buffer, 50 µL [³H]mepyramine (final concentration ~1 nM), and 100 µL of receptor membrane preparation.
-
Non-specific Binding: 50 µL Mianserin (10 µM final concentration), 50 µL [³H]mepyramine, and 100 µL of receptor membrane preparation.
-
Competitive Binding: 50 µL of each compound dilution, 50 µL [³H]mepyramine, and 100 µL of receptor membrane preparation.
-
-
Incubation: Incubate the plates at 25°C for 120 minutes with gentle agitation to reach equilibrium.[36]
-
Filtration: Rapidly filter the contents of each well through the pre-treated glass fiber filter plate using a cell harvester.
-
Washing: Wash the filters three times with 300 µL of ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.
Protocol 2: Muscarinic Acetylcholine Receptor (M1-M5) Binding Assay
This assay assesses the potential for anticholinergic side effects.
Materials and Reagents:
-
Receptor Source: Membranes from CHO-K1 cells stably expressing individual human muscarinic receptor subtypes (M1, M2, M3, M4, and M5).[13][38]
-
Radioligand: [³H]N-methylscopolamine ([³H]NMS), a non-selective muscarinic antagonist.[38]
-
Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4.
-
Wash Buffer: Ice-cold PBS, pH 7.4.
-
Non-specific Binding Control: 1 µM Atropine.
-
Ancillary Equipment: As described in Protocol 1.
Procedure:
-
Compound and Assay Setup: Follow the same procedure as in Protocol 1, substituting the H1R membranes with the respective muscarinic receptor subtype membranes and using [³H]NMS as the radioligand (final concentration ~0.5 nM).
-
Incubation: Incubate the plates at 27°C for 120 minutes with gentle agitation.[38]
-
Filtration, Washing, and Quantification: Proceed as described in Protocol 1.
Protocol 3: Serotonin Transporter (SERT) Binding Assay
This assay evaluates the interaction with a key neurotransmitter transporter, which can be associated with central nervous system effects.
Materials and Reagents:
-
Transporter Source: Membranes from HEK293 cells stably expressing the human Serotonin Transporter (SERT).[39]
-
Radioligand: [³H]Paroxetine, a high-affinity SERT ligand.[39]
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Wash Buffer: Ice-cold assay buffer.
-
Non-specific Binding Control: 100 µM Fluoxetine.
-
Ancillary Equipment: As described in Protocol 1.
Procedure:
-
Compound and Assay Setup: Follow the same procedure as in Protocol 1, using SERT-expressing membranes and [³H]Paroxetine as the radioligand (final concentration ~1 nM).
-
Incubation: Incubate the plates at room temperature (22-25°C) for 60 minutes with gentle agitation.[40]
-
Filtration, Washing, and Quantification: Proceed as described in Protocol 1.
Data Analysis and Interpretation
For each assay, the raw data (counts per minute) will be used to calculate the percentage of specific binding for each concentration of the competitor compound.
-
IC50 Determination: The percentage of specific binding will be plotted against the logarithm of the competitor concentration. A sigmoidal dose-response curve will be fitted to the data using non-linear regression to determine the IC50 value (the concentration of the competitor that displaces 50% of the radioligand).
-
Ki Calculation: The inhibitory constant (Ki), which represents the binding affinity of the compound for the receptor, will be calculated from the IC50 value using the Cheng-Prusoff equation:[32]
Ki = IC50 / (1 + [L]/Kd)
Where:
-
[L] is the concentration of the radioligand.
-
Kd is the equilibrium dissociation constant of the radioligand for the receptor (this should be determined in a separate saturation binding experiment).
-
The following diagram illustrates the concept of competitive displacement and the derivation of the IC50 value.
Caption: Derivation of IC50 from a competitive displacement curve.
Comparative Data Summary
The calculated Ki values (in nM) for each compound against each target should be compiled into a clear, comparative table. A lower Ki value indicates a higher binding affinity.
Table 1: Comparative Binding Affinities (Ki, nM) of Test and Comparator Compounds
| Compound | H1R | M1 | M2 | M3 | M4 | M5 | SERT |
| This compound | |||||||
| Derivative 1 (meta-bromo) | |||||||
| Derivative 2 (para-bromo) | |||||||
| Derivative 3 (propyl chain) | |||||||
| Brompheniramine | |||||||
| Diphenhydramine | |||||||
| Loratadine | |||||||
| Cetirizine |
Empty cells to be populated with experimental data.
Interpretation of Expected Results:
-
High H1R Affinity: All investigational compounds and first-generation antihistamines are expected to show high affinity (low nM Ki values) for the H1 receptor.
-
Muscarinic Affinity: The parent compound and its derivatives, along with brompheniramine and diphenhydramine, are likely to exhibit significant affinity for muscarinic receptors. The second-generation antihistamines, loratadine and cetirizine, should display considerably lower affinity (higher Ki values), demonstrating their improved selectivity.
-
SERT Affinity: Some first-generation compounds may show measurable affinity for SERT, while the second-generation compounds are expected to have negligible binding.
-
Structure-Activity Relationship (SAR): By comparing the binding profiles of the parent compound and its derivatives, we can begin to understand the impact of the bromine position and the length of the alkyl chain on both on-target potency and off-target selectivity.
Conclusion and Future Directions
This guide provides a comprehensive framework for the systematic evaluation of the cross-reactivity of this compound derivatives. By employing standardized radioligand binding assays, researchers can generate robust and comparable data on the binding affinities of these novel compounds at their primary therapeutic target and key off-targets associated with adverse effects.
The resulting data will be instrumental in selecting lead candidates with the most promising selectivity profiles for further development. Compounds that retain high affinity for the H1 receptor while demonstrating significantly reduced affinity for muscarinic receptors and the serotonin transporter, especially when compared to first-generation antihistamines, would represent a significant advancement in the quest for safer and more effective allergy therapeutics. Subsequent studies should involve functional assays (e.g., calcium flux for M1/M3/M5, cAMP for M2/M4, and neurotransmitter uptake for SERT) to confirm whether the observed binding translates to agonistic or antagonistic activity at the off-target sites.[41][42][43]
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Safety Operating Guide
Proper Disposal of 2-(2-Bromophenoxy)-N,N-dimethylethanamine: A Comprehensive Guide for Laboratory Professionals
This guide provides essential, in-depth procedural information for the safe and compliant disposal of 2-(2-Bromophenoxy)-N,N-dimethylethanamine. As a brominated aromatic ether with a tertiary amine functional group, this compound requires careful handling and adherence to specific waste management protocols to ensure the safety of laboratory personnel and the protection of the environment. This document is intended for researchers, scientists, and drug development professionals who handle this or structurally similar compounds.
Hazard Assessment and Chemical Profile
Expected Hazards:
-
Corrosive: This class of compounds is expected to cause severe skin burns and eye damage.[1][2][3] Contact can lead to permanent tissue damage.
-
Harmful if Swallowed or Inhaled: Ingestion or inhalation may cause significant harm.[1][2][4]
-
Irritant: May cause respiratory irritation.[1]
-
Environmental Hazard: Halogenated organic compounds can be persistent in the environment and harmful to aquatic life.
Chemical Incompatibilities:
-
Strong Oxidizing Agents: Violent reactions can occur.
-
Strong Acids: Can form salts and generate heat.
-
Strong Reducing Agents: May lead to dehalogenation or other hazardous reactions.
-
Acid Chlorides: Incompatible with the tertiary amine group.
A summary of the key safety information for structurally similar compounds is presented in the table below.
| Hazard Classification | Description | Source |
| Acute Oral Toxicity | Harmful if swallowed. | [1][2] |
| Skin Corrosion/Irritation | Causes severe skin burns. | [1][2][3] |
| Serious Eye Damage/Irritation | Causes serious eye damage, with a risk of blindness. | [2][3] |
| Specific Target Organ Toxicity | May cause respiratory irritation. | [1] |
Personal Protective Equipment (PPE)
Strict adherence to proper PPE is mandatory when handling this compound for disposal.
-
Eye and Face Protection: Wear chemical safety goggles and a face shield.[2]
-
Skin Protection: A lab coat, long pants, and closed-toe shoes are required. Use chemical-resistant gloves (e.g., nitrile, neoprene) and consider double-gloving for added protection.[2]
-
Respiratory Protection: All handling of this compound, including waste collection, should be performed in a certified chemical fume hood to avoid inhalation of vapors.[2]
Spill Management
In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and contamination.
Small Spills (in a chemical fume hood):
-
Alert colleagues in the immediate area.
-
Contain the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.
-
Carefully collect the absorbed material using non-sparking tools and place it in a designated, labeled hazardous waste container.
-
Decontaminate the area with a suitable solvent (e.g., isopropanol, ethanol) followed by soap and water.
-
Collect all cleanup materials as hazardous waste.
Large Spills (outside of a chemical fume hood):
-
Evacuate the immediate area.
-
Alert your institution's Environmental Health and Safety (EHS) department immediately.
-
Prevent entry into the contaminated area.
-
Provide EHS with the Safety Data Sheet for a similar compound upon their arrival.
Step-by-Step Disposal Procedure
The guiding principle for the disposal of this compound is that it must be treated as a hazardous chemical waste. Under no circumstances should this chemical be disposed of down the drain or in the regular trash. [5][6]
Step 1: Waste Segregation
Proper segregation is critical to prevent dangerous reactions in the waste container. This compound should be collected as a halogenated organic waste .
-
Do NOT mix with non-halogenated organic solvents.
-
Do NOT mix with aqueous waste.
-
Do NOT mix with incompatible chemicals such as strong acids, bases, or oxidizing agents.
Step 2: Waste Collection
-
Obtain a designated hazardous waste container from your institution's EHS department. The container must be made of a compatible material (e.g., glass or polyethylene) and have a secure, tight-fitting lid.
-
Label the container clearly with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and volume.
-
Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.
-
Store the waste container in a well-ventilated, designated satellite accumulation area within the laboratory, away from heat sources and direct sunlight.[6]
Step 3: Disposal of Empty Containers
Empty containers that held this compound must also be disposed of as hazardous waste unless properly decontaminated.[5][6]
-
Triple rinse the container with a suitable solvent (e.g., acetone or ethanol).
-
Collect the first rinsate as halogenated organic waste. Subsequent rinsates may also need to be collected as hazardous waste depending on institutional policies.[5][6]
-
Deface the original label on the container to prevent misuse.
-
Dispose of the rinsed container according to your institution's guidelines for decontaminated glassware or plastic.
Step 4: Final Disposal
Once the waste container is full or has been in storage for the maximum allowable time (as per institutional and regulatory limits), contact your institution's EHS department to arrange for a waste pickup. Do not attempt to transport hazardous waste outside of the laboratory.
Conclusion
The proper disposal of this compound is a critical aspect of laboratory safety and environmental responsibility. By understanding its potential hazards, utilizing appropriate personal protective equipment, and adhering to a strict protocol of segregation and collection, researchers can ensure that this compound is managed safely from cradle to grave. Always consult your institution's specific waste disposal guidelines and your Environmental Health and Safety department for any questions or clarification.
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Navigating the Safe Handling of 2-(2-Bromophenoxy)-N,N-dimethylethanamine: A Guide to Personal Protective Equipment and Disposal
Hazard Assessment: Understanding the Risks
Due to the absence of a specific Safety Data Sheet (SDS) for 2-(2-Bromophenoxy)-N,N-dimethylethanamine, a conservative approach to hazard assessment is necessary. Analysis of SDS for analogous compounds, such as those with bromophenoxy and dimethylamine moieties, reveals a consistent hazard profile. These related compounds are frequently classified as causing skin and eye irritation or burns, and are often harmful if swallowed, inhaled, or absorbed through the skin.[1][2][3] Therefore, it is prudent to handle this compound as a substance with the potential for similar toxicological effects.
Anticipated Hazard Classifications:
| Hazard Class | Anticipated Classification | Rationale |
| Acute Toxicity, Oral | Category 4 | Harmful if swallowed.[2] |
| Acute Toxicity, Dermal | Category 4 | Harmful in contact with skin. |
| Acute Toxicity, Inhalation | Category 4 | Harmful if inhaled.[2] |
| Skin Corrosion/Irritation | Category 1B / 2 | Causes severe skin burns and eye damage / Causes skin irritation.[1][3] |
| Serious Eye Damage/Irritation | Category 1 / 2A | Causes serious eye damage / Causes serious eye irritation.[1][3] |
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is essential to mitigate the risks associated with handling this compound. The selection of appropriate PPE should be guided by a thorough risk assessment of the specific procedures being undertaken.[4][5]
Core PPE Requirements (Minimum for all handling procedures):
-
Eye and Face Protection: Chemical safety goggles are the minimum requirement.[6][7] When there is a splash hazard, such as during transfers of solutions or reaction quenching, a face shield worn over safety goggles is mandatory.[6]
-
Skin and Body Protection: A standard laboratory coat is required at all times.[7][8] For procedures with a higher risk of splashes or spills, a chemically resistant apron over the lab coat is recommended. Long pants and closed-toe shoes are mandatory laboratory attire.[8]
-
Hand Protection: Disposable nitrile gloves are the minimum requirement for incidental contact.[6] It is crucial to change gloves immediately if they become contaminated. For prolonged handling or when direct contact is likely, wearing double gloves or a more robust glove material, such as neoprene, is advised.[6][7] Always consult a glove compatibility chart for the specific solvents being used.
Workflow-Specific PPE Recommendations:
The following diagram outlines the decision-making process for selecting appropriate PPE based on the experimental workflow.
Operational and Disposal Plans: A Step-by-Step Guide
Handling and Operational Procedures:
-
Preparation and Engineering Controls:
-
Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[9]
-
Ensure that an eyewash station and safety shower are readily accessible.[10]
-
Before starting any work, decontaminate the work area and ensure all necessary equipment and reagents are within reach to minimize movement and potential for spills.
-
-
Weighing and Transfer:
-
When weighing the solid, do so in a fume hood to avoid inhalation of any dust particles.
-
Use appropriate tools (e.g., spatulas) to handle the solid and avoid direct contact.
-
Close the container tightly after use.
-
-
Dissolution and Reaction:
-
When dissolving the compound, add it slowly to the solvent to avoid splashing.
-
If the dissolution is exothermic, use an ice bath to control the temperature.
-
During the reaction, ensure the apparatus is securely clamped and that any pressure changes are anticipated and managed.
-
Spill Management:
In the event of a spill, the following steps should be taken:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if necessary.
-
Assess the Spill: From a safe distance, assess the extent of the spill and the associated hazards.
-
Containment and Cleanup: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.[10] Wearing appropriate PPE, carefully collect the absorbed material into a labeled, sealed container for hazardous waste disposal.
-
Decontamination: Decontaminate the spill area with a suitable solvent, followed by soap and water.
-
Large Spills: For large spills, evacuate the laboratory and contact your institution's environmental health and safety (EHS) department immediately.
Disposal Plan:
All waste containing this compound, including contaminated consumables and spill cleanup materials, must be disposed of as hazardous chemical waste.
-
Waste Collection:
-
Collect all solid and liquid waste in separate, clearly labeled, and sealed containers.
-
Do not mix incompatible waste streams.
-
-
Labeling:
-
Label waste containers with "Hazardous Waste" and the full chemical name: "this compound".
-
Indicate the major components and their approximate concentrations.
-
-
Storage:
-
Store waste containers in a designated, secondary containment area away from general laboratory traffic.
-
-
Disposal:
The following flowchart outlines the disposal process:
By adhering to these guidelines, researchers can confidently and safely handle this compound, ensuring both personal safety and environmental responsibility.
References
-
Diplomata Comercial. (n.d.). What are the Health and Safety Guidelines for Using Amines? Retrieved from [Link]
-
Environmental Health and Safety, University of Nevada, Reno. (n.d.). Personal Protective Equipment Requirements for Laboratories. Retrieved from [Link]
-
UAB Occupational Health & Safety. (2020-07-13). Using PPE in the Laboratory (OHS102) Course Material. Retrieved from [Link]
-
Yale Environmental Health & Safety. (n.d.). of personal protective equipment and attire in laboratories. Retrieved from [Link]
-
Greenbook.net. (n.d.). SAFETY DATA SHEET. Retrieved from [Link]
-
PubChem. (n.d.). [2-(3-Bromophenoxy)ethyl]dimethylamine. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Guidelines for the Disposal of Small Quantities of Unused Pesticides. Retrieved from [Link]
-
CDMS.net. (2015-04-06). SAFETY DATA SHEET. Retrieved from [Link]
-
United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: N,N-diethylethanamine. Retrieved from [Link]
Sources
- 1. fishersci.ca [fishersci.ca]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. 2-(4-Bromophenoxy)-N,N-dimethylethylamine, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 4. diplomatacomercial.com [diplomatacomercial.com]
- 5. 3.1 Laboratory Responsibilities for Personal Protective Equipment | Environment, Health and Safety [ehs.cornell.edu]
- 6. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 7. uab.edu [uab.edu]
- 8. ehs.yale.edu [ehs.yale.edu]
- 9. enamine.enamine.net [enamine.enamine.net]
- 10. assets.greenbook.net [assets.greenbook.net]
- 11. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


